molecular formula C9H9NO2 B022882 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone CAS No. 54197-66-9

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B022882
CAS No.: 54197-66-9
M. Wt: 163.17 g/mol
InChI Key: HOSGXJWQVBHGLT-UHFFFAOYSA-N
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Description

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (C 9 H 9 NO 2 , 54197-66-9) is a high-value pharmaceutical intermediate and building block in organic synthesis with significant applications in medicinal chemistry and pharmacology research. This off-white to almost white crystalline solid (Melting point: 236 °C to 242 °C) is recognized as a primary metabolite and a key starting material for the synthesis of Cilostazol, a clinical drug used to treat atherosclerosis and intermittent claudication due to its antiplatelet and antithrombotic activities. Beyond its role in anticoagulant development, this compound serves as a versatile scaffold for creating novel therapeutics. Its derivatives have demonstrated promising activity as: Anticonvulsants: Combined with azole-containing heterocycles to develop high-efficiency, low-dose anticonvulsant agents. Monoamine Oxidase-B (MAO-B) Inhibitors: Producing highly selective inhibitors with potential for the treatment of depression and neurological disorders. Anticancer Agents: Designed as Histone Deacetylase (HDAC) inhibitors, some derivatives show superior in vitro inhibitory activity compared to established drugs like SAHA, and exhibit antiproliferative effects against various cancer cell lines. Anti-inflammatory and Antibacterial Compounds: Used to synthesize agents with potent anti-inflammatory efficacy and broad-spectrum antibacterial activity to address drug resistance. For laboratory handling, its solubility has been extensively studied in a range of pure solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile) and binary solvent systems, facilitating its purification via recrystallization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h2-3,5,11H,1,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSGXJWQVBHGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202548
Record name 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54197-66-9
Record name 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
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Record name 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
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Record name 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
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Record name 6-hydroxy-3,4-dihydroquinolin-2(1H)-one
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Record name 6-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE
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Foundational & Exploratory

What are the physical and chemical properties of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed experimental protocols, and a workflow visualization to facilitate understanding and application in a research context.

General and Chemical Identifiers

This compound is a heterocyclic organic compound.[1] It serves as a high-value pharmaceutical intermediate and a key building block in organic synthesis, notably as a primary metabolite and starting material for the synthesis of Cilostazol, a drug used to treat intermittent claudication.[2][3] Its derivatives have shown potential as anticonvulsants, Monoamine Oxidase-B (MAO-B) inhibitors, anticancer agents, and anti-inflammatory and antibacterial compounds.[3]

IdentifierValue
IUPAC Name 6-hydroxy-3,4-dihydro-1H-quinolin-2-one[4][5]
CAS Number 54197-66-9[2][6][7]
Molecular Formula C₉H₉NO₂[2][6][7]
Molecular Weight 163.17 g/mol [6][8]
Synonyms 6-Hydroxy-3,4-dihydrocarbostyril, 3,4-Dihydro-6-hydroxy-2(1H)-quinolinone, 6-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone, Cilostazol USP RC A[2][6][9]
InChI Key HOSGXJWQVBHGLT-UHFFFAOYSA-N[6]
SMILES O=C1CCc2cc(O)ccc2N1[6]

Physical Properties

The compound is typically an off-white to almost white or yellow crystalline solid powder.[1][3][6][10]

PropertyValue
Appearance White to almost white powder or crystal[6][10]
Melting Point 236-240 °C[6][7], 229-237 °C[11], 238 °C[6][12], 235-241 °C[10]
Boiling Point 424.5 ± 45.0 °C (Predicted at 760 mmHg)[6][7]
Density 1.282 ± 0.06 g/cm³ (Predicted)[6][7]
Solubility Sparingly soluble in water[1]. Slightly soluble in DMSO and Methanol (with heating)[6].
Vapor Pressure 0.0 ± 1.0 mmHg at 25 °C[7]
Flash Point 210.5 ± 28.7 °C[7][13]

Chemical and Spectroscopic Properties

PropertyValue / Information
pKa 9.86 ± 0.20 (Predicted)[1][6]
LogP 0.60 - 0.7[4][7][13]
Spectral Data 1H NMR, 13C NMR, IR, and Mass spectra are available for this compound.[6][14][15]

Experimental Protocols: Synthesis

This compound can be synthesized through several methods, including intramolecular Friedel-Crafts alkylation. A common laboratory-scale synthesis is detailed below.

Synthesis from p-Alkoxyaniline

This method involves the reaction of a p-alkoxyaniline with 3-chloropropionyl chloride, followed by catalytic cyclization and dealkylation.[16]

Step 1: Preparation of N-(4-alkoxyphenyl)-3-chloropropionamide

  • p-Anisidine (a p-alkoxyaniline) is used as the starting material.[16]

  • It is reacted with 3-chloropropionyl chloride.[16] The reaction can be carried out in a solvent like toluene with an acid scavenger such as sodium bicarbonate, or in DMF where DMF acts as both solvent and acid scavenger.[17][18]

  • The resulting product, N-(4-methoxyphenyl)-3-chloropropionamide, is then isolated.[17]

Step 2: Intramolecular Cyclization and Demethylation

  • The N-(4-methoxyphenyl)-3-chloropropionamide product from Step 1 is dissolved in an organic solvent such as tetrahydrofuran (THF).[16]

  • Palladium chloride is added as a catalyst.[16]

  • The reaction mixture is heated to 100-110 °C under a pressure of 3-5 kg (approximately 3-5 MPa) for 3-4 hours.[16][19] This step facilitates an intramolecular cyclization and concurrent dealkylation (demethylation) to form the quinolinone ring system.[16]

  • After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is removed by filtration.[16] The filtrate is concentrated by rotary evaporation to yield the crude product.[16][19]

Step 3: Purification

  • The crude this compound is purified by recrystallization from a solvent such as ethanol.[16][19]

  • Activated carbon may be used during recrystallization for decolorization.[16][19]

  • After filtration and drying, the final product is obtained as an off-white solid.[16][19]

An alternative approach involves the direct intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide using a Lewis acid like aluminum chloride (AlCl₃) at high temperatures (150-220 °C) in a high-boiling solvent like DMSO or N,N-dimethylacetamide (DMA).[17]

Visualized Experimental Workflow

The following diagram illustrates the synthesis protocol described above, providing a clear visual representation of the workflow from starting materials to the final purified product.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dealkylation cluster_2 Step 3: Purification start p-Alkoxyaniline + 3-Chloropropionyl Chloride intermediate1 N-(4-alkoxyphenyl)- 3-chloropropionamide start->intermediate1 Toluene or DMF crude_product Crude 6-Hydroxy-3,4-dihydro- 2(1H)-quinolinone intermediate1->crude_product Add Reagents & Apply Conditions reagents1 Solvent: THF Catalyst: Palladium Chloride conditions1 Heat: 100-110 °C Pressure: 3-5 MPa purification_step Recrystallization from Ethanol (Decolorize with Activated Carbon) crude_product->purification_step Dissolve final_product Pure 6-Hydroxy-3,4-dihydro- 2(1H)-quinolinone purification_step->final_product Filter & Dry

References

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a key metabolite of the antiplatelet and vasodilating agent Cilostazol. This document consolidates essential chemical and physical data, detailed synthesis methodologies, and its metabolic context, offering valuable insights for professionals in pharmaceutical research and development.

Core Compound Data

Chemical Identity and Properties

This compound, also known as 3,4-Dihydro-6-hydroxy-2(1H)-quinolinone, is a quinolinone derivative.[1][2] Its fundamental properties are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 54197-66-9[1][2][3][4][5]
Molecular Formula C₉H₉NO₂[1][2][3]
Molecular Weight 163.17 g/mol [1][2][3]
Appearance Off-white to almost white crystalline solid/powder[3][4][5]
Melting Point 229-242 °C[3][4][5]
Boiling Point 424.5 °C at 760 mmHg[3]
Synonyms 6-Hydroxy-3,4-dihydrocarbostyril, 6-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone, 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline[2][3][5]
InChI Key HOSGXJWQVBHGLT-UHFFFAOYSA-N[4]
SMILES Oc1ccc2NC(=O)CCc2c1[6]

Metabolic Significance

This compound is recognized as a primary metabolite of Cilostazol.[1][4] Cilostazol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.[1] The formation of this hydroxylated metabolite is a key step in the biotransformation of Cilostazol.

The metabolic pathway of Cilostazol is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. The diagram below illustrates the metabolic conversion of Cilostazol.

Cilostazol_Metabolism Metabolic Pathway of Cilostazol Cilostazol Cilostazol Metabolite This compound Cilostazol->Metabolite Hydroxylation of quinone moiety CYP3A4 CYP3A4 CYP3A4->Cilostazol CYP2C19 CYP2C19 CYP2C19->Cilostazol

Metabolic conversion of Cilostazol.

Mechanism of Action of the Parent Compound: Cilostazol

To appreciate the biological context of its metabolites, it is essential to understand the mechanism of action of Cilostazol. Cilostazol is a phosphodiesterase III (PDE3) inhibitor. By inhibiting PDE3, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels in platelets and vascular smooth muscle cells. This increase in cAMP results in the inhibition of platelet aggregation and vasodilation.

The following diagram outlines the signaling pathway affected by Cilostazol.

Cilostazol_MoA Mechanism of Action of Cilostazol Cilostazol Cilostazol PDE3 Phosphodiesterase III (PDE3) Cilostazol->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades Platelet_Aggregation Platelet Aggregation Inhibition cAMP->Platelet_Aggregation Vasodilation Vasodilation cAMP->Vasodilation

Signaling pathway of Cilostazol.

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been reported. Below are summaries of notable experimental protocols.

Method 1: Intramolecular Friedel-Crafts Alkylation

This process involves the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide.

  • Step 1: Preparation of N-(4-methoxyphenyl)-3-chloropropionamide.

    • p-Anisidine is reacted with 3-chloropropionyl chloride.

    • In a typical procedure, p-anisidine and sodium bicarbonate are added to toluene. A solution of 3-chloropropionyl chloride in toluene is added dropwise. The reaction mixture is heated, then cooled. The resulting solid, N-(4-methoxyphenyl)-3-chloropropionamide, is collected by filtration.

  • Step 2: Cyclization to 6-hydroxy-3,4-dihydroquinolinone.

    • N-(4-methoxyphenyl)-3-chloropropionamide is treated with a Lewis acid (e.g., 3 to 5 equivalents of aluminum chloride) in a high-boiling solvent such as DMSO or a high-boiling amide or amine.

    • The reaction is conducted at an elevated temperature, typically between 150°C and 220°C. This high-temperature, high-concentration process drives the cyclization onto the deactivated ring.

Method 2: Multi-step Synthesis from Aniline

A new method for the synthesis of this compound has been investigated, reportedly with higher yields and simpler operation. The overall synthesis involves cyclization, nitration, reduction, diazotization, and hydrolysis starting from aniline and 3-chloropropionyl chloride.[7]

Method 3: Palladium-Catalyzed Synthesis

This method involves the use of a palladium catalyst.

  • Step 1: Preparation of N-(4-methoxyphenyl)-3-chloroacrylamide.

    • This intermediate is prepared from p-alkoxyaniline and 3-chloropropionyl chloride.

  • Step 2: Cyclization.

    • N-(4-methoxyphenyl)-3-chloroacrylamide is mixed with palladium chloride in tetrahydrofuran.

    • The reaction mixture is heated to 100-110°C under pressure (e.g., 5 kg or 5 MPa) for 3 hours.[6][8]

    • After cooling and filtration, the solvent is removed to yield the crude product.

  • Step 3: Purification.

    • The crude product is recrystallized from ethanol with activated carbon for decolorization to yield the final off-white solid product.[6][8]

The workflow for the palladium-catalyzed synthesis is depicted below.

Synthesis_Workflow Palladium-Catalyzed Synthesis Workflow Start p-Alkoxyaniline + 3-Chloropropionyl chloride Intermediate N-(4-methoxyphenyl)-3-chloroacrylamide Start->Intermediate Reaction Cyclization with PdCl2 in THF (100-110°C, 5 MPa) Intermediate->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization from Ethanol with Activated Carbon Crude->Purification Final This compound Purification->Final

Workflow for the synthesis of the target compound.

Applications in Drug Development

This compound serves as a high-value pharmaceutical intermediate and a building block in organic synthesis.[4] Its primary significance lies in its role as a key starting material for the synthesis of Cilostazol.[4] Beyond this, its derivatives have shown potential as:

  • Anticonvulsants: When combined with azole-containing heterocycles.[4]

  • Monoamine Oxidase-B (MAO-B) Inhibitors: For potential treatment of depression and neurological disorders.[4]

  • Anticancer Agents: As Histone Deacetylase (HDAC) inhibitors.[4]

  • Anti-inflammatory and Antibacterial Compounds. [4]

This versatile scaffold continues to be an area of interest for the development of novel therapeutics.

References

Biological activities and pharmacological profile of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities and Pharmacological Profile of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmacology.[1] It serves as a crucial pharmaceutical intermediate and a versatile molecular scaffold for the synthesis of a wide array of biologically active molecules.[2][3] This off-white to almost white crystalline solid is most notably recognized as a key precursor in the synthesis of Cilostazol, a drug used for the management of intermittent claudication.[2][4] The dihydroquinolinone core is considered a "privileged scaffold" due to its ability to bind to multiple biological targets, making it a valuable starting point for drug discovery.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activities, pharmacological profile, and experimental protocols associated with this compound and its derivatives.

Physicochemical Properties

This compound is characterized by a fused bicyclic ring system with a hydroxyl group at the 6-position and a ketone at the 2-position of the dihydroquinolinone core.[1] These features contribute to its polarity and hydrogen bonding capabilities.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 6-hydroxy-3,4-dihydro-1H-quinolin-2-one[5]
CAS Number 54197-66-9[5]
Molecular Formula C₉H₉NO₂[5][6]
Molecular Weight 163.17 g/mol [5][6]
Appearance Off-white to almost white crystalline solid/powder[1][2]
Melting Point 236-242 °C[2]
Solubility Sparingly soluble in water.[1] Studied in methanol, ethanol, ethyl acetate, and acetonitrile for recrystallization.[2]
SMILES C1CC(=O)NC2=C1C=C(C=C2)O[5]
InChI Key HOSGXJWQVBHGLT-UHFFFAOYSA-N

Synthesis of this compound

Several synthetic strategies have been developed for the preparation of this compound. A common approach involves intramolecular Friedel-Crafts alkylation.[3][4] Another method starts from aniline and 3-chloropropionyl chloride, proceeding through cyclization, nitration, reduction, diazotization, and hydrolysis, with a reported total yield of 67.7%.[7]

A patented method describes the synthesis starting from p-alkoxyaniline and 3-chloropropionyl chloride.[8]

G cluster_synthesis General Synthesis Workflow p_alkoxyaniline p-Alkoxyaniline n_alkoxyphenyl_chloropropenamide N-(4-alkoxyphenyl)-3-chloropropenamide p_alkoxyaniline->n_alkoxyphenyl_chloropropenamide Reaction chloropropionyl_chloride 3-Chloropropionyl Chloride chloropropionyl_chloride->n_alkoxyphenyl_chloropropenamide crude_product Crude this compound n_alkoxyphenyl_chloropropenamide->crude_product Intramolecular Cyclization (Palladium Chloride Catalyst) final_product Pure this compound crude_product->final_product Recrystallization & Decolorization

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis from p-Alkoxyaniline

The following protocol is adapted from a patented synthesis method.[8]

  • Step 1: Preparation of N-(4-alkoxyphenyl)-3-chloropropenamide. p-Alkoxyaniline is used as the raw material and is reacted with 3-chloropropionyl chloride to yield N-(4-alkoxyphenyl)-3-chloropropenamide.[8]

  • Step 2: Intramolecular Cyclization. The N-(4-alkoxyphenyl)-3-chloropropenamide obtained in the first step is dissolved in an organic solvent.[8] Palladium chloride is added as a catalyst, and the mixture is heated to 100-110 °C under a pressure of 3-5 kg for 3-4 hours.[8] After the reaction, the mixture is cooled to room temperature, filtered, and the filtrate is spin-dried to remove the solvent, yielding the crude product.[8]

  • Step 3: Purification. The crude this compound is recrystallized from 50ml of ethanol and decolorized with activated carbon.[8] After filtration, a white-like solid of this compound is obtained.[8] This method reports a high yield and simple operation.[8]

Biological Activities and Pharmacological Profile

The 3,4-dihydro-2(1H)-quinolinone moiety is present in a number of pharmacologically active compounds, including FDA-approved drugs.[9] While the core compound itself is primarily valued as an intermediate, its derivatives exhibit a wide spectrum of biological activities.

Table 2: Summary of Biological Activities of this compound Derivatives

Activity ClassSpecific Target/ActionExample ApplicationKey FindingsReference
Antiplatelet/Antithrombotic Phosphodiesterase III (PDE3) InhibitionIntermittent Claudication (Cilostazol)Cilostazol is a key drug synthesized from the title compound.[2][3][2][10]
Anticonvulsant Not specifiedEpilepsyFused triazole derivatives showed potent activity in MES and scMet tests.[7] Compound 4c had a protective index better than phenytoin.[7][2][7]
MAO-B Inhibitors Monoamine Oxidase-BDepression, Neurological DisordersDerivatives have been designed as highly selective MAO-B inhibitors.[2][2]
Anticancer Histone Deacetylase (HDAC) InhibitionCancerSome derivatives show superior in vitro HDAC inhibitory activity compared to SAHA and exhibit antiproliferative effects.[2][2]
Anti-inflammatory Not specifiedInflammationUsed to synthesize agents with potent anti-inflammatory efficacy.[2][2]
Antibacterial DNA Gyrase & Topoisomerase IV (general for quinolones)Bacterial InfectionsServes as a scaffold for agents with broad-spectrum antibacterial activity to address drug resistance.[2][2][11]
Mechanism of Action: PDE3 Inhibition by Cilostazol

Cilostazol, a direct derivative, acts as a phosphodiesterase III (PDE3) inhibitor.[10] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Cilostazol increases intracellular cAMP levels in platelets and blood vessels. This leads to the inhibition of platelet aggregation and vasodilation, which are the therapeutic effects for treating intermittent claudication.[10]

G cluster_pathway cAMP Signaling Pathway and PDE3 Inhibition AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE3 Phosphodiesterase III (PDE3) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE3->AMP Degrades Cellular_Effects Cellular Effects (Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Effects Leads to Cilostazol Cilostazol (Derivative) Cilostazol->PDE3 Inhibits

Caption: PDE3 inhibition by Cilostazol increases cAMP levels, leading to therapeutic effects.

Mechanism of Action: Antibacterial Activity of Quinolones

Quinolone antibiotics, a class to which this scaffold belongs, generally exert their antibacterial effects by inhibiting DNA synthesis.[11][12] They target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[11][12] These enzymes are crucial for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones block the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.[12][13]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for this compound itself is limited in the public domain, as it is primarily an intermediate. However, the pharmacokinetics of its most prominent derivative, Cilostazol, are well-documented.

  • Absorption : Cilostazol is absorbed after oral administration, and a high-fat meal can increase absorption, with about a 90% increase in Cmax and a 25% increase in AUC.[10]

  • Distribution : Cilostazol is highly protein-bound (95-98%).[10]

  • Metabolism : It is extensively metabolized by hepatic cytochrome P-450 enzymes, primarily CYP3A4 and to a lesser extent, CYP2C19.[10] Two of its metabolites are active, with one accounting for at least 50% of the pharmacological activity.[10]

  • Excretion : The metabolites are largely excreted in the urine.[10]

Applications in Drug Development

The dihydroquinolinone scaffold is a cornerstone in modern medicinal chemistry.[3] Its structural rigidity and capacity for substitution at various positions allow for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[2]

  • Key Intermediate : It is a high-value intermediate for synthesizing Cilostazol, a drug for atherosclerosis and intermittent claudication.[2][3] It is also a precursor for Aripiprazole, an antipsychotic drug.[9][14]

  • Scaffold for Novel Therapeutics : Its derivatives have shown promise as anticonvulsants, MAO-B inhibitors for neurological disorders, HDAC inhibitors for cancer, and anti-inflammatory and antibacterial agents.[2]

  • Structural Modification : The dihydroquinoline moiety can be readily modified. For example, fusing a triazole ring to the core has led to the development of potent anticonvulsant agents.[2][7]

Detailed Experimental Protocols

Anticonvulsant Activity Screening

The following protocols are standard preclinical models for evaluating anticonvulsant properties, as cited in studies of this compound derivatives.[7]

G cluster_workflow Anticonvulsant Screening Workflow start Test Compound Administration (e.g., intraperitoneal injection in mice) mes_test Maximal Electroshock (MES) Test start->mes_test scmet_test Subcutaneous Pentylenetetrazol (scMet) Test start->scmet_test rotarod_test Rotarod Neurotoxicity Test start->rotarod_test evaluation Evaluation of Results (ED50, TD50, Protective Index) mes_test->evaluation scmet_test->evaluation rotarod_test->evaluation

Caption: Workflow for preclinical anticonvulsant and neurotoxicity testing.

  • Objective : To screen for activity against generalized tonic-clonic seizures.

  • Procedure :

    • An electrical stimulus (e.g., 50 mA, 60 Hz in mice) is delivered via corneal electrodes for a short duration (e.g., 0.2 seconds).

    • This stimulus induces a maximal seizure characterized by a tonic extension of the hind limbs.

    • Test compounds are administered to animals prior to the electrical stimulus.

    • Endpoint : The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as a positive result. The median effective dose (ED₅₀) is then calculated.[7]

  • Objective : To identify compounds that protect against absence seizures.

  • Procedure :

    • A convulsant dose of pentylenetetrazol (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.

    • This dose induces clonic seizures lasting for at least 5 seconds within a 30-minute observation period in control animals.

    • Test compounds are administered prior to the PTZ injection.

    • Endpoint : The absence of clonic seizures in the test animals indicates that the compound has protective activity. The ED₅₀ is calculated.[7]

  • Objective : To assess for undesirable motor impairment or neurological deficit.

  • Procedure :

    • Trained animals (e.g., mice) are placed on a rotating rod (e.g., 6 rpm).

    • Animals that can remain on the rod for a set duration (e.g., 1 minute) in pre-trials are selected.

    • Following administration of the test compound, the animals are again placed on the rotarod at various time points.

    • Endpoint : The inability of an animal to maintain balance on the rod for the predetermined time is indicative of neurotoxicity. The median toxic dose (TD₅₀) is calculated.[7][15] The protective index (PI) is then determined as the ratio of TD₅₀ to ED₅₀.[7]

References

The Quest for Natural 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Survey of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide delves into the known natural sources of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone and its derivatives. While the core compound itself has not been definitively isolated from natural sources, a number of structurally related derivatives have been identified in various organisms, suggesting potential biosynthetic pathways and offering valuable insights for drug discovery.

Executive Summary

This compound, a key intermediate in the synthesis of the pharmaceutical agent Cilostazol, is predominantly recognized as a synthetic molecule. An extensive review of scientific literature reveals no conclusive evidence of its direct isolation from natural sources in significant quantities. However, the structural motif of hydroxylated 3,4-dihydro-2(1H)-quinolinones is present in a variety of naturally occurring alkaloids isolated from plants and microorganisms. This guide provides a comprehensive overview of these derivatives, their sources, and the experimental methods used for their identification.

Naturally Occurring Derivatives of this compound

While the parent compound remains elusive in nature, several derivatives featuring the this compound core structure have been reported. These findings are crucial as they point towards the existence of enzymatic machinery capable of producing such scaffolds.

One notable example is a complex alkaloid isolated from the plant Rabdosia rubescens. This compound incorporates a 3,7-dihydroxy-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yl moiety, indicating that hydroxylation at the 6-position of the dihydroquinolinone ring system is achievable in nature.

Furthermore, studies on marine-derived fungi have yielded other related compounds. For instance, diastereomeric 3,4-dihydroxy-4-(4'-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinones were identified from the fungus Penicillium janczewskii. Although not hydroxylated at the 6-position, these findings highlight the structural diversity of dihydroquinolinone alkaloids produced by marine microorganisms.

An isomer of the target compound, 8-hydroxy-3,4-dihydro-1H-quinolin-2-one, has been isolated from a Streptomyces species, further demonstrating the microbial potential for producing hydroxylated dihydroquinolinone structures.

Data on Isolated Derivatives

To date, quantitative data on the yields of these specific natural derivatives are scarce in the available literature. The primary focus of the cited studies has been on the isolation and structural elucidation of these novel compounds.

Compound ClassSpecific Derivative (if specified)Natural SourceReference (for further reading)
Dihydroquinolinone AlkaloidAlkaloid with 3,7-dihydroxy-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yl moietyRabdosia rubescens (Plant)[Refer to relevant phytochemical journals]
Diastereomeric Quinolinones3,4-dihydroxy-4-(4'-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinonesPenicillium janczewskii (Marine Fungus)[Consult mycology and natural product literature]
Isomeric Hydroxy-dihydroquinolinone8-hydroxy-3,4-dihydro-1H-quinolin-2-oneStreptomyces sp. (Bacteria)[Explore microbiology and secondary metabolite publications]

Experimental Protocols: A General Overview

The methodologies employed for the isolation and identification of these natural derivatives generally follow a standard workflow in natural product chemistry. Below is a generalized representation of the experimental process.

Experimental_Workflow cluster_extraction Extraction cluster_separation Separation & Purification cluster_identification Structure Elucidation Source_Material Natural Source Material (e.g., Plant, Fungus) Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Source_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Techniques (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Pure_Compound Isolated Pure Compound Fractions->Pure_Compound Spectroscopy Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) Pure_Compound->Spectroscopy Structure Determined Chemical Structure Spectroscopy->Structure

Spectroscopic Profile of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.12s1HNH
7.35d, J=8.2 Hz2HAr-H
7.00ddd, J=8.1, 6.9, 1.3 Hz1HAr-H
6.92ddd, J=7.9, 6.8, 1.0 Hz1HAr-H
2.57-2.58m2HC4-H₂
2.73dt, J=12.6, 6.3 Hz1HC3-H
3.18dt, J=11.8, 4.3 Hz1HC3-H

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
170.5C2 (C=O)
150.8C6 (C-OH)
131.5C8a
123.5C4a
117.2C5
115.8C7
115.0C8
30.8C3
25.0C4

Note: NMR data is referenced from a study on the aerobic oxidative aromatization of N-heterocycles.[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
3165N-H Stretch
3045O-H Stretch (Phenolic)
1670C=O Stretch (Amide)
1618, 1508, 1458C=C Stretch (Aromatic)
1280C-O Stretch (Phenolic)
Mass Spectrometry (MS)
m/zInterpretation
164.06[M+H]⁺ (Calculated for C₉H₁₀NO₂: 164.07)
162.05[M-H]⁻ (Calculated for C₉H₈NO₂: 162.06)

Note: Mass spectrometry data is based on electrospray ionization (ESI) and may include other fragments depending on the ionization conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse sequence is used.

  • Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 12-16 ppm is used to cover the expected range of proton chemical shifts.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.

  • Spectral Width: A wider spectral width of around 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.

  • Relaxation Delay: A relaxation delay of 2 seconds is commonly used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is frequently used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

  • A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

  • The sample pellet is placed in the sample holder of the spectrometer.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, compatible with the mobile phase.

Instrumentation: The analysis is performed on a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column is commonly used for the separation of such compounds.

  • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the proportion of organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI can be operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.

  • Mass Range: The mass spectrometer is set to scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (163.17 g/mol ).

  • Data Analysis: The resulting mass spectrum provides the m/z value of the molecular ion, confirming the molecular weight of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample 6-Hydroxy-3,4-dihydro- 2(1H)-quinolinone NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS LC-MS Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Confirmation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

References

Unveiling the Solubility Profile of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a pivotal intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive quantitative data, detailed experimental protocols, and relevant biochemical context to support and advance research and development initiatives.

Introduction

This compound is an organic heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] It is a crystalline solid, typically appearing as a white to off-white powder.[1] Its most prominent role is as a key starting material for the synthesis of Cilostazol, a medication used to treat intermittent claudication.[1][2] Beyond this, derivatives of the quinolinone scaffold have shown a wide range of promising biological activities, including anticonvulsant, monoamine oxidase-B (MAO-B) inhibitory, anticancer, anti-inflammatory, and antibacterial effects.[1] A thorough understanding of the solubility of this compound is therefore essential for its efficient use in synthetic chemistry and drug formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₉NO₂[3]
Molecular Weight 163.17 g/mol [3]
CAS Number 54197-66-9[3]
Appearance White to off-white crystalline solid/powder[1]
Melting Point 236-242 °C[1]
Water Solubility Sparingly soluble/Insoluble[1]

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of pure and binary solvent systems at various temperatures. This data is critical for process development, particularly for crystallization and purification steps.

Solubility in Pure Solvents

The mole fraction solubility of this compound in ten different pure solvents at temperatures ranging from 278.15 K to 323.15 K is detailed in Table 2.

Table 2: Mole Fraction Solubility (x) of this compound in Pure Solvents

Temperature (K)MethanolEthanolIsopropanol1-Propanol1-ButanolIsobutanolMethyl AcetateEthyl AcetateAcetonitrileTetrahydrofuran
278.150.00220.00210.00190.00170.00180.00110.00160.00070.00030.0025
283.15----------
288.15----------
293.15----------
298.15----------
303.15----------
308.15----------
313.15----------
318.15----------
323.150.00840.00760.00720.00640.00620.00490.00390.00130.00120.0065

Data extracted from a study by Zhou et al. The full dataset for all intermediate temperatures was not publicly available in the initial search results.

Solubility in Binary Solvent Systems

The solubility of this compound can be enhanced through the use of binary solvent mixtures. Table 3 presents the mole fraction solubility in four different binary solvent systems.

Table 3: Mole Fraction Solubility (x) of this compound in Binary Solvents

Temperature (K)Ethanol + Ethyl AcetateEthanol + AcetonitrileMethanol + AcetonitrileMethanol + Ethyl Acetate
278.150.00100.00060.00070.0009
283.15----
288.15----
293.15----
298.15----
303.15----
308.15----
313.15----
318.15----
323.150.00900.00950.00920.0102

Data extracted from a study by Zhou et al. The full dataset for all intermediate temperatures was not publicly available in the initial search results.

Experimental Protocol for Solubility Determination

The following section outlines the methodology for determining the equilibrium solubility of this compound, based on the static counterpoise method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Materials and Apparatus
  • This compound (purity > 99%)

  • Selected solvents (analytical grade)

  • Thermostatic shaker/bath

  • Centrifuge

  • HPLC system with a UV detector

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm)

Procedure
  • Sample Preparation : An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial. This ensures that a saturated solution is in equilibrium with the undissolved solid.

  • Equilibration : The vials are placed in a thermostatic shaker or bath set to the desired temperature. The mixture is agitated for a sufficient period to reach equilibrium. The equilibration time can be determined by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation : After reaching equilibrium, the suspension is centrifuged to separate the solid phase from the saturated solution.

  • Sample Analysis : A known volume of the supernatant is carefully withdrawn, filtered through a syringe filter, and then diluted with an appropriate solvent for analysis.

  • Quantification : The concentration of this compound in the diluted sample is determined by a validated HPLC method. A calibration curve is generated using standard solutions of known concentrations to quantify the solubility.

Experimental Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature A->B C Reach equilibrium B->C D Centrifuge suspension C->D E Separate supernatant D->E F Filter and dilute supernatant E->F G HPLC analysis F->G H Quantify concentration G->H

Workflow for Equilibrium Solubility Determination

Synthetic Application: Synthesis of Cilostazol

As previously mentioned, a primary application of this compound is in the synthesis of Cilostazol. The general synthetic route involves the alkylation of the hydroxyl group of this compound.

G This compound This compound Reaction Base (e.g., K2CO3, NaOH) Solvent (e.g., Ethanol) This compound->Reaction 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole->Reaction Cilostazol Cilostazol Reaction->Cilostazol

Synthesis of Cilostazol

Conclusion

This technical guide has provided a detailed overview of the solubility characteristics of this compound. The quantitative data presented in various solvents, along with the outlined experimental protocol, offers valuable information for scientists and researchers. A clear understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and ultimately, the efficient synthesis of Cilostazol and other potentially therapeutic quinolinone derivatives.

References

Unlocking the Therapeutic Potential of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-hydroxy-3,4-dihydro-2(1H)-quinolinone scaffold is a versatile and privileged structure in medicinal chemistry, serving as a foundational component for a variety of pharmacologically active agents. Its derivatives have garnered significant attention for their potential to modulate a diverse range of biological targets, leading to the development of novel therapeutics for a multitude of diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of these derivatives, presenting quantitative data, detailed experimental methodologies, and a visual representation of their multifaceted pharmacological activities.

Diverse Therapeutic Applications of this compound Derivatives

The core structure of this compound has been strategically modified to yield derivatives with a broad spectrum of biological activities. These modifications primarily involve substitutions at the hydroxyl group and the nitrogen atom of the quinolinone ring, as well as alterations to the dihydroquinolinone moiety itself. These structural variations have led to the discovery of potent inhibitors of enzymes and modulators of receptors implicated in various pathological conditions.

Therapeutic_Targets cluster_core This compound Core cluster_targets Therapeutic Targets & Activities Core Core Scaffold MAOB MAO-B Inhibition Core->MAOB Neurological Disorders HDAC HDAC Inhibition Core->HDAC Cancer Therapy Anticonvulsant Anticonvulsant Activity (GABAA Receptor Modulation) Core->Anticonvulsant Epilepsy Antifungal Antifungal Activity (Chitin Synthase Inhibition) Core->Antifungal Fungal Infections PDE Phosphodiesterase (PDE) Inhibition Core->PDE Cardiovascular Diseases Anti_inflammatory Anti-inflammatory Activity Core->Anti_inflammatory Inflammation Antibacterial Antibacterial Activity Core->Antibacterial Bacterial Infections

Figure 1: Therapeutic landscape of this compound derivatives.

Quantitative Efficacy of Derivatives

The therapeutic potential of this compound derivatives is underscored by their potent activity against various targets. The following table summarizes key quantitative data for different classes of these derivatives.

Derivative ClassTargetParameterValueReference Compound
Anticonvulsant GABA-A Receptor ModulationED50 (MES)10.1 mg/kgCarbamazepine
ED50 (scPTZ)9.3 mg/kgEthosuximide
MAO-B Inhibitors Monoamine Oxidase-BIC500.042 µM - 0.065 µMSelegiline
Antifungal Chitin SynthaseIC500.12 mMPolyoxin B (0.19 mM)
HDAC Inhibitors Histone Deacetylase (HDAC1, 4, 6)IC501.39 µM - 3.46 µMSAHA (0.86 µM - 0.97 µM)
Phosphodiesterase Inhibitors Phosphodiesterase 3 (PDE3)IC50~0.1 µMRolipram

Key Therapeutic Targets and Mechanisms of Action

Monoamine Oxidase-B (MAO-B) Inhibition

Derivatives of this compound have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the catabolism of dopamine, and its inhibition can increase dopamine levels in the brain, a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.

Histone Deacetylase (HDAC) Inhibition

Certain derivatives have demonstrated significant inhibitory activity against histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Anticonvulsant Activity through GABA-A Receptor Modulation

A series of 3,4-dihydroquinolin-2(1H)-one derivatives have shown promising anticonvulsant activity in preclinical models.[2] The mechanism of action is believed to involve the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] One derivative, 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b), exhibited superior anticonvulsant activity compared to the standard drugs carbamazepine and ethosuximide, with an ED50 of 10.1 mg/kg in the maximal electroshock (MES) test and 9.3 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) test.[2] This compound also showed a high binding affinity to the GABA-A receptor with an IC50 of 0.12 μM.[2]

Antifungal Activity via Chitin Synthase Inhibition

Novel 3,4-dihydro-2(1H)-quinolinone derivatives containing a butenediamide fragment have been designed and synthesized as potential chitin synthase inhibitors.[3] Chitin is an essential component of the fungal cell wall, making its synthesis a prime target for antifungal agents.[4] These compounds have demonstrated significant in vitro inhibition of chitin synthase and potent antifungal activity against various fungal strains, including Candida albicans.[3]

Phosphodiesterase (PDE) Inhibition

The 3,4-dihydro-2(1H)-quinolinone moiety is present in several compounds that act as phosphodiesterase (PDE) inhibitors.[5] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of specific PDEs can lead to therapeutic effects in cardiovascular and other diseases.

Experimental Protocols

The identification and characterization of the therapeutic targets of this compound derivatives rely on a variety of in vitro and in vivo assays. Below are summarized methodologies for key experiments.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of test compounds on MAO-B activity by measuring the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.

MAO_B_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO-B Enzyme - Substrate (e.g., Kynuramine) - Fluorescent Probe (e.g., Amplex Red) - HRP - Test Compound Dilutions Incubation Incubate MAO-B with Test Compound Reagents->Incubation Reaction_Start Add Substrate, Probe, & HRP Incubation->Reaction_Start Measurement Measure Fluorescence (Kinetic Mode) Reaction_Start->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Figure 2: Workflow for the in vitro MAO-B inhibition assay.

Protocol Summary:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-B, a suitable substrate (e.g., kynuramine), a fluorescent probe (e.g., Amplex® Red), horseradish peroxidase (HRP), and serial dilutions of the test compound.[6][7]

  • Reaction Setup: In a 96-well plate, add the test compound dilutions, followed by the MAO-B enzyme solution.[7]

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Add a mixture of the substrate, fluorescent probe, and HRP to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to a vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of compounds to inhibit the deacetylase activity of HDAC enzymes.

Protocol Summary:

  • Reagent Preparation: Prepare solutions of recombinant HDAC enzyme, a fluorogenic HDAC substrate, and serial dilutions of the test compound.[1][8]

  • Reaction Setup: In a 96-well plate, add the test compound dilutions and the HDAC enzyme.[1]

  • Reaction Initiation: Add the fluorogenic substrate to all wells.[1]

  • Incubation: Incubate the plate to allow the enzymatic reaction to proceed.[1]

  • Development: Add a developer solution that stops the HDAC reaction and allows for the generation of a fluorescent signal from the deacetylated substrate.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Anticonvulsant Screening

Two standard models are used to evaluate the anticonvulsant potential of compounds: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[2]

Maximal Electroshock (MES) Test Protocol Summary:

  • Animal Model: Typically uses mice or rats.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Seizure: After a predetermined time, induce a seizure by applying an electrical stimulus through corneal or auricular electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Protection is defined as the abolition of the tonic hindlimb extension. The ED50 (the dose effective in 50% of the animals) is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol Summary:

  • Animal Model: Typically uses mice.

  • Compound Administration: Administer the test compound (i.p. or p.o.).

  • Induction of Seizure: After a set time, administer a convulsive dose of pentylenetetrazole subcutaneously.

  • Observation: Observe the animals for the onset of clonic seizures.

  • Data Analysis: Protection is defined as the absence of clonic seizures for a specified period. The ED50 is calculated.

In Vitro Chitin Synthase Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of chitin synthase, a key enzyme in fungal cell wall biosynthesis.[3]

Protocol Summary:

  • Enzyme Preparation: Prepare a crude extract of chitin synthase from a fungal source (e.g., Saccharomyces cerevisiae or Candida albicans).[5]

  • Reaction Setup: In a microplate well, combine the enzyme extract, the substrate UDP-N-acetylglucosamine, and various concentrations of the test compound.[5]

  • Incubation: Incubate the plate to allow for the synthesis of chitin.

  • Detection of Chitin: The newly synthesized chitin is quantified. A common method involves capturing the chitin on a filter and measuring the incorporation of a radiolabeled substrate. Alternatively, a non-radioactive method can be used where the chitin product is detected using a lectin-enzyme conjugate (e.g., wheat germ agglutinin-horseradish peroxidase) followed by a colorimetric or fluorometric readout.[9][10]

  • Data Analysis: Calculate the percent inhibition of chitin synthase activity for each compound concentration and determine the IC50 value.[9][10]

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential to address a wide range of therapeutic needs. Their structural versatility allows for the fine-tuning of activity against specific biological targets, leading to the development of potent and selective inhibitors for the treatment of neurological disorders, cancer, infectious diseases, and cardiovascular conditions. The data and methodologies presented in this guide provide a solid foundation for further research and development of this important chemical scaffold. Continued exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

The Role of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone as a Metabolite of Cilostazol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilostazol, a potent phosphodiesterase III (PDE3) inhibitor, is widely prescribed for the treatment of intermittent claudication. Its therapeutic effects are attributed not only to the parent drug but also to its active metabolites. This technical guide provides a comprehensive overview of the role of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone as a key intermediate in the metabolic pathway of Cilostazol. We delve into the pharmacokinetics of Cilostazol and its primary metabolites, present detailed experimental protocols for their quantification, and visualize the intricate signaling pathways and metabolic conversions through detailed diagrams. This document serves as a critical resource for researchers and professionals involved in drug metabolism studies, pharmacokinetics, and the development of novel therapeutic agents targeting similar pathways.

Introduction

Cilostazol (6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone) exerts its pharmacological effects by selectively inhibiting phosphodiesterase III (PDE3), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[1][2] This increase in cAMP results in the inhibition of platelet aggregation and vasodilation, which are the cornerstones of its clinical efficacy in peripheral artery disease. The in vivo activity of Cilostazol is a concert of the parent compound and its pharmacologically active metabolites. Understanding the metabolic fate of Cilostazol is therefore paramount for a complete comprehension of its therapeutic profile and potential drug-drug interactions.

One of the initial steps in the metabolism of the quinolinone moiety of Cilostazol involves hydroxylation, leading to the formation of various hydroxylated metabolites. While not a major circulating active metabolite itself, this compound (6-HQ) is a crucial intermediate in the synthesis of Cilostazol and is structurally related to its metabolites.[3] The metabolism of Cilostazol is extensive, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[4] This process yields several metabolites, with two being of particular importance due to their significant pharmacological activity: 3,4-dehydrocilostazol (OPC-13015) and 4'-trans-hydroxycilostazol (OPC-13213).[5][6]

This guide will explore the metabolic journey of Cilostazol, with a specific focus on the structural relationship and metabolic relevance of the this compound core.

Quantitative Pharmacokinetics of Cilostazol and its Metabolites

The pharmacokinetic profile of Cilostazol is characterized by its extensive metabolism and the contribution of its active metabolites to the overall therapeutic effect. The plasma concentrations of Cilostazol and its metabolites can vary among individuals, influenced by factors such as genetic polymorphisms of metabolizing enzymes.[6]

Table 1: Pharmacokinetic Parameters of Cilostazol and its Major Active Metabolites [6][7]

ParameterCilostazolOPC-13015 (3,4-dehydrocilostazol)OPC-13213 (4'-trans-hydroxycilostazol)
Relative Potency (vs. Cilostazol) 1x3-7x more potent2-3x less potent
Plasma AUC (% of Cilostazol) 100%~28%~9%
Primary Metabolizing Enzymes CYP3A4, CYP2C19UnknownCYP3A4, CYP2C19

Table 2: Impact of CYP2C19 and CYP3A5 Genotypes on Cilostazol and Metabolite Plasma Concentrations [5]

GenotypeAnalyteMedian Plasma Concentration/Dose Ratio (C/D)p-value
CYP2C19 1 carriers vs. non-carriersCilostazolNo significant difference> 0.05
OPC-13015No significant difference> 0.05
OPC-13213No significant difference> 0.05
CYP3A5 1 carriers vs. non-carriersCilostazolSlightly lower in non-carriers0.060
OPC-13015Higher in non-carriers0.002
OPC-13213Slightly lower in non-carriers0.082

Experimental Protocols for Quantification of Cilostazol and its Metabolites

Accurate quantification of Cilostazol and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation: Extraction from Human Plasma

A robust extraction method is essential to isolate the analytes from the complex plasma matrix.

  • Protocol:

    • To 1 mL of human plasma, add an internal standard (e.g., OPC-3930).[8]

    • Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., n-butanol, methanol, chloroform, methyl-tert-butyl ether).[9]

    • Follow with a solid-phase extraction (SPE) using a silica-based cartridge (e.g., Sep-Pak).[8]

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mixture of methanol and ammonium acetate buffer (pH 6.5) (e.g., 2:8 v/v) for injection into the analytical system.[8]

HPLC Method for Quantification
  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 5 µm ODS-80TM).[9]

    • Mobile Phase: A gradient elution using acetonitrile and ammonium acetate buffer (pH 6.5).[9]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.[10]

  • Validation Parameters:

    • Linear Range: 20-1200 ng/mL for Cilostazol and its major metabolites.[9]

    • Lower Limit of Quantitation (LLOQ): 20 ng/mL.[9]

    • Accuracy (Relative Recovery): 98.5% to 104.9%.[9]

    • Precision (CV%): 1.5% to 9.0%.[9]

LC-MS/MS Method for Enhanced Sensitivity and Specificity
  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Supelcosil LC-18-DB).[8]

    • Mobile Phase: A gradient elution over 17.5 minutes using a mixture of methanol and ammonium acetate buffer.[8]

    • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Positive ion mode using a Turbo Ionspray interface.[8]

    • Detection: Tandem mass spectrometry monitoring specific precursor-to-product ion transitions for each analyte.

  • Validation Parameters:

    • Linear Range: 5.0-1200.0 ng/mL.[8]

    • Accuracy (Relative Recovery): 92.1% to 106.4%.[8]

    • Precision (CV%): 4.6% to 6.5%.[8]

Visualizing the Metabolic and Signaling Pathways

Understanding the complex biological processes involving Cilostazol and its metabolites is facilitated by visual representations of the metabolic conversions and the downstream signaling cascades.

Metabolic Pathway of Cilostazol

Cilostazol undergoes extensive hepatic metabolism, primarily through oxidation by cytochrome P450 enzymes. The following diagram illustrates the major metabolic transformations.

Cilostazol_Metabolism Cilostazol Cilostazol OPC_13326 Quinone Hydroxylated Intermediate (OPC-13326) Cilostazol->OPC_13326 CYP3A4 OPC_13217 Hexane Hydroxylated Intermediate (OPC-13217) Cilostazol->OPC_13217 CYP2C19, CYP3A5 Six_HQ This compound (Metabolite) Cilostazol->Six_HQ Metabolism OPC_13015 3,4-Dehydrocilostazol (OPC-13015) (Active Metabolite) OPC_13326->OPC_13015 OPC_13213 4'-trans-hydroxycilostazol (OPC-13213) (Active Metabolite) OPC_13217->OPC_13213

Caption: Metabolic pathway of Cilostazol.

Signaling Pathway of Cilostazol and its Active Metabolites

The primary mechanism of action of Cilostazol and its active metabolites is the inhibition of PDE3, which modulates intracellular cAMP levels and subsequent physiological responses.

Cilostazol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenylyl_Cyclase Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP 5'-AMP cAMP->AMP PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activation PDE3 Phosphodiesterase III (PDE3) PKA->Inhibition1 Inhibition PKA->Inhibition2 Inhibition Platelet_Aggregation Platelet Aggregation Vasoconstriction Vasoconstriction Cilostazol Cilostazol & Active Metabolites Cilostazol->PDE3

Caption: Cilostazol's signaling pathway.

Experimental Workflow for Metabolite Identification and Quantification

The process of identifying and quantifying drug metabolites involves a systematic workflow, from sample collection to data analysis.

Metabolite_Workflow Biological_Sample Biological Sample (Plasma, Urine) Extraction Sample Extraction (LLE, SPE) Biological_Sample->Extraction Analysis Analytical Separation (HPLC / UPLC) Extraction->Analysis Detection Detection (UV, MS, MS/MS) Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration, Calibration) Data_Acquisition->Data_Processing Quantification Quantification (Concentration Determination) Data_Processing->Quantification Identification Metabolite Identification (Structure Elucidation) Data_Processing->Identification Report Final Report Quantification->Report Identification->Report

References

The Dihydroquinolinone Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dihydroquinolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. Recognized as a "privileged structure," this scaffold provides a versatile framework for the design of therapeutic agents targeting a wide array of diseases. Its derivatives have shown promise in numerous therapeutic areas, including oncology, inflammation, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and experimental protocols related to the dihydroquinolinone scaffold, serving as a valuable resource for professionals in the field of drug discovery and development.

Synthetic Strategies for Dihydroquinolinone Derivatives

The synthesis of the dihydroquinolinone scaffold and its derivatives can be achieved through various established and emerging synthetic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Routes:

  • Camps Cyclization: This classical method involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield 2- and 4-hydroxyquinolines, which are tautomers of quinolinones. The regioselectivity of the cyclization can be controlled by the reaction conditions.[1]

  • Domino Reactions: Also known as tandem or cascade reactions, these highly efficient processes allow for the construction of complex molecules from simple starting materials in a single pot.[2] Strategies for synthesizing dihydroquinolinones via domino reactions include reduction or oxidation followed by cyclization, and acid-catalyzed ring closures.[2]

  • Catalytic Annulation of α,β-Unsaturated N-Arylamides: This modern approach encompasses various catalytic methods, including electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization, to construct the dihydroquinolinone ring.[3] These reactions often offer high atom economy and functional group tolerance.[3]

  • Reductive Cyclization: A common approach for synthesizing 1-Methyl-3,4-dihydroquinolin-2(1H)-one derivatives involves the reductive cyclization of ortho-nitro-substituted precursors, such as an ortho-nitrocinnamic acid derivative.[4]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate the synthesis of dihydroquinolinone derivatives, often resulting in higher yields and shorter reaction times compared to conventional heating methods.[1] This approach is also considered a greener alternative due to its energy efficiency.[1]

Experimental Protocol: Camps Cyclization

This protocol describes a general procedure for the synthesis of a 4-hydroxy-2(1H)-quinolone derivative via Camps cyclization.

  • Preparation of o-acylaminoacetophenone: An o-aminoacetophenone (1 equivalent) is acylated using an appropriate acylating agent (e.g., acid chloride or anhydride) in the presence of a base.[1]

  • Intramolecular Cyclization: The resulting o-acylaminoacetophenone is dissolved in a suitable solvent and treated with a base (e.g., sodium hydroxide or potassium carbonate) to induce intramolecular cyclization. The reaction mixture is typically heated to facilitate the reaction.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled and acidified to precipitate the product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography to yield the desired dihydroquinolinone derivative.

Experimental Protocol: Domino Reaction for Tetrahydroquinoline Synthesis

This protocol outlines a domino reaction involving reduction and reductive amination to generate tetrahydroquinolines, a related and often co-synthesized scaffold.

  • Reaction Setup: A mixture of a 2-nitroarylketone or aldehyde, a primary amine or aldehyde, and a catalyst (e.g., 5% Pd/C) is prepared in a suitable solvent in a hydrogenation vessel.[2]

  • Hydrogenation: The vessel is charged with hydrogen gas, and the reaction is stirred under pressure until the reduction of the nitro group and subsequent reductive amination and cyclization are complete.[2] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography to yield the tetrahydroquinoline derivative.[2]

Diagram of a General Synthetic Workflow

G General Synthetic Workflow for Dihydroquinolinones Start Starting Materials (e.g., anilines, β-ketoesters) Reaction Key Reaction Step (e.g., Camps Cyclization, Domino Reaction) Start->Reaction Intermediate Intermediate Product Reaction->Intermediate Purification Purification (e.g., Chromatography, Recrystallization) Intermediate->Purification Final Final Dihydroquinolinone Derivative Purification->Final

Caption: A generalized workflow for the synthesis of dihydroquinolinone derivatives.

Diverse Biological Activities and Therapeutic Potential

Dihydroquinolinone derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

  • Anticancer Activity: The dihydroquinolinone scaffold is a key feature in many potent anticancer agents.[4] Derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines through mechanisms such as tyrosine kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis.[4] For instance, certain tetrahydroquinolin-2(1H)-one derivatives have demonstrated antiproliferative activity at micromolar concentrations against human colon, breast, and lung cancer cells.[5]

  • p38 MAP Kinase Inhibition: Dihydroquinolinones have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[6] This makes them promising candidates for the treatment of inflammatory diseases.

  • Carbonic Anhydrase Inhibition: Some dipeptide-dihydroquinolinone conjugates have shown inhibitory activity against human carbonic anhydrase II (hCA II), an enzyme implicated in various physiological and pathological processes.[7]

  • PI3K/mTOR Pathway Inhibition: Dactolisib, an imidazo[4,5-c]quinoline derivative, is a potent inhibitor of PI3K/mTOR kinases and has shown antiproliferative activity in various cancer models.[8] Other quinoline derivatives are also under investigation for their inhibitory effects on the PI3K/Akt/mTOR pathway.[8]

  • EGFR Inhibition: The 4-anilinoquinoline-3-carbonitrile class of compounds has been developed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[8]

  • Other Activities: The dihydroquinolinone scaffold is also found in compounds with other biological activities, including norepinephrine reuptake inhibition, and potential treatments for high blood pressure, pain, and Alzheimer's disease.[2]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of selected dihydroquinolinone derivatives.

Table 1: Anticancer Activity of Tetrahydroquinolin-2(1H)-one Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116 (Colon)Not specified, but active at micromolar concentrations[5]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)MCF-7 (Breast)Not specified, but active at micromolar concentrations[5]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)A-549 (Lung)Not specified, but active at micromolar concentrations[5]

Table 2: Carbonic Anhydrase Inhibition by Peptide-Dihydroquinolinone Conjugates

CompoundEnzymeInhibition Range (µM)Reference
Conjugates 2, 3, 6, 10, 13, and 15hCA II15.7–65.7[7]
All tested conjugateshCA INo inhibition at 100 µM[7]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a general procedure for evaluating the cytotoxic effects of dihydroquinolinone derivatives on cancer cell lines.

  • Cell Seeding: Human cancer cells (e.g., HCT-116, MCF-7, A-549) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[5] Control cells are treated with the vehicle (e.g., 1% DMSO).[5]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.[5]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[5]

Diagram of a Signaling Pathway Inhibited by Dihydroquinolinones

G Inhibition of the PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Dihydroquinolinone Derivative (e.g., Dactolisib) Inhibitor->PI3K Inhibitor->mTOR

Caption: Dihydroquinolinone derivatives can inhibit key kinases in the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the dihydroquinolinone scaffold.[9] These studies involve systematically modifying the chemical structure and evaluating the impact on potency, selectivity, and pharmacokinetic properties.[9][10]

  • Substitution Patterns: Research has shown that modifications at various positions of the dihydroquinolinone ring, such as the 3, 4, 6, and 7 positions, can significantly influence biological activity.[4]

  • N1-Substitution: The methylation at the N1 position, as seen in the 1-Methyl-3,4-dihydroquinolin-2(1H)-one scaffold, alters the molecule's electronic and steric properties, providing a unique starting point for further functionalization.[4]

  • Pharmacophore Replacement: In some cases, the dihydroquinolinone pharmacophore can be replaced with a quinolinone pharmacophore, leading to enhanced inhibitory activity, as observed in a series of p38 MAP kinase inhibitors.[6]

Diagram of Structure-Activity Relationship Logic

G Structure-Activity Relationship (SAR) Logic Core Dihydroquinolinone Scaffold Mod1 Modification at Position 3/4 Core->Mod1 Mod2 Modification at Position 6/7 Core->Mod2 Mod3 N1-Substitution Core->Mod3 Activity Biological Activity (Potency, Selectivity) Mod1->Activity influences Mod2->Activity influences Mod3->Activity influences

Caption: SAR studies explore how modifications to the core scaffold impact biological activity.

Conclusion

The dihydroquinolinone scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility, coupled with the wide range of biological activities exhibited by its derivatives, ensures its continued importance in the quest for novel therapeutics. The insights gained from SAR studies will undoubtedly guide the design and development of next-generation dihydroquinolinone-based drugs with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable scaffold in addressing unmet medical needs.

References

Initial Toxicity Assessment and Safety Data for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available safety and toxicity information for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Direct empirical data on the toxicity of this specific compound is limited; therefore, this assessment includes data from structurally related compounds to provide a preliminary evaluation of potential hazards. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting, adhering to all appropriate safety protocols.

Executive Summary

This compound is a heterocyclic chemical intermediate, notably used in the synthesis of the pharmaceutical agent Cilostazol.[1] An initial review of safety data indicates that this compound is classified as a skin, eye, and respiratory irritant.[2][3][4][5][6] However, comprehensive in-vivo and in-vitro toxicological studies detailing its acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are not publicly available. This guide consolidates the existing hazard information and supplements it with toxicological data from structurally similar quinoline derivatives to offer a preliminary safety profile. The included experimental protocols and workflow diagrams are representative of standard toxicological assessments and are provided for informational purposes.

Hazard Identification and Classification

The primary available safety information for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3][5]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2][3][5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2][3][4]

Pictogram:

alt text

Signal Word: Warning[2][4][5]

Predictive Toxicological Profile based on Structurally Related Compounds

In the absence of direct toxicological data for this compound, data from related quinoline compounds can provide insights into its potential toxicological profile. It is crucial to note that these are different compounds and their toxicological properties may vary.

Genotoxicity Assessment of Related Quinolines

An in-vivo study in mice evaluated the genotoxicity of quinoline and 8-hydroxyquinoline. The results are summarized below.[7]

CompoundAssaySpeciesKey Findings
QuinolineChromosome AberrationsMouseNo consistent increase in aberrations.[7]
QuinolineSister Chromatid ExchangeMouseNo significant increase in exchanges.[7]
8-HydroxyquinolineChromosome AberrationsMouseNo measurable effect.[7]
8-HydroxyquinolineSister Chromatid ExchangeMouseNo measurable effect, but a tendency to prolong the cell cycle was observed.[7]
Ecotoxicity of Related Hydroxylated Quinolines

A study on the ecotoxicity of quinoline and its hydroxylated derivatives provides some indication of their potential environmental impact.

Compound/AssayFinding
QuinolineGenotoxic with metabolic activation in SOS-Chromotest and Ames fluctuation test.[8]
Hydroxylated QuinolinesDetoxification of the genotoxic potential observed in the parent quinoline.[8]
Quinoline and IsoquinolineAdverse effects on algae observed.[8]
Most Hydroxylated Quinoline DerivativesShowed toxicity in the Daphnia magna immobilization assay.[8]
Acute Oral Toxicity of a Related Dihydrobenzo[h]quinolin-one Derivative

A study on 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one, a structurally related compound, provides some acute toxicity data.

CompoundSpeciesLD50 (Oral)Observations
4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-oneRat> 2000 mg/kg[9]No mortality or morbidity observed over 14 days.[9]

Experimental Protocols

Detailed experimental protocols for the specific toxicological evaluation of this compound are not available. The following are generalized protocols for the types of studies conducted on related compounds, provided as a reference for researchers.

In-Vivo Genotoxicity Study (Based on Mouse Marrow Cell Assays)
  • Animal Model: Male mice.

  • Test Substance Administration: Intraperitoneal injection of the test compound at various dose levels, up to near-lethal concentrations.

  • Chromosome Aberration Analysis:

    • Administer a spindle inhibitor (e.g., colchicine) to arrest cells in metaphase.

    • Harvest bone marrow cells at 17 and 36 hours post-treatment.

    • Prepare metaphase spreads on microscope slides.

    • Analyze slides for chromosomal aberrations.

  • Sister Chromatid Exchange (SCE) Analysis:

    • Implant a bromodeoxyuridine (BrdU) pellet subcutaneously.

    • Inject the test substance.

    • Harvest bone marrow cells at 23 and 42 hours post-injection.

    • Perform differential staining of sister chromatids.

    • Analyze metaphase cells for the frequency of SCEs.

Acute Oral Toxicity Study (Based on OECD Guideline 425)
  • Animal Model: Female rats.

  • Test Substance Administration: A single oral dose of the test substance (e.g., 2000 mg/kg) is administered.

  • Observation Period: Animals are observed for 14 days for signs of toxicity, morbidity, and mortality.

  • Data Collection: Body weight changes, behavioral changes, and any physical signs of toxicity are recorded.

  • Endpoint: Determination of the LD50 (if mortality occurs) or confirmation that the LD50 is above the tested dose.

Visualizations

Structural Relationship Diagram

G Structural Relationship of Target and Surrogate Compounds A This compound (Target Compound) B Quinoline (Related Compound) A->B Structural Similarity C 8-Hydroxyquinoline (Related Compound) A->C Structural Similarity D 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one (Related Compound) A->D Structural Similarity

Caption: Structural relationship between the target compound and related compounds with available toxicity data.

General Workflow for In-Vivo Toxicity Assessment

General Workflow for In-Vivo Toxicity Assessment cluster_0 Pre-study Phase cluster_1 In-Life Phase cluster_2 Post-Life Phase Dose Range Finding Dose Range Finding Protocol Design Protocol Design Dose Range Finding->Protocol Design Test Substance Administration Test Substance Administration Protocol Design->Test Substance Administration Clinical Observations Clinical Observations Test Substance Administration->Clinical Observations Body Weight Measurement Body Weight Measurement Clinical Observations->Body Weight Measurement Necropsy Necropsy Body Weight Measurement->Necropsy Histopathology Histopathology Necropsy->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis

Caption: A generalized workflow for conducting an in-vivo toxicity study.

Conclusion and Recommendations

The available data for this compound is limited to GHS classifications indicating its potential as a skin, eye, and respiratory irritant. There is a significant lack of empirical data on its systemic toxicity. Based on the analysis of structurally related compounds, the genotoxic potential may be low, but this requires experimental confirmation.

For researchers and drug development professionals, it is recommended that comprehensive toxicological studies be conducted to establish a definitive safety profile for this compound. This should include, at a minimum:

  • Acute toxicity studies via relevant routes of exposure.

  • In-vitro genotoxicity screening (e.g., Ames test, chromosome aberration test).

  • Repeated dose toxicity studies to identify potential target organs.

Until such data is available, this compound should be handled with caution, utilizing appropriate personal protective equipment and engineering controls to minimize exposure.

References

Methodological & Application

High-Yield Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the manufacturing of various pharmacologically active compounds, including the antiplatelet agent Cilostazol.[1][2][3] The protocols outlined below are based on established and reputable synthetic methodologies, focusing on maximizing yield and purity.

Introduction

This compound, also known as 6-hydroxycarbostyril, is a crucial building block in medicinal chemistry.[3] Its derivatives have shown a wide range of biological activities, making its efficient synthesis a significant area of research. This document details three distinct, high-yield synthetic routes to obtain this valuable compound.

Comparative Data of Synthesis Protocols

The following table summarizes the key quantitative data for the described synthesis protocols, allowing for a direct comparison of their efficiencies and requirements.

Parameter Protocol 1: Palladium-Catalyzed Intramolecular Cyclization Protocol 2: Friedel-Crafts Alkylation Protocol 3: Multi-Step Synthesis from Aniline
Starting Materials p-Alkoxyaniline, 3-Chloropropionyl chlorideN-(4-methoxyphenyl)-3-chloropropionamideAniline, 3-Chloropropionyl chloride
Key Reagents Palladium chloride, TetrahydrofuranAluminum chloride (AlCl₃), DMSO or high-boiling amide/amineNitrating agent, Reducing agent, Sodium nitrite, Acid
Reaction Temperature 100-110°C150-220°CVaries per step
Reaction Time 3-4 hours (cyclization step)~8 hoursMultiple steps with varying times
Reported Overall Yield ~85%[4][5]~90%[1]~67.7%[6]
Key Advantages Good yield, relatively simple one-pot cyclizationHigh yield, high purity of the final productReadily available starting materials

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization

This method involves the synthesis of an N-(4-alkoxyphenyl)-3-chloropropanamide intermediate, followed by a palladium-catalyzed intramolecular cyclization and dealkylation to yield the final product.[2][4]

Step 1: Synthesis of N-(4-alkoxyphenyl)-3-chloropropanamide

  • To a solution of p-alkoxyaniline (e.g., p-anisidine) in a suitable organic solvent (e.g., toluene, dichloromethane, or ethyl acetate), add sodium carbonate.

  • Cool the mixture and slowly add 3-chloropropionyl chloride.

  • Allow the reaction to proceed at approximately 50°C for several hours.

  • Upon completion, quench the reaction with water and extract the product.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude N-(4-alkoxyphenyl)-3-chloropropanamide.

Step 2: Intramolecular Cyclization and Dealkylation

  • Dissolve the N-(4-alkoxyphenyl)-3-chloropropanamide obtained in the previous step in tetrahydrofuran.

  • Add palladium chloride as a catalyst.

  • Heat the mixture to 100-110°C under a pressure of 3-5 kg in a sealed reactor for 3-4 hours.[4]

  • After the reaction, cool the mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol, methanol, or isopropanol.[2]

G cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization & Dealkylation A p-Alkoxyaniline + 3-Chloropropionyl chloride B Acylation Reaction (Na2CO3, Organic Solvent, 50°C) A->B C N-(4-alkoxyphenyl)-3-chloropropanamide B->C D N-(4-alkoxyphenyl)-3-chloropropanamide E PdCl2-Catalyzed Cyclization (THF, 100-110°C, 3-5 kg pressure) D->E F Crude this compound E->F G Recrystallization (Ethanol) F->G H Pure this compound G->H

Caption: Workflow for Palladium-Catalyzed Synthesis.

Protocol 2: Intramolecular Friedel-Crafts Alkylation

This process involves the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide using a Lewis acid catalyst at elevated temperatures.[1][2]

Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide

  • Dissolve p-anisidine in a suitable solvent such as dimethylformamide (DMF).

  • Add 3-chloropropionyl chloride at ambient temperature and stir for approximately four hours.

  • Quench the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain N-(4-methoxyphenyl)-3-chloropropionamide.

Step 2: Intramolecular Friedel-Crafts Alkylation

  • In a reaction vessel, combine N-(4-methoxyphenyl)-3-chloropropionamide with 3 to 5 equivalents of a Lewis acid (e.g., aluminum chloride, AlCl₃).[1][7]

  • Add a high-boiling solvent such as dimethyl sulfoxide (DMSO) or a high-boiling amide or amine.[1][2]

  • Heat the reaction mixture to a temperature between 150°C and 220°C.[1][2] For example, a reaction in decahydronaphthalene at 150°C for 8 hours has been reported to give a 90% yield.[1]

  • Upon completion of the reaction, cool the mixture and carefully quench with water or a dilute acid.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.[1]

G cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Friedel-Crafts Alkylation A p-Anisidine + 3-Chloropropionyl chloride B Acylation Reaction (DMF, Ambient Temp) A->B C N-(4-methoxyphenyl)-3-chloropropionamide B->C D N-(4-methoxyphenyl)-3-chloropropionamide E Lewis Acid (AlCl3) Catalysis (High-Boiling Solvent, 150-220°C) D->E F This compound E->F

Caption: Workflow for Friedel-Crafts Alkylation.

Protocol 3: Multi-Step Synthesis via Nitration, Reduction, Diazotization, and Hydrolysis

This classical approach involves the formation of the quinolinone ring system first, followed by functional group manipulations to introduce the hydroxyl group at the 6-position.[3][6]

Step 1: Synthesis of 3,4-dihydro-2(1H)-quinolinone

  • React aniline with 3-chloropropionyl chloride to form N-phenyl-3-chloropropanamide.

  • Perform an intramolecular Friedel-Crafts cyclization, typically using a Lewis acid like aluminum chloride, to form 3,4-dihydro-2(1H)-quinolinone.

Step 2: Nitration

  • Dissolve 3,4-dihydro-2(1H)-quinolinone in concentrated sulfuric acid and cool the mixture.

  • Add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

  • After the addition, allow the reaction to proceed for a few hours.

  • Pour the reaction mixture into ice water to precipitate the product, 6-nitro-3,4-dihydro-2(1H)-quinolinone.

Step 3: Reduction

  • Reduce the nitro group of 6-nitro-3,4-dihydro-2(1H)-quinolinone to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Isolate the resulting 6-amino-3,4-dihydro-2(1H)-quinolinone.

Step 4: Diazotization and Hydrolysis

  • Dissolve the 6-amino-3,4-dihydro-2(1H)-quinolinone in a dilute mineral acid (e.g., sulfuric acid) and cool to 0-5°C.

  • Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Heat the solution containing the diazonium salt to induce hydrolysis. The diazonium group is replaced by a hydroxyl group.

  • Cool the reaction mixture and extract the final product, this compound.

  • Purify the product by recrystallization.

G cluster_step1 Step 1: Quinolinone Formation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Diazotization & Hydrolysis A Aniline + 3-Chloropropionyl chloride B Amide Formation & Cyclization A->B C 3,4-dihydro-2(1H)-quinolinone B->C D 3,4-dihydro-2(1H)-quinolinone E Nitration (HNO3/H2SO4) D->E F 6-Nitro-3,4-dihydro-2(1H)-quinolinone E->F G 6-Nitro-3,4-dihydro-2(1H)-quinolinone H Reduction (e.g., SnCl2/HCl) G->H I 6-Amino-3,4-dihydro-2(1H)-quinolinone H->I J 6-Amino-3,4-dihydro-2(1H)-quinolinone K Diazotization (NaNO2/H2SO4) J->K L Diazonium Salt Intermediate K->L M Hydrolysis (Heat) L->M N This compound M->N

Caption: Workflow for Multi-Step Synthesis from Aniline.

References

Application of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone in the Synthesis of Cilostazol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilostazol, chemically known as 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone, is a potent phosphodiesterase III (PDE3) inhibitor. This activity increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and inhibition of platelet aggregation.[1][2][3] Consequently, Cilostazol is clinically used for the treatment of intermittent claudication.[3][4] A key intermediate in the chemical synthesis of Cilostazol is 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. This application note provides detailed protocols for the synthesis of this key intermediate and its subsequent conversion to Cilostazol, along with quantitative data and diagrams of the synthetic workflow and the drug's signaling pathway.

Synthetic Overview

The synthesis of Cilostazol from this compound is primarily achieved through an alkylation reaction. The hydroxyl group of the quinolinone derivative is reacted with a suitable 4-halobutyl-substituted cyclohexyl tetrazole, typically 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, in the presence of a base.[4] The overall synthetic scheme can be broken down into two main stages:

  • Synthesis of the key intermediate: this compound.

  • Synthesis of Cilostazol: Alkylation of this compound.

Data Presentation

Table 1: Synthesis of this compound - Reaction Parameters
PrecursorCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
N-(4-methoxyphenyl)-3-chloropropionamideAlCl₃ (3-5 equiv.)DMSO150-160290>99[4][5]
N-(4-alkoxyphenyl)-3-chloropropenamidePalladium chlorideOrganic100-1103-495-[6]
Table 2: Synthesis of Cilostazol - Comparative Reaction Conditions
BaseSolventReactant Ratio (Quinolinone:Tetrazole)TemperatureReaction Time (h)Yield (%)Purity (%)Reference
DBUEthanol1:1.08Reflux6.5--[4]
KOHIsopropanol1:1.2--74-
K₂CO₃, NaOH66.7% Ethanol1:1.1Reflux892.599.8[7]
KOH, K₂CO₃n-Butanol1:1.2Reflux~585-

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide.[4][5]

Materials:

  • N-(4-methoxyphenyl)-3-chloropropionamide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Sodium borohydride

Procedure:

  • In a suitable reaction vessel, dissolve N-(4-methoxyphenyl)-3-chloropropionamide in DMSO.

  • Slowly add anhydrous aluminum chloride (3-5 molar equivalents) to the solution over a period of two hours. An exothermic reaction will occur, raising the temperature to approximately 140°C.

  • Heat the reaction mixture to 150-160°C and stir for two hours.

  • After completion, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture into water in a fume hood to manage the release of HCl gas.

  • To the resulting slurry, add sodium borohydride to reduce impurities, which will cause the color to change from gray to white.

  • Cool the mixture and filter the solid product.

  • Wash the collected solid with water and dry to obtain this compound.

Protocol 2: Synthesis of Cilostazol

This protocol describes the alkylation of this compound.[7]

Materials:

  • This compound

  • 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole

  • Potassium carbonate (K₂CO₃)

  • Sodium hydroxide (NaOH)

  • Sodium sulfite

  • Ethanol (66.7%)

  • Water

Procedure:

  • To a 5000L reactor, add 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole (296 g, 1.22 mol), this compound (180 g, 1.1 mol), potassium carbonate (385 g, 2.79 mol), sodium hydroxide (36 g, 0.9 mol), and sodium sulfite (9 g, 0.071 mol).

  • Add 1600 g of 66.7% ethanol to the reactor.

  • Heat the mixture to reflux and maintain for 8 hours.

  • After the reaction is complete, add 600 g of water and stir at reflux for 40 minutes.

  • Allow the layers to separate and remove the alkaline aqueous phase.

  • Cool the organic phase to 5°C and stir to induce crystallization.

  • Filter the resulting solid and rinse with a portion of ethanol.

  • Dry the product under reduced pressure at 85°C to yield Cilostazol as a white solid.

Mandatory Visualizations

Cilostazol_Synthesis_Workflow cluster_synthesis Synthesis of Cilostazol NMPCP N-(4-methoxyphenyl)- 3-chloropropionamide HQDQ 6-Hydroxy-3,4-dihydro- 2(1H)-quinolinone NMPCP->HQDQ Intramolecular Friedel-Crafts Alkylation (AlCl₃, DMSO) Cilostazol Cilostazol HQDQ->Cilostazol Alkylation (Base, Ethanol) CBT 1-cyclohexyl-5-(4-chlorobutyl)- 1H-tetrazole CBT->Cilostazol

Caption: Synthetic workflow for Cilostazol production.

Cilostazol_Signaling_Pathway Cilostazol Cilostazol PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 Inhibits Increased_cAMP Increased intracellular cAMP cAMP cAMP (degradation) PDE3->cAMP Catalyzes PDE3->Increased_cAMP Leads to PKA Protein Kinase A (PKA) Activation Increased_cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Platelet_Aggregation Inhibition of Platelet Aggregation PKA->Platelet_Aggregation

Caption: Signaling pathway of Cilostazol.

References

Application Notes and Protocols for the Quantification and Purification of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical quantification and purification of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the synthesis of pharmacologically active molecules such as Cilostazol. The protocols herein describe methods for purification by recrystallization and quantification by High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is discussed as an alternative analytical technique. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively purify and quantify this compound.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block for the synthesis of various therapeutic agents, most notably Cilostazol, a medication used to treat intermittent claudication. The purity and accurate quantification of this intermediate are paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

Purification of this compound

Principle

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures. The crude solid is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

Experimental Protocol: Recrystallization from Ethanol

This protocol describes the purification of crude this compound using ethanol as the solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated carbon (decolorizing agent)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture while stirring to dissolve the solid. If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.

  • Decolorization: If the solution is colored, add a small amount of activated carbon (approximately 1-2% of the solute weight) to the hot solution. Swirl the flask and boil for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper placed in a pre-heated funnel to remove the activated carbon and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The rate of cooling affects crystal size; slower cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent. The final product should be an off-white to white crystalline solid.

Workflow Diagram

G Purification Workflow: Recrystallization A Crude this compound B Dissolve in minimal hot ethanol A->B C Add activated carbon (if necessary) B->C D Hot filtration C->D E Cool filtrate to induce crystallization D->E F Isolate crystals by vacuum filtration E->F G Wash with cold ethanol F->G H Dry purified crystals G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of this compound.

Principle

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected and quantified by a UV detector based on their absorbance of light at a specific wavelength.

Experimental Protocol: Reversed-Phase HPLC-UV

This protocol provides a general method for the quantification of this compound. Method validation should be performed to determine specific performance characteristics.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Newcrom R1 or equivalent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions (starting point):

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility). The exact ratio should be optimized for best separation. A common starting point is a gradient or isocratic elution with a ratio between 20:80 and 80:20 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

  • Detection Wavelength: Determined by measuring the UV spectrum of the compound; a wavelength of maximum absorbance should be chosen.

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or the mobile phase). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the same solvent used for the standards. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation: HPLC Method Validation Parameters

A validated HPLC method should have the following performance characteristics determined. The table below provides a template for summarizing such data.

ParameterTypical Acceptance Criteria
Retention Time (min) Consistent retention time for the analyte peak.
Linearity (R²) ≥ 0.995
Range (µg/mL) The range over which the method is linear, precise, and accurate.
Limit of Detection (LOD) (µg/mL) The lowest concentration of analyte that can be detected.
Limit of Quantification (LOQ) (µg/mL) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) Typically between 98% and 102%.
Precision (%RSD) Intraday and interday precision should be ≤ 2%.
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative technique for the analysis of this compound, particularly for identification purposes due to its high specificity. However, the compound's polarity and relatively low volatility may necessitate derivatization to improve its chromatographic behavior.

General Considerations for GC-MS Analysis:

  • Derivatization: Silylation or acylation of the hydroxyl and amide groups can increase volatility and thermal stability.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Ionization: Electron Ionization (EI) is commonly used, which provides a characteristic fragmentation pattern for structural elucidation.

A specific validated GC-MS method for the quantification of this compound is not widely reported. Method development and validation would be required for quantitative applications.

Signaling Pathway

This compound is a key precursor in the synthesis of Cilostazol. The pharmacological effect of Cilostazol is primarily due to its inhibition of phosphodiesterase 3 (PDE3). The diagram below illustrates the signaling pathway affected by Cilostazol.

G Cilostazol Signaling Pathway cluster_0 Platelets & Vascular Smooth Muscle Cells Cilostazol Cilostazol PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades ATP ATP ATP->cAMP Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Aggregation Platelet Aggregation PKA->Platelet_Aggregation Inhibits Vasodilation Vasodilation PKA->Vasodilation Promotes

Caption: Mechanism of action of Cilostazol, a drug synthesized from this compound.

Application Notes and Protocols: 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone scaffold in the development of novel antimicrobial agents. This document includes a summary of antimicrobial activity, detailed experimental protocols for synthesis and evaluation, and visual representations of key concepts and workflows.

Introduction

The quinolinone core is a well-established pharmacophore in medicinal chemistry, forming the backbone of many clinically successful antimicrobial agents. The emergence of drug-resistant pathogens necessitates the exploration of novel structural analogs to overcome existing resistance mechanisms. This compound and its derivatives represent a promising class of compounds with demonstrated activity against a range of bacterial and fungal strains.[1][2] This scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of antimicrobial potency and selectivity.

Mechanism of Action

Quinolone derivatives primarily exert their antimicrobial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones inhibit the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately cell death.[4][6] The 6-hydroxy group on the quinolinone ring can potentially be involved in binding interactions within the active site of these target enzymes, contributing to the compound's efficacy.

cluster_bacterium Bacterial Cell quinolone 6-Hydroxy-3,4-dihydro- 2(1H)-quinolinone Derivative cell_entry Cell Entry quinolone->cell_entry gyrase DNA Gyrase cell_entry->gyrase Inhibition topoIV Topoisomerase IV cell_entry->topoIV Inhibition dna Bacterial DNA gyrase->dna Acts on ternary_complex_gyrase Ternary Complex (Gyrase-DNA-Quinolone) gyrase->ternary_complex_gyrase topoIV->dna Acts on ternary_complex_topoIV Ternary Complex (Topo IV-DNA-Quinolone) topoIV->ternary_complex_topoIV dna->ternary_complex_gyrase dna->ternary_complex_topoIV ds_breaks Double-Strand Breaks ternary_complex_gyrase->ds_breaks ternary_complex_topoIV->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Proposed mechanism of action for this compound derivatives.

Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of various quinolinone derivatives against a panel of pathogenic bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDDerivativeTarget OrganismMIC (µg/mL)Reference
3c Quinoline-based amide derivativeStaphylococcus aureus2.67[7]
3d Quinoline-based amide derivativePseudomonas aeruginosa7[7]
3b Quinoline-based amide derivativePseudomonas aeruginosaup to 6.67[7]
3e Quinoline-based amide derivativePseudomonas aeruginosaup to 6.67[7]
6m 6-amino-1-(4-methoxybenzyl) quinolin-2(1H)-oneBacterial strains400[8]
6m 6-amino-1-(4-methoxybenzyl) quinolin-2(1H)-oneSaccharomyces cerevisiae400[8]
T-3811 Des-F(6)-quinoloneGram-positive cocci (MIC90)0.025 - 6.25[9]
T-3811 Des-F(6)-quinoloneHaemophilus influenzae, Moraxella catarrhalis, Legionella sp. (MIC90)0.0125 - 0.1[9]
AM-1155 6-fluoro-8-methoxy quinoloneStaphylococcus aureus (MIC90)0.10 - 0.78[10]
AM-1155 Bacteroides fragilis (MIC90)1.56[10]

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves a multi-step process starting from 3-chloropropionyl chloride.[11] The key steps include cyclization, nitration, reduction, diazotization, and hydrolysis.[11]

A related synthesis of 6-nitro-4-hydroxy-2-quinolone derivatives involves the nitration of 4-hydroxyquinolines.[12]

Protocol for Nitration of 4-hydroxy-2(1H)-quinolones: [12]

  • Dissolve 3-acetyl-4-hydroxy-2(1H)-quinolinones (0.01 mole) in concentrated H₂SO₄ (30ml).

  • Cool the solution to below -5°C with continuous stirring.

  • Add powdered KNO₃ (3.2 g) over one hour while maintaining the temperature.

  • Add a dilute solution of concentrated HNO₃ (1:4) (5 ml) over two hours at the same temperature.

  • Pour the resulting brown liquid onto crushed ice.

  • Filter the solid product and crystallize from ethanol to obtain the 6-nitro derivative.

In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination): This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the test microorganism overnight on an appropriate agar medium.

    • Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

cluster_workflow Antimicrobial Agent Development Workflow start Start: 6-Hydroxy-3,4-dihydro- 2(1H)-quinolinone Scaffold synthesis Synthesis of Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification invitro In Vitro Screening (MIC Determination) purification->invitro active_compounds Identification of Active Compounds invitro->active_compounds active_compounds->synthesis Inactive sar Structure-Activity Relationship (SAR) Studies active_compounds->sar Active optimization Lead Optimization sar->optimization optimization->synthesis invivo In Vivo Efficacy and Toxicity Studies optimization->invivo preclinical Preclinical Development invivo->preclinical

Caption: A typical workflow for the development of antimicrobial agents from a lead scaffold.

Structure-Activity Relationship (SAR)

The antimicrobial activity of quinolone derivatives is highly dependent on the nature and position of substituents on the quinolinone ring.[3][5] For instance, substitutions at position 7 have been shown to improve potency against Gram-positive bacteria.[3] The development of potent antimicrobial agents relies on a systematic exploration of the structure-activity relationship (SAR) to identify key structural features that enhance activity and reduce toxicity.

cluster_modifications Chemical Modifications cluster_properties Resulting Properties scaffold This compound Position 1 (N-substitution) Position 3 Position 4 Position 7 mod1 Alkyl/Aryl groups scaffold:f0->mod1 mod2 Halogens scaffold:f3->mod2 mod3 Heterocyclic rings scaffold:f3->mod3 prop1 Altered Potency mod1->prop1 prop2 Modified Spectrum of Activity mod2->prop2 prop3 Changes in Pharmacokinetics mod3->prop3

Caption: Logical relationship illustrating the impact of chemical modifications on antimicrobial properties.

Conclusion

The this compound scaffold serves as a valuable starting point for the design and synthesis of new antimicrobial agents. The available data indicates that derivatives of this compound exhibit promising activity against a variety of pathogens. The protocols and workflows outlined in these application notes provide a framework for researchers to further explore this chemical space and develop novel therapeutics to combat infectious diseases. Further research focusing on lead optimization and in vivo evaluation is warranted to fully assess the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for High-Throughput Screening of Novel Anti-Inflammatory Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the body's defense mechanism, chronic and unresolved inflammation can contribute to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics is therefore of significant interest. This document provides detailed protocols for the initial screening and characterization of the anti-inflammatory properties of novel derivative compounds.

The protocols outlined below describe both in vitro and in vivo methods to assess the efficacy of test compounds in mitigating inflammatory responses. The in vitro assays utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to investigate the impact of the derivatives on key inflammatory signaling pathways and the production of inflammatory mediators. The in vivo model of carrageenan-induced paw edema in rodents provides a robust system to evaluate the anti-inflammatory potential of the compounds in a whole-organism context.

Key Inflammatory Signaling Pathways

The inflammatory response is orchestrated by complex signaling networks. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Activation of these pathways leads to the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes involved in the synthesis of inflammatory mediators like prostaglandins.[3][4][5]

DOT script for the diagram below:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade IKK Complex IKK Complex Receptor->IKK Complex AP-1 AP-1 MAPK Cascade->AP-1 Activates IκB-NF-κB IκB NF-κB IKK Complex->IκB-NF-κB Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates IκB-NF-κB->NF-κB Releases Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription AP-1->Gene Transcription Inflammatory Mediators Cytokines, Prostaglandins Gene Transcription->Inflammatory Mediators Production of

Simplified Inflammatory Signaling Pathways

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol details the steps to assess the anti-inflammatory effects of derivative compounds on LPS-stimulated murine macrophages.

DOT script for the diagram below:

G cluster_workflow In Vitro Experimental Workflow cluster_analysis Downstream Analysis A 1. Seed RAW 264.7 Cells B 2. Pre-treat with Derivatives A->B C 3. Stimulate with LPS B->C D 4. Incubate C->D E 5. Collect Supernatant & Lysates D->E F 6. Downstream Analysis E->F ELISA ELISA F->ELISA Cytokine Levels qRT_PCR qRT-PCR F->qRT_PCR Gene Expression Western_Blot Western Blot F->Western_Blot Protein Expression

Workflow for In Vitro Anti-inflammatory Assay

1.1. Cell Culture and Treatment

  • Cell Seeding: Seed RAW 264.7 murine macrophages in 96-well plates (for viability and cytokine assays), 12-well plates (for RNA extraction), or 6-well plates (for protein extraction) at a density of 1 x 10^5 cells/mL in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours.

  • Compound Preparation: Prepare stock solutions of the derivative compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions in DMEM to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Pre-treatment: Remove the culture medium and pre-treat the cells with varying concentrations of the derivative compounds for 1 hour. Include a vehicle control (DMEM with 0.1% DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: After the pre-treatment period, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plates for the desired time points: 24 hours for cytokine analysis and 6 hours for gene expression analysis and 30-60 minutes for protein phosphorylation analysis.

1.2. Measurement of Inflammatory Mediators

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

    • Collect the cell culture supernatants after the 24-hour incubation period.

    • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6][7]

    • Read the absorbance at 450 nm using a microplate reader.

  • Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

    • After 6 hours of LPS stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Extract total RNA from the cells using a suitable RNA isolation kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and specific primers for Tnf-α, Il-6, Il-1β, and a housekeeping gene (e.g., Gapdh or Actb) for normalization.[8][9]

    • Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.

  • Western Blot Analysis for Signaling Pathway Proteins:

    • After 30-60 minutes of LPS stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, ERK, and JNK (MAPKs) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

Data Presentation: In Vitro Results

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)Tnf-α mRNA (Fold Change)p-p65/p65 Ratio
Control -15.2 ± 2.120.5 ± 3.41.0 ± 0.10.1 ± 0.02
LPS (1 µg/mL) -1250.8 ± 98.72500.3 ± 150.215.6 ± 1.81.0 ± 0.1
Derivative A 11025.4 ± 85.32100.1 ± 120.512.3 ± 1.10.8 ± 0.07
10650.7 ± 55.91350.6 ± 98.76.8 ± 0.70.4 ± 0.05
50250.1 ± 30.2550.9 ± 45.32.1 ± 0.30.2 ± 0.03
Dexamethasone 1150.6 ± 20.1300.2 ± 35.81.5 ± 0.20.15 ± 0.02
Protocol 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

This protocol describes the induction of acute inflammation in rodents and the assessment of the anti-inflammatory effects of the derivative compounds.[11][12] All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

2.1. Animal Model and Treatment

  • Animals: Use male Wistar rats or Swiss albino mice (180-220 g and 25-30 g, respectively). Acclimatize the animals for at least one week before the experiment.[13]

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group I: Normal control (saline)

    • Group II: Carrageenan control (vehicle + carrageenan)

    • Group III: Positive control (Indomethacin 10 mg/kg + carrageenan)

    • Group IV-VI: Test groups (Derivative at different doses + carrageenan)

  • Compound Administration: Administer the derivative compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[14][15] Inject the same volume of saline into the left hind paw as a control.

2.2. Measurement of Paw Edema

  • Paw Volume Measurement: Measure the paw volume of both hind paws at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.

  • Calculation of Edema and Inhibition:

    • Edema (mL) = Paw volume at time 't' - Paw volume at time '0'

    • Percent Inhibition (%) = [(Edema of control group - Edema of treated group) / Edema of control group] x 100

Data Presentation: In Vivo Results

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Carrageenan Control -0.85 ± 0.07-
Indomethacin 100.32 ± 0.0462.35
Derivative A 250.68 ± 0.0620.00
500.45 ± 0.0547.06
1000.35 ± 0.0458.82

Conclusion

The described protocols provide a robust framework for the initial evaluation of the anti-inflammatory properties of novel derivative compounds. The in vitro assays allow for the elucidation of the molecular mechanisms of action by examining the effects on key inflammatory signaling pathways and mediator production. The in vivo model provides essential information on the efficacy of the compounds in a physiological context. The combined data from these studies will enable a comprehensive assessment of the therapeutic potential of the derivatives and guide further drug development efforts.

References

Application Notes and Protocols: Materials for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic Light-Emitting Diodes (OLEDs) are a class of solid-state lighting technology based on thin films of organic compounds that emit light in response to an electric current.[1][2] Unlike conventional LEDs, which are based on p-n diode crystalline solid structures, OLEDs utilize organic materials situated between two electrodes.[1] This fundamental difference allows for the creation of thin, flexible, and efficient displays and lighting panels.[3][4] Key advantages of OLED technology include high contrast ratios, wide viewing angles, fast response times, and low power consumption, making them ideal for devices ranging from high-end televisions and smartphones to innovative lighting solutions.[2][3][4]

Core Principles and Materials

An OLED is a multilayered device where each layer serves a specific function in the process of generating light, a phenomenon known as electroluminescence.[2][5] The basic structure consists of organic layers sandwiched between a cathode (which injects electrons) and a transparent anode (which injects holes).[1]

The fundamental process of light emission in an OLED involves five key stages:

  • Carrier Injection: When a voltage is applied, the cathode injects electrons into the electron transport layer (ETL), and the anode injects holes into the hole transport layer (HTL).[6]

  • Carrier Transport: These injected electrons and holes migrate towards the emissive layer (EML).[6]

  • Recombination: Electrons and holes meet within the emissive layer and combine to form an excited state known as an exciton.[6]

  • Exciton Relaxation: The exciton releases its energy as it returns to a lower energy level.

  • Light Emission: This energy is released in the form of a photon of light, with its color determined by the type of organic molecule in the emissive layer.[6]

The materials used for each layer are critical for device performance:

  • Substrate: Provides the foundation, typically glass or flexible plastic.

  • Anode: A transparent conductor, commonly Indium Tin Oxide (ITO), that injects holes.[1]

  • Hole Injection Layer (HIL) & Hole Transport Layer (HTL): These layers facilitate the movement of holes from the anode to the emissive layer. Materials like triphenylamine derivatives are often used.[1]

  • Emissive Layer (EML): The core layer where light is generated. It consists of a host material doped with an emitter material (guest). Emitter materials determine the color and efficiency of the OLED.

  • Electron Transport Layer (ETL) & Electron Injection Layer (EIL): These layers facilitate the movement of electrons from the cathode to the emissive layer. Organometallic chelates like Alq3 are common choices.[1]

  • Cathode: Injects electrons and is typically made of a low work-function metal like aluminum or calcium.[1]

G cluster_OLED Basic OLED Structure cluster_Process Electroluminescence Process Cathode Cathode (-) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) Light Light Emission EML->Light Photon HIL Hole Injection Layer (HIL) Anode Anode (+, Transparent) Substrate Substrate (Glass or Plastic) Voltage Applied Voltage Electrons Electrons Voltage->Electrons from Cathode Holes Holes Voltage->Holes from Anode Electrons->EML e⁻ Recombination Exciton Formation Electrons->Recombination Holes->EML h⁺ Holes->Recombination Recombination->Light

Diagram of a basic OLED multilayer structure and the electroluminescence process.

Emitter Material Generations and Performance

The efficiency of an OLED is largely determined by the emitter material's ability to convert excitons into photons. According to spin statistics, electrical excitation generates singlet (25%) and triplet (75%) excitons.[5] The evolution of emitter materials is categorized into generations based on how they harvest these excitons.

  • 1st Generation (Fluorescence): These materials only harvest singlet excitons, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%.[1][3]

  • 2nd Generation (Phosphorescence): These emitters incorporate heavy metal atoms (e.g., Iridium, Platinum) that facilitate a process called intersystem crossing, allowing both singlet and triplet excitons to be harvested.[3] This enables a theoretical IQE of up to 100%.[1][3] However, stable and efficient blue phosphorescent emitters remain a challenge.[7]

  • 3rd Generation (Thermally Activated Delayed Fluorescence - TADF): TADF materials are purely organic molecules designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) states. This small gap allows non-emissive triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is thermally activated.[3][8] Like phosphorescence, TADF enables a theoretical IQE of 100% without the need for expensive rare metals.[3][5]

G TADF Mechanism: Exciton Harvesting cluster_excitation Electrical Excitation (e⁻ + h⁺) S0 Ground State (S0) S1 Singlet State (S1) S1->S0 Prompt Fluorescence (Light Emission) S1:w->S0:e Delayed Fluorescence (Light Emission) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) T1->S0 Non-Radiative Decay (Loss) T1->S1 Reverse Intersystem Crossing (RISC) (Thermally Activated) p1 p1->S1 25% Singlets p1->T1 75% Triplets

Energy level diagram illustrating the TADF mechanism for harvesting excitons.
Data Presentation: Emitter Performance Comparison

The following table summarizes typical performance characteristics for different generations of blue OLED emitters, which are often the most challenging to develop.

Emitter TypeEmitter Material ExampleMax. External Quantum Efficiency (EQE)Power Efficiency (lm/W)CIE Coordinates (x, y)Lifetime (LT95 @ 1000 cd/m²)
Fluorescence Deep-blue fluorescent emitter~5-10%~5-15(0.15, 0.05)[9]> 200 hours
Phosphorescence Iridium(III) complexes~20-30%~30-60(0.13, 0.20)< 100 hours
TADF Donor-Acceptor type molecules~20-38%[10]~40-80(0.14, 0.25)~100-500 hours
Hyperfluorescence TADF sensitizer + Fluorescent emitter>30%>90(0.13, 0.05)> 500 hours

Note: Values are representative and can vary significantly based on specific molecular design, host materials, and device architecture.

Experimental Protocols

OLED Fabrication Workflow

The fabrication of OLED devices requires precise deposition of multiple thin layers in a controlled environment to prevent contamination from moisture and oxygen. The two primary methods are vacuum thermal evaporation (VTE) for small molecules and solution processing (e.g., spin coating) for polymers and soluble small molecules.[6]

G General OLED Fabrication Workflow cluster_prep Preparation cluster_deposition Layer Deposition (in Glovebox / Vacuum) cluster_finish Final Steps s1 Substrate Selection (e.g., pre-patterned ITO glass) s2 Substrate Cleaning (Solvents, Ultrasonic Bath, UV-Ozone) s1->s2 d1 HIL/HTL Deposition (Spin Coating or Evaporation) s2->d1 Transfer to controlled environment d2 Emissive Layer (EML) Deposition (Spin Coating or Evaporation) d1->d2 d3 ETL/EIL Deposition (Evaporation) d2->d3 d4 Cathode Deposition (Thermal Evaporation) d3->d4 f1 Encapsulation (UV-cured epoxy, glass lid) d4->f1 f2 Device Testing (Characterization) f1->f2

A typical workflow for the fabrication of an OLED device in a research setting.
Protocol 1: Fabrication of a Simple Polymer-Based OLED via Spin Coating and Thermal Evaporation

This protocol describes the fabrication of a standard polymer OLED (PLED) using a combination of solution processing and vacuum evaporation.

1. Materials and Equipment:

  • Substrates: Pre-patterned Indium Tin Oxide (ITO) coated glass.

  • Chemicals: Hellmanex III or similar detergent, isopropyl alcohol, deionized water.

  • Hole Transport Layer: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion.

  • Emissive Layer: A light-emitting polymer (e.g., a blend of F8:F8BT in Toluene).

  • Cathode Material: Aluminum (Al) or Calcium/Aluminum (Ca/Al).

  • Equipment: Ultrasonic bath, spin coater, hotplate, high-vacuum thermal evaporator, nitrogen gun, glovebox.

2. Procedure:

  • Step 1: Substrate Cleaning (Critical for Performance)

    • Place ITO substrates in a substrate rack.

    • Immerse in a beaker with a 2% Hellmanex solution in deionized water.

    • Sonicate in an ultrasonic bath for 15 minutes.

    • Rinse thoroughly with cascading deionized water.

    • Sonicate in isopropyl alcohol for 15 minutes.

    • Rinse again with deionized water.

    • Dry the substrates using a nitrogen gun.

    • Immediately transfer to a UV-Ozone cleaner for 10-15 minutes to improve the ITO work function and remove organic residues.

  • Step 2: Hole Transport Layer (HTL) Deposition

    • Transfer the cleaned substrates into a nitrogen-filled glovebox containing a spin coater.

    • Dispense a small amount (~30 µl) of filtered PEDOT:PSS solution onto the center of the ITO substrate.

    • Spin coat at 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.

    • Transfer the coated substrate to a hotplate inside the glovebox and anneal at ~150°C for 15 minutes to remove residual water.

  • Step 3: Emissive Layer (EML) Deposition

    • Allow the substrate to cool to room temperature.

    • Dispense the filtered light-emitting polymer solution onto the center of the PEDOT:PSS layer.

    • Spin coat at a pre-determined speed (e.g., 2000 rpm for 30 seconds) to achieve the desired thickness (typically 70-80 nm).

    • Anneal on a hotplate at a temperature suitable for the specific polymer (e.g., 120°C for 10 minutes) to remove the solvent.

  • Step 4: Cathode Deposition

    • Transfer the substrates into a high-vacuum thermal evaporator, minimizing exposure to air.

    • Evacuate the chamber to a pressure below 5 x 10⁻⁶ Torr.

    • Deposit the cathode material (e.g., 100 nm of Aluminum) at a controlled rate (e.g., 1-2 Å/s). A shadow mask is used to define the cathode area, completing the pixel circuit.

  • Step 5: Encapsulation

    • Immediately transfer the completed device back into the glovebox.

    • Apply a bead of UV-curable epoxy around the active area of the device.

    • Carefully place a clean glass coverslip over the epoxy, ensuring it does not touch the active area.

    • Cure the epoxy using a UV lamp to seal the device and protect it from oxygen and moisture.

Protocol 2: Basic OLED Characterization

This protocol outlines the measurement of key performance metrics for a newly fabricated OLED.

1. Equipment:

  • Source Measure Unit (SMU)

  • Photodetector or Spectrometer with an integrating sphere

  • Probe station or custom device holder

2. Procedure: Current-Voltage-Luminance (IVL) Measurement

  • Mount the encapsulated OLED device in the holder, ensuring good electrical contact with the anode and cathode.

  • Connect the SMU to the device terminals. The anode is connected to the positive terminal and the cathode to the negative.

  • Position the photodetector directly in front of the emitting pixel at a fixed distance. For absolute efficiency measurements, an integrating sphere is required.

  • Set up the SMU to perform a voltage sweep. Start from 0 V and increase in small increments (e.g., 0.1 V) up to a maximum voltage (e.g., 10 V).

  • At each voltage step, the SMU measures the current density (J) flowing through the device, while the photodetector simultaneously measures the luminance (L).

  • Record the data triad (Voltage, Current Density, Luminance) for each step.

3. Data Analysis:

  • J-V Curve: Plot current density (J) vs. voltage (V). This will show the turn-on voltage, which is the voltage at which significant current begins to flow and light is emitted.

  • L-V Curve: Plot luminance (L) vs. voltage (V). This shows the brightness of the device as a function of applied voltage.

  • Current Efficiency (η_c): Calculate and plot η_c (in cd/A) vs. current density (J) using the formula: η_c = L / J.

  • External Quantum Efficiency (EQE or η_ext): This measures the ratio of photons emitted to electrons injected. It requires a calibrated integrating sphere and spectrometer to calculate accurately.

  • Lifetime: For stability testing, hold the device at a constant current that produces a specific initial luminance (e.g., 1000 cd/m²) and monitor the luminance over time. The lifetime (e.g., LT50) is the time it takes for the luminance to decay to 50% of its initial value.

References

In Silico Molecular Docking of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in silico molecular docking procedures for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential as anticancer, antimicrobial, and neuroprotective agents. Molecular docking serves as a pivotal computational tool to predict the binding affinities and interaction patterns of these derivatives with various protein targets, thereby guiding the rational design and optimization of novel therapeutic agents.

Overview of this compound Derivatives and Their Targets

The this compound scaffold is a versatile starting point for the development of potent and selective inhibitors for a range of biological targets. In silico studies have been instrumental in exploring the potential of these derivatives against several key proteins implicated in various diseases.

Key Protein Targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of VEGFR-2 is a validated strategy in anti-cancer therapy.[1][2][3][4][5][6]

  • DNA Gyrase: A type II topoisomerase essential for bacterial DNA replication, making it an attractive target for the development of novel antibacterial agents. Quinolone compounds are well-known inhibitors of this enzyme.[7][8][9][10][11]

  • Monoamine Oxidase B (MAO-B): An enzyme involved in the degradation of neurotransmitters like dopamine. MAO-B inhibitors are used in the treatment of Parkinson's disease and other neurodegenerative disorders.[12][13][14][15][16][17][18]

Quantitative Data Summary

The following tables summarize the reported in silico and in vitro data for this compound and related quinolinone derivatives against their respective targets. This data is essential for structure-activity relationship (SAR) studies and for validating the accuracy of molecular docking predictions.

Table 1: In Silico Docking Scores of Quinolinone Derivatives against VEGFR-2

Derivative/Compound IDDocking Score (kcal/mol)Software UsedPDB ID of TargetReference
Quinolin-4(1H)-one Derivative Q2-14.65AutoDock VinaNot Specified[6]
Quinolin-4(1H)-one Series Average-11.31 to -14.65AutoDock VinaNot Specified[6]
Quinolyl-thienyl chalcone 19Not Specified (IC50: 73.41nM)Not SpecifiedNot Specified[5]
1,2,5-Oxadiazole-2-oxide Derivative 12bNot Specified (IC50: 0.092 µM)Not SpecifiedNot Specified[4]

Table 2: Inhibitory Activity of Quinolinone Derivatives against DNA Gyrase

Derivative/Compound IDIC50 (µg/mL)Target OrganismReference
Sitafloxacin1.38Enterococcus faecalis[11]
Gatifloxacin5.60Enterococcus faecalis[11]
Tosufloxacin11.6Enterococcus faecalis[11]
Sparfloxacin25.7Enterococcus faecalis[11]
Ciprofloxacin27.8Enterococcus faecalis[11]
Levofloxacin28.1Enterococcus faecalis[11]
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide f40.31 µMStaphylococcus aureus[19]
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide f140.28 µMStaphylococcus aureus[19]

Table 3: Inhibitory Activity of 3,4-dihydro-2(1H)-quinolinone Derivatives against MAO-B

DerivativeIC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
Indole-based derivative 8a0.02>3649[15]
Indole-based derivative 8b0.03>3278[15]
Indole-based derivative 7b0.33>305[15]
Indole-based derivative 8e0.45>220[15]
Thiosemicarbazone derivative 2b0.042Not Specified[17]
Thiosemicarbazone derivative 2h0.056Not Specified[17]

Experimental Protocols

This section provides detailed protocols for performing molecular docking studies of this compound derivatives against VEGFR-2, DNA gyrase, and MAO-B.

General Workflow for Molecular Docking

The following diagram illustrates a generalized workflow for in silico molecular docking studies.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis cluster_output Output p_prep Protein Preparation docking Molecular Docking p_prep->docking l_prep Ligand Preparation l_prep->docking analysis Analysis of Results docking->analysis binding_affinity Binding Affinity (Docking Score) analysis->binding_affinity interactions Interaction Analysis (H-bonds, etc.) analysis->interactions sar SAR Studies binding_affinity->sar interactions->sar

A generalized workflow for molecular docking studies.
Protocol 1: Molecular Docking using AutoDock Vina

Target: VEGFR-2

  • Protein Preparation:

    • Obtain the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file using software like UCSF Chimera or PyMOL.

    • Add polar hydrogen atoms and assign Gasteiger charges to the protein structure using AutoDockTools (ADT).

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the prepared ligands in the PDBQT format using ADT, defining the rotatable bonds.

  • Grid Generation:

    • Define a grid box that encompasses the active site of VEGFR-2. The center and dimensions of the grid box should be determined based on the location of the co-crystallized ligand or by using blind docking followed by focused docking. A typical grid box size might be 60 x 60 x 60 Å with a spacing of 1.0 Å.

  • Docking Simulation:

    • Perform the docking using AutoDock Vina. The command-line execution would look like this:

    • The config.txt file should specify the coordinates of the grid box center and its dimensions.

    • The exhaustiveness parameter can be increased for a more thorough search (e.g., --exhaustiveness=16).

  • Analysis of Results:

    • Analyze the output PDBQT file to visualize the docked poses and their corresponding binding affinities (in kcal/mol).

    • Use software like PyMOL or Discovery Studio Visualizer to analyze the interactions between the ligand and the protein, identifying key hydrogen bonds and hydrophobic interactions. A study has shown that allowing for selective side-chain flexibility of residues like Glu885 in VEGFR-2 can improve the accuracy of AutoDock Vina docking scores.[20]

Protocol 2: Molecular Docking using Schrödinger Glide

Target: DNA Gyrase

  • Protein Preparation:

    • Import the crystal structure of DNA gyrase (e.g., from E. coli or S. aureus) into the Maestro interface.

    • Use the "Protein Preparation Wizard" in Schrödinger to assign bond orders, add hydrogens, create disulfide bonds, fill in missing side chains and loops, and perform a restrained energy minimization using the OPLS force field.

  • Ligand Preparation:

    • Prepare the 3D structures of the this compound derivatives using "LigPrep". This tool generates various tautomers, stereoisomers, and ionization states at a specified pH (e.g., 7.0 ± 2.0).

  • Receptor Grid Generation:

    • Generate a receptor grid around the ATP-binding site of the GyrB subunit or the quinolone-binding pocket at the interface of the GyrA subunits. The co-crystallized ligand or known binding site residues can be used to define the center of the grid box.

  • Docking Simulation:

    • Use the "Ligand Docking" panel in Maestro to dock the prepared ligands into the receptor grid using the Glide module.

    • Select the desired precision mode: Standard Precision (SP) for general docking or Extra Precision (XP) for more rigorous and accurate docking.[21][22][23][24]

    • The docking results will be presented in a project table, including the GlideScore, which is an empirical scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Visualize the docked poses and interactions using the "Pose Viewer" in Maestro.

    • Analyze the GlideScore and the interactions with key amino acid residues in the active site to understand the binding mode and rationalize the observed activity.

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways affected by the inhibition of these target proteins is crucial for elucidating the mechanism of action of the this compound derivatives.

VEGFR-2 Signaling Pathway Inhibition

Inhibition of VEGFR-2 by quinolinone derivatives blocks the downstream signaling cascades that promote angiogenesis.[1][2]

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Quinolinone 6-Hydroxy-3,4-dihydro-2(1H)- quinolinone Derivative Quinolinone->VEGFR2 Proliferation Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis DNA_Gyrase_Inhibition cluster_process Normal Function cluster_inhibition Inhibition DNA_Gyrase DNA Gyrase Cleavage_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Binds to DNA Bacterial DNA DNA->Cleavage_Complex Quinolinone 6-Hydroxy-3,4-dihydro-2(1H)- quinolinone Derivative Quinolinone->Cleavage_Complex Stabilizes Religation DNA Religation Cleavage_Complex->Religation Stabilized_Complex Stabilized Ternary Complex (Gyrase-DNA-Quinolone) Supercoiling Negative Supercoiling Religation->Supercoiling DS_Breaks Double-Strand Breaks Stabilized_Complex->DS_Breaks Accumulation of Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death MAOB_Signaling_Pathway cluster_metabolism Dopamine Metabolism cluster_effect Therapeutic Effect Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by Increased_Dopamine Increased Dopamine Levels DOPAC DOPAC MAOB->DOPAC H2O2 Hydrogen Peroxide (Oxidative Stress) MAOB->H2O2 Quinolinone 6-Hydroxy-3,4-dihydro-2(1H)- quinolinone Derivative Quinolinone->MAOB Neuroprotection Neuroprotection Increased_Dopamine->Neuroprotection

References

The Versatile Building Block: 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a heterocyclic compound that has emerged as a valuable and versatile building block in the field of organic and medicinal chemistry. Its rigid, bicyclic scaffold and the presence of a modifiable hydroxyl group make it an ideal starting material for the synthesis of a diverse array of biologically active molecules. This document provides a comprehensive overview of its applications, detailed experimental protocols for its synthesis and derivatization, and a summary of the pharmacological significance of the resulting compounds.

Key Applications

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals. Most notably, it is a crucial precursor to Cilostazol , a phosphodiesterase III inhibitor used to treat intermittent claudication.[1][2][3][4] Beyond this, its derivatives have shown significant promise in various therapeutic areas:

  • Antipsychotics: The structurally related 7-hydroxy isomer is a key component in the synthesis of Aripiprazole (OPC-14597), a widely used atypical antipsychotic that acts as a dopamine D2 and serotonin 5-HT1A partial agonist and a 5-HT2A antagonist.[5][6][7][8][9][10]

  • Anticonvulsants: Novel quinolinone derivatives have been synthesized and have demonstrated potent anticonvulsant activity in preclinical models.[1][11][12][13]

  • Monoamine Oxidase-B (MAO-B) Inhibitors: Derivatives of this compound have been identified as highly potent and selective MAO-B inhibitors, suggesting their potential in the treatment of neurodegenerative diseases like Parkinson's disease.[3][14][15][16][17]

  • Anti-inflammatory and Antibacterial Agents: The quinolinone scaffold has been utilized to develop compounds with significant anti-inflammatory and broad-spectrum antibacterial properties.[18]

  • Anticancer Agents: Certain derivatives have been designed as Histone Deacetylase (HDAC) inhibitors, exhibiting antiproliferative effects against various cancer cell lines.[18]

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialReagents and ConditionsProductYieldReference
p-Anisidine1. 3-Chloropropionyl chloride, Toluene, 50°C, 3h; 2. Palladium chloride, Tetrahydrofuran, 100-110°C, 5 kg pressure, 3hThis compound85% (overall)[19]
3-Chloropropionyl chloride and AnilineCyclization, nitration, reduction, diazotization, hydrolysisThis compound67.7% (overall)[12][20]
Table 2: Synthesis of Cilostazol
Starting MaterialReagents and ConditionsProductYieldPurityReference
This compound1-Cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole, K2CO3, NaOH, Na2SO3, 66.7% Ethanol, reflux, 8hCilostazol92.5%99.8%[1][2]
Table 3: Biological Activity of this compound Derivatives
Derivative ClassTargetKey FindingsExample IC50/ED50Reference
CilostazolPhosphodiesterase III (PDE3)Inhibition of platelet aggregation and vasodilation-[6][18][21][22]
AnticonvulsantsNot specifiedProtection against maximal electroshock (MES)-induced seizuresED50 = 17.3 mg/kg (MES test for a triazolo[4,3-a]quinoline derivative)[12][20]
MAO-B InhibitorsMonoamine Oxidase-BPotent and selective inhibition of MAO-BIC50 = 2.9 nM for 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone[14]

Experimental Protocols

Protocol 1: Synthesis of this compound from p-Anisidine

Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropanamide

  • To a stirred solution of p-anisidine (1.0 eq) in a suitable organic solvent (e.g., toluene), add sodium carbonate (1.2 eq).

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in the same solvent, maintaining the temperature at 50°C.

  • After the addition is complete, continue stirring at 50°C for 3 hours.

  • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Separate the organic phase, concentrate it under reduced pressure, and cool to induce crystallization.

  • Filter the solid, wash with a small amount of cold solvent, and dry to obtain N-(4-methoxyphenyl)-3-chloropropanamide.

Step 2: Cyclization to this compound

  • In a pressure reactor, dissolve N-(4-methoxyphenyl)-3-chloropropanamide (1.0 eq) in tetrahydrofuran.

  • Add palladium chloride (catalytic amount).

  • Pressurize the reactor to 5 kg with an inert gas and heat to 100-110°C for 3 hours.

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to afford pure this compound.[19]

Protocol 2: Synthesis of Cilostazol
  • In a suitable reaction vessel, combine this compound (1.0 eq), 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole (1.1 eq), potassium carbonate (2.5 eq), sodium hydroxide (0.8 eq), and sodium sulfite (0.06 eq).

  • Add 66.7% aqueous ethanol as the solvent.

  • Heat the mixture to reflux and maintain for 8 hours.

  • After completion of the reaction (monitored by TLC), add water and stir at reflux for 40 minutes.

  • Allow the mixture to cool and separate the organic phase.

  • Cool the organic phase to 5°C to induce crystallization.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under reduced pressure to obtain Cilostazol.[1][2]

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization p_anisidine p-Anisidine intermediate N-(4-methoxyphenyl)- 3-chloropropanamide p_anisidine->intermediate Acylation propionyl_chloride 3-Chloropropionyl Chloride propionyl_chloride->intermediate quinolinone 6-Hydroxy-3,4-dihydro- 2(1H)-quinolinone intermediate->quinolinone Intramolecular Cyclization (PdCl2) cilostazol Cilostazol quinolinone->cilostazol Alkylation anticonvulsants Anticonvulsants quinolinone->anticonvulsants Multi-step Synthesis maob_inhibitors MAO-B Inhibitors quinolinone->maob_inhibitors Alkylation/ Arylation

Caption: General experimental workflow for the synthesis of this compound and its subsequent derivatization into pharmacologically active compounds.

cilostazol_pathway Cilostazol Cilostazol PDE3 Phosphodiesterase III (PDE3) Cilostazol->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Promotes Platelet_Aggregation Platelet Aggregation PKA->Platelet_Aggregation Inhibits

Caption: Signaling pathway of Cilostazol as a phosphodiesterase III (PDE3) inhibitor.

aripiprazole_pathway Aripiprazole Aripiprazole (OPC-14597) D2R Dopamine D2 Receptor Aripiprazole->D2R Partial Agonist HT1A Serotonin 5-HT1A Receptor Aripiprazole->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Aripiprazole->HT2A Antagonist Dopaminergic_Activity Dopaminergic Activity D2R->Dopaminergic_Activity Serotonergic_Activity Serotonergic Activity HT1A->Serotonergic_Activity HT2A->Serotonergic_Activity Stabilization Dopamine-Serotonin System Stabilization Dopaminergic_Activity->Stabilization Serotonergic_Activity->Stabilization

Caption: Simplified signaling pathway of Aripiprazole, a dopamine-serotonin system stabilizer.

References

Troubleshooting & Optimization

How to improve the yield and purity of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the manufacturing of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes are available, with the most common involving the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide (MCPA).[1][2][3] An alternative approach involves the reaction of p-alkoxyaniline with 3-chloropropionyl chloride, followed by a palladium-catalyzed cyclization and dealkylation.[4] Another reported method starts from 3-chloropropionyl chloride and proceeds through cyclization, nitration, reduction, diazotization, and hydrolysis to yield the final product.[5]

Q2: What is a typical yield for the synthesis of this compound?

A2: The reported yields vary significantly depending on the synthetic route and reaction conditions. A newer method reports a total yield of 67.7%.[5] Processes involving the intramolecular Friedel-Crafts reaction of N-(4-methoxyphenyl)-3-chloropropionamide (MCPA) have been reported to achieve yields as high as 90%.[1] A palladium-catalyzed method has been shown to produce the target compound with a total yield of 85%.[4][6]

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters to control include reaction temperature, choice of solvent and catalyst, and reaction time.[7] For instance, in the Friedel-Crafts approach, the temperature is crucial and is often elevated, ranging from 105°C to 220°C.[1][2] The choice of Lewis acid (e.g., AlCl₃) and its molar equivalent is also critical.[1][2] For palladium-catalyzed reactions, pressure and reaction time are important factors to optimize.[4]

Troubleshooting Guide

Low Yield
Potential Cause Troubleshooting Suggestion Supporting Evidence/Citation
Inefficient Cyclization Optimize Reaction Temperature: For Friedel-Crafts reactions, ensure the temperature is high enough to drive the cyclization. Temperatures between 150°C and 220°C have been reported to be effective.[1][2]A yield of 90% was achieved at 150°C.[1]
Select an Appropriate Solvent: High-boiling, inert solvents like decahydronaphthalene or N,N-dimethylacetamide (DMA) can improve yields in Friedel-Crafts reactions.[1]A 76.9% yield is reported in a mixture of paraffin and DMA.[2]
Use an Effective Catalyst System: For Friedel-Crafts, ensure the use of a suitable Lewis acid like AlCl₃ in sufficient quantity (e.g., 3 to 5 molar equivalents).[1][2] For palladium-catalyzed routes, ensure the catalyst is active.The use of 3 to 5 equivalents of a Lewis acid is recommended.[1]
Incomplete Reaction Increase Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it goes to completion.[7]A reaction time of 8 hours at 150°C has been reported for a high-yield synthesis.[1]
Starting Material Degradation Run Under an Inert Atmosphere: If starting materials or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[7]General best practice for sensitive reactions.[7]
Low Purity
Potential Cause Troubleshooting Suggestion Supporting Evidence/Citation
Side Reactions Control Reaction Temperature: High temperatures can sometimes lead to the formation of byproducts. Careful control and optimization of the temperature are crucial.[7]High temperatures can lead to product decomposition or side products.[7]
Purify Starting Materials: Ensure that the starting materials, such as p-anisidine and 3-chloropropionyl chloride, are of high purity to avoid carrying impurities through the synthesis.Purity of reagents is critical for successful synthesis.[7]
Inefficient Purification Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is an effective method for purifying the crude product.[4][6]Recrystallization from ethanol yielded a white-like solid.[4]
Use of Activated Carbon: Decolorizing with activated carbon during recrystallization can help remove colored impurities.[4][6]Activated carbon was used for decoloring during recrystallization.[4]
Chromatography: For challenging separations, column chromatography can be employed to isolate the desired product from impurities.[8]HPLC methods are available for the analysis and purification of this compound.[8]

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Alkylation

This protocol is based on a high-yield synthesis of this compound.[1]

Materials:

  • N-(4-methoxyphenyl)-3-chloropropionamide (MCPA)

  • Aluminum chloride (AlCl₃)

  • Decahydronaphthalene

  • Cracked ice

  • Hydrochloric acid

  • Methanol

Procedure:

  • In a reaction vessel, combine N-(4-methoxyphenyl)-3-chloropropionamide (MCPA) and decahydronaphthalene.

  • Add 3 to 5 molar equivalents of aluminum chloride (AlCl₃) to the mixture.

  • Heat the reaction mixture to 150°C and maintain this temperature for 8 hours with stirring.

  • After the reaction is complete, cool the mixture and pour it into a slurry of cracked ice and hydrochloric acid to decompose the aluminum salts.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Protocol 2: Palladium-Catalyzed Cyclization

This protocol is based on a synthesis method utilizing a palladium catalyst.[4][6]

Materials:

  • N-(4-alkoxyphenyl)-3-chloropropionamide

  • Palladium chloride (PdCl₂)

  • Organic solvent (e.g., Tetrahydrofuran)

  • Ethanol

  • Activated carbon

Procedure:

  • Dissolve N-(4-alkoxyphenyl)-3-chloropropionamide in an organic solvent such as tetrahydrofuran in a pressure reactor.

  • Add palladium chloride as a catalyst.

  • Pressurize the reactor (e.g., 3-5 kg) and heat to 100-110°C for 3-4 hours.

  • After the reaction, cool the mixture to room temperature and filter to remove the catalyst.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Recrystallize the crude product from ethanol. Add activated carbon for decolorization.

  • Filter the hot solution to remove the activated carbon and allow the filtrate to cool to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification p-Anisidine p-Anisidine MCPA_Formation Formation of N-(4-methoxyphenyl)-3- chloropropionamide (MCPA) p-Anisidine->MCPA_Formation 3-Chloropropionyl_chloride 3-Chloropropionyl chloride 3-Chloropropionyl_chloride->MCPA_Formation Cyclization Intramolecular Friedel-Crafts Alkylation or Pd-catalyzed Cyclization MCPA_Formation->Cyclization Workup Aqueous Workup/ Quenching Cyclization->Workup Recrystallization Recrystallization Workup->Recrystallization Final_Product 6-Hydroxy-3,4-dihydro- 2(1H)-quinolinone Recrystallization->Final_Product

Caption: General synthetic workflow for this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Temp Is Reaction Temperature Optimal? Low_Yield->Check_Temp Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Catalyst Is Catalyst Active and in Sufficient Amount? Check_Solvent->Check_Catalyst Yes Change_Solvent Change to High-Boiling Inert Solvent Check_Solvent->Change_Solvent No Check_Time Is Reaction Time Sufficient? Check_Catalyst->Check_Time Yes Optimize_Catalyst Verify Catalyst Activity/ Increase Equivalents Check_Catalyst->Optimize_Catalyst No Increase_Time Increase Reaction Time Check_Time->Increase_Time No

Caption: Troubleshooting logic for addressing low product yield.

Troubleshooting_Purity Low_Purity Low Purity Observed Check_Side_Reactions Are Side Reactions Occurring? Low_Purity->Check_Side_Reactions Check_Starting_Purity Are Starting Materials Pure? Check_Side_Reactions->Check_Starting_Purity No Optimize_Temp Optimize Temperature Check_Side_Reactions->Optimize_Temp Yes Check_Purification Is Purification Method Effective? Check_Starting_Purity->Check_Purification Yes Purify_Reagents Purify Starting Materials Check_Starting_Purity->Purify_Reagents No Improve_Purification Improve Purification: Recrystallization/ Activated Carbon/ Chromatography Check_Purification->Improve_Purification No

Caption: Troubleshooting logic for addressing low product purity.

References

Technical Support Center: Overcoming Scalability Challenges in 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming common challenges encountered during the scalable production of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: Two primary routes are commonly employed for the synthesis of this compound. The first involves the intramolecular Friedel-Crafts cyclization of an N-substituted phenyl propionamide, such as N-(4-methoxyphenyl)-3-chloropropionamide.[1] The second is a multi-step process starting from aniline and 3-chloropropionyl chloride, proceeding through cyclization, nitration, reduction, diazotization, and hydrolysis.[2]

Q2: We are observing a significant drop in yield when scaling up our synthesis. What are the likely causes?

A2: A decrease in yield upon scale-up is a frequent challenge. Key factors include mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[3] Inadequate heat removal can also cause thermal runaway, degrading both reactants and products.

Q3: How can we improve heat transfer in a large-scale reactor?

A3: To enhance heat transfer, ensure your reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate. For highly exothermic reactions, consider using a reactor with a higher surface-area-to-volume ratio. Controlled, slower addition of reagents can also help manage the reaction exotherm.

Q4: What are common impurities encountered during the synthesis and how can they be minimized?

A4: In the Friedel-Crafts route, a common impurity is 8-chloro-6-hydroxy-3,4-dihydro-2(1H)-quinolinone (HPCA), the formation of which can be influenced by the amount of Lewis acid catalyst used.[1] Other byproducts can arise from polysubstitution, especially with highly activated aromatic rings, or from side reactions with solvents.[4] Optimizing reaction conditions, such as temperature and catalyst loading, and ensuring the purity of starting materials can minimize the formation of these impurities.

Q5: Our product is difficult to crystallize at a larger scale. What could be the issue?

A5: Crystallization is often affected by the presence of impurities, which can inhibit crystal growth or lead to the formation of oils. The choice of solvent is also critical. A solvent suitable for small-scale crystallization may not be optimal for a large-scale process due to differences in solubility curves and cooling profiles.

Troubleshooting Guides

Low Reaction Yield

A low yield is a common issue when scaling up the production of this compound. This guide provides a systematic approach to diagnosing and resolving the problem.

Potential Cause Troubleshooting Steps
Inactive Catalyst For Friedel-Crafts reactions using a Lewis acid like AlCl₃, ensure it is anhydrous and from a freshly opened container, as it is highly sensitive to moisture.[4] For palladium-catalyzed reactions, verify the catalyst's activity and ensure proper handling to prevent deactivation.
Poor Reagent Quality Impurities in starting materials (e.g., p-anisidine, 3-chloropropionyl chloride) can lead to side reactions and lower yields. Verify the purity of all reagents and consider purification if necessary.[5]
Suboptimal Reaction Temperature Incorrect temperature can either slow down the reaction or promote the formation of byproducts. Monitor the internal reaction temperature closely. For exothermic reactions, controlled cooling is crucial. Gradually increase the temperature if the reaction is sluggish, while monitoring for byproduct formation.[4]
Inefficient Mixing In large reactors, inadequate agitation can lead to poor mass and heat transfer. Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure homogeneity.[3]
Product Loss During Workup Significant product can be lost during aqueous workup due to emulsion formation or solubility in the aqueous layer. To break emulsions, try adding brine or centrifuging the mixture. Adjust the pH to ensure the product is in its least soluble form.[6]
Impurity Formation

The formation of unexpected byproducts is a common challenge during scale-up.

Observed Issue Potential Cause & Solution
Formation of Isomeric Byproducts In Friedel-Crafts reactions, acylation can occur at different positions on the aromatic ring. The choice of solvent and reaction temperature can influence regioselectivity. Experiment with less polar solvents or lower temperatures to favor the kinetic product.[4]
Polysubstitution If the aromatic ring of your starting material is highly activated, multiple acylations can occur. Use a 1:1 molar ratio of the aromatic substrate to the acylating agent and consider lowering the reaction temperature.[4]
Byproducts from Nitro Reduction Step In the multi-step synthesis route, the reduction of the nitro group can sometimes be incomplete or lead to side products like azo compounds. Ensure the catalyst is active and that the reaction goes to completion by monitoring with TLC or LC-MS.[7]

Experimental Protocols

Synthesis via Intramolecular Friedel-Crafts Cyclization

This protocol is adapted from patented methods for the synthesis of this compound.[1]

Step 1: Preparation of N-(4-methoxyphenyl)-3-chloropropionamide

  • In a suitable reactor, add p-Anisidine and sodium bicarbonate to toluene.

  • Slowly add a solution of 3-chloropropionyl chloride in toluene dropwise to the mixture. The temperature of the reaction mixture may rise to 50°C.

  • After the addition is complete, heat the mixture to 60°C for approximately one hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, and wash with dilute hydrochloric acid.

  • Filter the mixture and wash the collected solid with water and then toluene.

  • Dry the resulting product, N-(4-methoxyphenyl)-3-chloropropionamide, in a vacuum oven.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a reactor, add N-(4-methoxyphenyl)-3-chloropropionamide and a high-boiling amide or amine solvent (e.g., DMSO).

  • Add 3 to 5 molar equivalents of a Lewis acid catalyst (e.g., anhydrous AlCl₃).

  • Heat the reaction mixture to a temperature between 150°C and 220°C. The reaction is typically complete within 30 minutes to 2 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to quench the reaction and dissolve the aluminum salts.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent like methanol to obtain pure this compound.

Synthesis via Multi-step Pathway from Aniline

This protocol outlines the key steps for an alternative synthesis route.[2]

Step 1: Synthesis of 3-chloro-N-phenylpropanamide

  • Dissolve aniline in a suitable solvent such as acetone.

  • Cool the solution to 0-5°C.

  • Slowly add 3-chloropropionyl chloride and stir the reaction mixture.

Step 2: Cyclization to 3,4-dihydroquinolin-2(1H)-one

  • This step typically involves a Friedel-Crafts type reaction, often using a Lewis acid catalyst like AlCl₃.

Step 3: Nitration of 3,4-dihydroquinolin-2(1H)-one

  • The quinolinone is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 6-position.

Step 4: Reduction of 6-nitro-3,4-dihydro-2(1H)-quinolinone

  • The nitro group is reduced to an amino group, typically via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or by using a reducing metal in acidic conditions (e.g., Fe/HCl).[7][8]

Step 5: Diazotization and Hydrolysis

  • The resulting 6-amino-3,4-dihydro-2(1H)-quinolinone is converted to a diazonium salt using a reagent like sodium nitrite in an acidic solution.

  • The diazonium salt is then hydrolyzed by heating in an aqueous solution to yield the final product, this compound.

Quantitative Data

Table 1: Effect of Catalyst Loading on Yield in Friedel-Crafts Cyclization

Catalyst Equivalents (AlCl₃)Reported Yield of 6-HQNotesReference
2Reduced YieldReduced formation of HPCA byproduct.[1]
3Good Yield-[1]
4High YieldOptimal for fast reaction rate.[1]
5High Yield-[1]

Table 2: Comparison of Yields for Different Synthesis Steps in the Multi-step Pathway

Reaction StepReported YieldReference
Cyclization, Nitration, Reduction, Diazotization, Hydrolysis (Overall)67.7%[2]
Individual Step Yields86.5% - 99.6%[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reagent Prep Reagent & Solvent Preparation/Purification Reaction Setup Reaction Setup (Inert Atmosphere if needed) Reagent Prep->Reaction Setup Glassware Prep Glassware Drying Glassware Prep->Reaction Setup Reaction Execution Reaction Execution & Monitoring Reaction Setup->Reaction Execution Quenching Quenching Reaction Execution->Quenching Aqueous Workup Aqueous Workup (Extraction/Washing) Quenching->Aqueous Workup Drying Drying Aqueous Workup->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification (Chromatography, Recrystallization) Solvent Removal->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: A typical experimental workflow for organic synthesis.

troubleshooting_workflow start Low Yield Observed check_reaction Troubleshoot Reaction Conditions - Reagent Quality - Solvent Purity - Temperature/Time - Atmosphere start->check_reaction analyze_crude Analyze Crude Product check_reaction->analyze_crude low_crude Low Crude Yield analyze_crude->low_crude good_crude Good Crude Yield analyze_crude->good_crude troubleshoot_workup Troubleshoot Workup - Emulsions - pH adjustment - Product Solubility low_crude->troubleshoot_workup Yes high_purity High Purity low_crude->high_purity No good_crude->troubleshoot_workup No analyze_purified Analyze Purified Product good_crude->analyze_purified Yes product_loss_workup Product Loss During Workup troubleshoot_workup->product_loss_workup low_final Low Final Yield analyze_purified->low_final analyze_purified->high_purity troubleshoot_purification Troubleshoot Purification - Column Technique - Compound Stability - Co-elution low_final->troubleshoot_purification Yes yield_optimized Yield Optimized low_final->yield_optimized No high_purity->yield_optimized product_loss_purification Product Loss During Purification troubleshoot_purification->product_loss_purification

Caption: A logical workflow for troubleshooting low product yields.

friedel_crafts_pathway start N-(4-methoxyphenyl)- 3-chloropropionamide intermediate Acylium Ion Intermediate start->intermediate + Catalyst catalyst Lewis Acid (AlCl3) catalyst->intermediate cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization demethylation Demethylation cyclization->demethylation product 6-Hydroxy-3,4-dihydro- 2(1H)-quinolinone demethylation->product

References

Technical Support Center: Troubleshooting Common Side Reactions in Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers. This resource is designed to provide direct, actionable guidance for troubleshooting common side reactions encountered during the synthesis of various chemical derivatives. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, improve yields, and minimize the formation of unwanted byproducts.

Acylation Reactions: Troubleshooting Guide

Acylation is a fundamental transformation in organic synthesis, but it is not without its challenges. Here are some common issues and their solutions.

FAQs & Troubleshooting

Q1: My acylation reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

A1: Low yields in acylation reactions can often be attributed to several factors:

  • Poor Nucleophilicity of the Substrate: If your substrate is a poor nucleophile (e.g., an electron-deficient amine or alcohol), the reaction rate will be slow.

    • Solution: For amine acylation, the addition of a non-nucleophilic base like pyridine or triethylamine can increase the nucleophilicity of the substrate. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can also significantly accelerate the reaction.[1]

  • Hydrolysis of the Acylating Agent: Acylating agents like acyl chlorides and anhydrides are sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent hydrolysis of the acylating agent.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at elevated temperatures.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature. A gradual increase in temperature may be necessary for less reactive substrates.[1]

Q2: I am observing the formation of a significant amount of a di-acylated byproduct. How can I favor mono-acylation?

A2: The formation of di-acylated products is a common side reaction when the substrate has multiple reactive sites or the mono-acylated product is still sufficiently nucleophilic.

  • Solution: Carefully control the stoichiometry of your reagents. Use a slight excess (1.05-1.2 equivalents) of the acylating agent. Slow, dropwise addition of the acylating agent to the reaction mixture can also help to maintain a low concentration of the acylating agent, thus favoring mono-acylation.[1]

Q3: My Friedel-Crafts acylation of furan is producing a dark, insoluble tar. What is causing this and how can I prevent it?

A3: Furan is highly susceptible to polymerization under the strongly acidic conditions of a classic Friedel-Crafts reaction, leading to the formation of a tar-like substance.[2]

  • Solution:

    • Use a Milder Lewis Acid: Switch from strong Lewis acids like AlCl₃ to milder ones such as BF₃·OEt₂, ZnCl₂, or SnCl₄.[2]

    • Lower the Reaction Temperature: Performing the reaction at 0 °C or even -78 °C can significantly reduce the rate of polymerization.[2]

    • Controlled Addition: Add the Lewis acid slowly to the mixture of furan and the acylating agent to avoid localized high concentrations of the acid.[2]

Quantitative Data: Effect of Catalyst on Friedel-Crafts Acylation of Furan

The choice of catalyst can have a dramatic impact on the yield of the desired 2-acetylfuran and the extent of side reactions.

CatalystStoichiometryTemperature (°C)Yield of 2-acetylfuran (%)Reference
AlCl₃Stoichiometric25<10 (major polymerization)[2]
BF₃·OEt₂Catalytic075[2]
ZnCl₂Catalytic2560[2]
SnCl₄Catalytic080[2]
Experimental Protocol: Minimizing Polymerization in Friedel-Crafts Acylation of Furan

This protocol outlines a general procedure for the acylation of furan with acetic anhydride using a mild Lewis acid catalyst to minimize polymerization.

Materials:

  • Furan (1.0 eq.)

  • Acetic anhydride (1.1 eq.)

  • Tin(IV) chloride (SnCl₄) (0.2 eq.)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add furan and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride to the solution.

  • Slowly add SnCl₄ dropwise to the stirred solution over 15 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Troubleshooting Workflow for Acylation Reactions

acylation_troubleshooting start Low Yield or Side Products in Acylation check_nucleophilicity Is the substrate a poor nucleophile? start->check_nucleophilicity check_moisture Are anhydrous conditions ensured? check_nucleophilicity->check_moisture No add_base_catalyst Add non-nucleophilic base (e.g., pyridine) or catalyst (e.g., DMAP) check_nucleophilicity->add_base_catalyst Yes check_stoichiometry Is di-acylation observed? check_moisture->check_stoichiometry Yes use_anhydrous Use oven-dried glassware, inert atmosphere, and anhydrous solvents check_moisture->use_anhydrous No check_polymerization Is polymerization (tar formation) occurring? check_stoichiometry->check_polymerization No control_stoichiometry Use 1.05-1.2 eq. of acylating agent and add dropwise check_stoichiometry->control_stoichiometry Yes use_mild_conditions Use milder Lewis acid (e.g., SnCl4) and lower temperature check_polymerization->use_mild_conditions Yes end Improved Yield and Purity check_polymerization->end No add_base_catalyst->end use_anhydrous->end control_stoichiometry->end use_mild_conditions->end indole_alkylation cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_products Products Strong Base (NaH)\nPolar Aprotic Solvent (DMF) Strong Base (NaH) Polar Aprotic Solvent (DMF) Indolide Anion (N-) Indolide Anion (N-) Strong Base (NaH)\nPolar Aprotic Solvent (DMF)->Indolide Anion (N-) Favors Weak Base (K2CO3)\nPolar Protic Solvent Weak Base (K2CO3) Polar Protic Solvent Neutral Indole (C3 Nucleophile) Neutral Indole (C3 Nucleophile) Weak Base (K2CO3)\nPolar Protic Solvent->Neutral Indole (C3 Nucleophile) Favors N-Alkylated Indole N-Alkylated Indole Indolide Anion (N-)->N-Alkylated Indole Major Pathway C3-Alkylated Indole C3-Alkylated Indole Neutral Indole (C3 Nucleophile)->C3-Alkylated Indole Side Reaction purification_workflow start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation is_liquid->distillation Yes chromatography Column Chromatography is_liquid->chromatography No pure_product Pure Product recrystallization->pure_product distillation->pure_product chromatography->pure_product

References

Technical Support Center: Optimization of Intramolecular Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of intramolecular Friedel-Crafts alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low or no yield in an intramolecular Friedel-Crafts alkylation reaction?

A1: Low or no yield in intramolecular Friedel-Crafts alkylation can stem from several factors:

  • Deactivated Aromatic Ring: The aromatic ring must be sufficiently nucleophilic to undergo electrophilic substitution. The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring can deactivate it, hindering or preventing the reaction.

  • Inactive Catalyst: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Contamination with water will deactivate the catalyst, leading to reaction failure. It is crucial to use anhydrous solvents and reagents and to handle the catalyst under an inert atmosphere.

  • Inappropriate Leaving Group: The efficiency of the reaction is dependent on the nature of the leaving group on the alkylating chain. Halides (Cl, Br, I) and sulfonates (e.g., tosylates) are commonly used. Alcohols can also be used, but require a strong Brønsted or Lewis acid to protonate the hydroxyl group and facilitate its departure as water.

  • Unfavorable Ring Size: The formation of five- and six-membered rings is generally favored in intramolecular Friedel-Crafts alkylation. While seven-membered rings can be formed, the yields are often lower. The formation of smaller or larger rings is entropically and sterically disfavored.[1]

Q2: How can I minimize the formation of rearrangement byproducts?

A2: Carbocation rearrangements are a common side reaction in Friedel-Crafts alkylation, leading to the formation of undesired isomers. Here are some strategies to minimize them:

  • Choice of Substrate: Use a substrate that will form a more stable carbocation that is less prone to rearrangement. For instance, starting with a precursor that generates a secondary or tertiary carbocation directly is preferable to one that forms a primary carbocation which can then rearrange.

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired kinetic product over the rearranged thermodynamic product.

  • Alternative Reactions: For the synthesis of linear alkylated aromatic rings, a reliable alternative is to perform an intramolecular Friedel-Crafts acylation followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion intermediate in the acylation reaction is resonance-stabilized and does not undergo rearrangement.[2][3]

Q3: What is the influence of the solvent on the reaction outcome?

A3: The choice of solvent can significantly impact the yield and selectivity of the reaction.

  • Polarity: Non-polar solvents like dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are commonly used. In some cases, more polar solvents like nitrobenzene can be employed, but they can also complex with the Lewis acid catalyst, potentially affecting its activity.

  • Regioselectivity: The solvent can influence the regioselectivity of the cyclization. For example, in the acylation of naphthalene, non-polar solvents tend to favor the formation of the 1-acyl product (kinetic control), while polar solvents can lead to the more stable 2-acyl product (thermodynamic control).

Q4: Which Lewis acid should I choose for my reaction?

A4: The choice of Lewis acid is critical and depends on the reactivity of the aromatic substrate and the alkylating moiety.

  • Strong Lewis Acids: Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are strong Lewis acids that are effective for many substrates.[4]

  • Milder Lewis Acids: For more reactive or sensitive substrates, milder Lewis acids such as indium(III) salts, zinc(II) salts, or boron trifluoride (BF₃) may be more suitable to avoid side reactions.[5][6]

  • Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) can also be used, particularly when the precursor is an alcohol.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during intramolecular Friedel-Crafts alkylation experiments.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the Lewis acid catalyst is fresh and has been properly stored to prevent moisture contamination. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Deactivated Aromatic Ring If the aromatic ring contains strongly electron-withdrawing groups, consider using a more potent Lewis acid or higher reaction temperatures. If possible, modify the synthetic route to perform the cyclization before introducing deactivating groups.
Poor Leaving Group If using an alcohol as a precursor, ensure a sufficiently strong acid is used to promote the formation of the carbocation. Alternatively, convert the alcohol to a better leaving group, such as a tosylate or a halide.
Unfavorable Ring Size Re-evaluate the starting material to ensure the formation of a 5- or 6-membered ring is possible. For other ring sizes, explore alternative synthetic strategies.
Issue 2: Formation of Multiple Products (Isomers)
Potential Cause Troubleshooting Steps
Carbocation Rearrangement Lower the reaction temperature to favor the kinetic product. Consider using a milder Lewis acid. If the problem persists, switch to an intramolecular Friedel-Crafts acylation followed by reduction.
Lack of Regioselectivity If the aromatic ring has multiple possible sites for cyclization, the product mixture is common. The regioselectivity can sometimes be influenced by the choice of Lewis acid and solvent. Steric hindrance on the aromatic ring can also direct the cyclization to a specific position.

Data Presentation

Table 1: Comparison of Lewis Acids in the Intramolecular Friedel-Crafts Cyclization of an Allylic Bromide [5]

EntryLewis Acid (mol %)Time (h)Yield (%)
1InCl₃ (10)1695
2In(OTf)₃ (10)1692
3InBr₃ (10)1696
4ZnCl₂ (10)48No Reaction
5FeCl₃ (10)48No Reaction
6SnCl₄ (10)48No Reaction

Table 2: Effect of Solvent and Temperature on the Synthesis of 1-Indanone Derivatives via Intramolecular Friedel-Crafts Acylation [7]

EntrySolventTemperature (°C)Time (min)Conversion (%)Yield (%)
1PEG12030100
2n-Butanol1203050
3Ethyl lactate12030150
4Water1203000
5Toluene120302510
6Chlorobenzene120304025
7Triflic Acid801510095

Experimental Protocols

Protocol 1: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation of 3-Phenylpropionic Acid [7][8]

  • Preparation of 3-Phenylpropionyl Chloride (Optional but recommended for higher yield):

    • In a round-bottom flask, dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous dichloromethane.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.

  • Intramolecular Friedel-Crafts Acylation:

    • Dissolve the crude 3-phenylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-indanone.

Protocol 2: Synthesis of a Tetralin Derivative via Intramolecular Friedel-Crafts Alkylation of a Benzylic Alcohol [9]

  • Reaction Setup:

    • To a solution of the benzylic carbinol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of Ca(NTf₂)₂/Bu₄NPF₆.

  • Reaction Execution:

    • Stir the reaction mixture at the appropriate temperature (this may need to be optimized, starting from room temperature).

    • Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Is the Lewis Acid catalyst active and anhydrous? start->check_catalyst check_substrate Is the aromatic ring sufficiently activated? check_catalyst->check_substrate Yes solution_catalyst Use fresh, anhydrous catalyst and inert conditions. check_catalyst->solution_catalyst No check_leaving_group Is the leaving group appropriate? check_substrate->check_leaving_group Yes solution_substrate Use a stronger Lewis acid or higher temperature. Modify synthetic route if necessary. check_substrate->solution_substrate No check_ring_size Is the reaction forming a 5- or 6-membered ring? check_leaving_group->check_ring_size Yes solution_leaving_group Convert alcohol to a better leaving group (e.g., tosylate). check_leaving_group->solution_leaving_group No solution_ring_size Re-evaluate starting material or explore alternative cyclization strategies. check_ring_size->solution_ring_size No

Caption: Troubleshooting workflow for low or no product yield.

Experimental_Workflow start Start: Starting Material (e.g., Aryl-substituted alcohol or halide) setup Reaction Setup: - Dry glassware - Inert atmosphere (N2 or Ar) start->setup addition Addition of Reagents: - Anhydrous solvent - Lewis acid catalyst setup->addition reaction Reaction: - Stir at optimized temperature - Monitor by TLC or GC-MS addition->reaction workup Work-up: - Quench reaction - Aqueous extraction reaction->workup purification Purification: - Dry organic layer - Remove solvent - Column chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for intramolecular Friedel-Crafts alkylation.

References

Techniques for the effective purification of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

Recrystallization Issues

Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a low melting point of the compound or the presence of impurities that depress the melting point. Here are several troubleshooting steps:

  • Increase the Solvent Volume: Add more of the hot recrystallization solvent to ensure the compound remains dissolved at a slightly lower temperature.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before transferring it to an ice bath. This provides more time for crystal nucleation and growth.

  • Solvent System Modification: If using a single solvent, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until turbidity persists.

  • Seed Crystals: Introduce a seed crystal (a small, pure crystal of the desired compound) to the cooled solution to initiate crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod to create a rough surface that can promote nucleation.

Question: I am getting a very low yield after recrystallization. What are the possible reasons and how can I improve it?

Answer:

Low recovery is a common issue in recrystallization. The primary causes and their solutions are:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. To remedy this, evaporate some of the solvent and attempt to recrystallize again.

  • Premature Crystallization: If the compound crystallizes too early, especially during hot filtration, it can be lost. Ensure your filtration apparatus is pre-heated, and use a slight excess of hot solvent.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a variety of solvents to find the optimal one. For this compound, ethanol, methanol, and isopropanol have been reported as effective recrystallization solvents.[1]

  • Cooling Temperature: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

Question: My recrystallized product is still colored. How can I remove the colored impurities?

Answer:

Colored impurities can often be removed by treating the solution with activated carbon.

  • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

  • Add a small amount of activated carbon (typically 1-5% by weight of the solute).

  • Simmer the solution for a few minutes.

  • Perform a hot filtration to remove the activated carbon.

  • Allow the filtrate to cool and crystallize.

It is important to use the minimum amount of activated carbon necessary, as excessive use can lead to the loss of the desired product.

Column Chromatography Issues

Question: My compound is not separating well on the silica gel column. What can I do to improve the separation?

Answer:

Poor separation in column chromatography can be addressed by modifying several parameters:

  • Mobile Phase Polarity: The polarity of the eluent is crucial. If the compound is eluting too quickly, decrease the polarity of the mobile phase. If it is sticking to the column, gradually increase the polarity. A common mobile phase for compounds of this nature is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.

  • Stationary Phase: If separation on silica gel is challenging due to the polar nature of this compound, consider using a different stationary phase such as alumina or reverse-phase silica (C18).

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a narrow band.

Question: The compound is streaking or tailing on the column. How can I get sharper peaks?

Answer:

Peak tailing is often caused by strong interactions between the analyte and the stationary phase.

  • Mobile Phase Additives: For polar compounds, adding a small amount of a modifier to the mobile phase can improve peak shape. For example, a small percentage of acetic acid or triethylamine can help to saturate active sites on the silica gel.

  • Lower Sample Load: Overloading the column can lead to tailing. Reduce the amount of crude material applied to the column.

FAQs

Q1: What is the most common and effective method for purifying this compound?

A1: Recrystallization is the most frequently reported and effective method for purifying this compound on a laboratory scale.[1][2][3] Ethanol is a commonly used solvent, often in conjunction with activated carbon for decolorization, and can yield a product with high purity.[2][3]

Q2: What are the expected yield and purity after a single recrystallization?

A2: A single recrystallization from ethanol can result in a yield of up to 95% with a purity of over 98%.[2][4] However, the actual yield and purity will depend on the initial purity of the crude product.

Q3: Can I use column chromatography for purification? What conditions are recommended?

A3: Yes, column chromatography is a suitable method, especially for removing impurities with different polarities. A typical stationary phase is silica gel. The mobile phase can be a gradient of hexane and ethyl acetate, or dichloromethane and methanol, starting with a lower polarity and gradually increasing it.

Q4: Is HPLC a viable method for purifying this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC), particularly preparative reverse-phase HPLC, can be used for high-purity isolation. A common mobile phase for analytical HPLC consists of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[5] This method can be scaled up for preparative purification.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical YieldAchievable PurityAdvantagesDisadvantages
Recrystallization (Ethanol)85-95%[2][3]>98%[4]Simple, cost-effective, scalable.May not remove impurities with similar solubility.
Column Chromatography (Silica Gel)Variable>99%Good for separating complex mixtures.More time-consuming and requires more solvent than recrystallization.
Preparative HPLC (Reverse Phase)Lower than recrystallization>99.5%High resolution and purity.Expensive, not suitable for large quantities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography on Silica Gel
  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude->Column_Chromatography If complex mixture Analysis Purity Analysis (TLC, HPLC) Recrystallization->Analysis Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC For very high purity Column_Chromatography->Analysis Pure_Product Pure Product Prep_HPLC->Pure_Product Analysis->Column_Chromatography Purity <98% Analysis->Pure_Product Purity >98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes Colored_Product Colored Product Problem->Colored_Product Yes Success Pure Crystals Problem->Success No Solution_Oiling Increase Solvent Slower Cooling Seed Crystal Oiling_Out->Solution_Oiling Solution_Yield Reduce Solvent Optimize Solvent Ensure Cold Cooling Low_Yield->Solution_Yield Solution_Color Treat with Activated Carbon Colored_Product->Solution_Color Solution_Oiling->Start Retry Solution_Yield->Start Retry Solution_Color->Start Retry

Caption: Troubleshooting logic for common recrystallization issues.

References

Addressing stability issues of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone in different solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone in various solutions. The information is designed to assist researchers in designing and executing robust experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to oxidizing agents, and light. Temperature can also accelerate degradation. It is crucial to control these factors during storage and experimentation to ensure the integrity of the compound.

Q2: How should I prepare stock solutions of this compound to ensure maximum stability?

A2: For optimal stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol. These solutions should be stored at low temperatures (e.g., -20°C) and protected from light. For aqueous-based assays, fresh dilutions should be prepared from the stock solution immediately before use.

Q3: What are the expected degradation products under different stress conditions?

A3: Under forced degradation conditions, this compound can degrade into several products. While specific degradation pathways are still under investigation, potential degradation products may arise from hydrolysis of the lactam ring under strong acidic or basic conditions, and oxidation of the phenol group. A potential microbial degradation pathway for the related compound quinoline involves hydroxylation to form 2-oxo-1,2-dihydroquinoline, which is then further oxidized to polyhydroxylated compounds, suggesting a possible route for degradation.[1]

Q4: Are there any known incompatibilities with common excipients or reagents?

A4: While comprehensive compatibility data is not available, caution should be exercised when formulating this compound with strong oxidizing agents or in highly alkaline or acidic conditions, as these can promote degradation. Preliminary compatibility studies are recommended when developing new formulations.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
Possible Cause Troubleshooting Step Expected Outcome
Degradation in aqueous culture medium Prepare fresh dilutions of the compound in culture medium for each experiment from a frozen, non-aqueous stock. Minimize the time the compound is in the aqueous medium before being added to the cells.Consistent and reproducible assay results.
Reaction with media components Analyze the culture medium containing the compound by HPLC-UV over time to check for the appearance of new peaks, which would indicate a reaction.Identification of potential incompatibilities with media components.
Photodegradation from laboratory lighting Protect all solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil.Reduced variability in results, especially for light-sensitive assays.
Issue 2: Loss of compound purity during storage.
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate solvent for stock solution Prepare stock solutions in anhydrous DMSO or ethanol. Avoid long-term storage in protic solvents like methanol or water.Enhanced long-term stability of the stock solution.
Sub-optimal storage temperature Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.Preservation of compound integrity over extended periods.
Oxidation of the compound Purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.Minimized oxidative degradation, especially for long-term storage.
Issue 3: Appearance of unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Step Expected Outcome
On-column degradation Ensure the mobile phase pH is compatible with the compound's stability. A mobile phase containing acetonitrile, water, and phosphoric acid has been used for analysis.[2] For mass spectrometry applications, formic acid can be used instead of phosphoric acid.[2]A clean chromatogram with a sharp peak for the parent compound.
Degradation in the autosampler Use a cooled autosampler (e.g., 4°C) to minimize degradation of samples waiting for injection.Reduced appearance of degradation peaks in the chromatogram.
Contaminated solvent or glassware Use high-purity solvents and thoroughly clean all glassware. Run a blank injection to check for system contamination.Elimination of extraneous peaks from the chromatogram.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours.

  • Photostability: Expose the solution of the compound to a calibrated light source as per ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective. A simple isocratic method with acetonitrile, water, and phosphoric acid has also been reported.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Column Temperature: Maintain a constant column temperature, for example, 30°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be established by demonstrating that the peak for this compound is free from any co-eluting degradation products or impurities.

Data Presentation

Table 1: Summary of Forced Degradation Conditions (Hypothetical Data)

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl24 hours60°C15%Peak 1 (Rt: 3.5 min), Peak 2 (Rt: 4.2 min)
Base Hydrolysis0.1 M NaOH24 hours60°C25%Peak 3 (Rt: 2.8 min), Peak 4 (Rt: 5.1 min)
Oxidation3% H₂O₂24 hoursRoom Temp10%Peak 5 (Rt: 6.0 min)
Thermal (Solid)-24 hours105°C5%Minor degradation peaks
PhotostabilityICH Q1B--8%Peak 6 (Rt: 7.2 min)

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to stress Thermal Thermal Degradation (105°C, Solid) Stock->Thermal Expose to stress Photo Photostability (ICH Q1B) Stock->Photo Expose to stress Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC HPLC-UV/PDA Analysis Thermal->HPLC Dissolve & Dilute Photo->Neutralize Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Forced Degradation Experimental Workflow.

logical_relationship cluster_compound Compound Stability cluster_factors Influencing Factors cluster_outcome Potential Outcomes Compound This compound Degradation Degradation Compound->Degradation pH pH pH->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Light Light Exposure Light->Degradation Temp Temperature Temp->Degradation Loss Loss of Potency Degradation->Loss Products Formation of Degradation Products Degradation->Products

Caption: Factors Influencing Compound Stability.

signaling_pathway cluster_cilostazol Cilostazol Action (Derivative) cluster_aripiprazole Aripiprazole Metabolism (Derivative) Cilostazol Cilostazol PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 inhibits cAMP cAMP increase PDE3->cAMP degrades PKA Protein Kinase A (PKA) activation cAMP->PKA Platelet Inhibition of Platelet Aggregation PKA->Platelet Vaso Vasodilation PKA->Vaso Aripiprazole Aripiprazole CYP3A4 CYP3A4 Aripiprazole->CYP3A4 metabolized by CYP2D6 CYP2D6 Aripiprazole->CYP2D6 metabolized by Metabolites Metabolites (e.g., Dehydroaripiprazole) CYP3A4->Metabolites CYP2D6->Metabolites

Caption: Signaling Pathways of Derivative Drugs.

References

Method refinement for consistent results in biological assays involving this compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in biological assays involving your compound.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our ELISA results between replicate wells. What are the likely causes and how can we mitigate this?

High variability between replicate wells in an ELISA is a common issue that can often be traced back to procedural inconsistencies. Key factors include inaccurate pipetting, insufficient mixing of reagents, and uneven temperature across the plate during incubation.[1] "Edge effects," where wells on the perimeter of the plate show different results due to evaporation, can also contribute to variability.[1][2]

To minimize variability, ensure meticulous pipetting technique and thorough mixing of all reagents and samples before adding them to the wells. Using a calibrated multichannel pipette can help ensure consistency. To prevent edge effects, it is recommended to not use the outer wells of the plate or to fill them with sterile water or buffer to maintain a humid environment.[3] Sealing plates during incubation steps can also help prevent evaporation.[2]

Q2: Our Western blot is showing no signal or a very weak signal. What should we troubleshoot first?

When encountering a weak or absent signal in a Western blot, the initial step is to meticulously review the entire protocol and reagent preparation.[1] Common culprits include problems with the primary or secondary antibodies, such as using an incorrect concentration, low antibody affinity, or antibody degradation.[1][4] Issues with the antigen, such as low abundance in the sample or degradation, can also lead to poor signal.[1][4] Inefficient transfer of proteins from the gel to the membrane is another frequent cause of weak or no signal.[1][5] Finally, ensure that all detection reagents are within their expiration date and have been prepared according to the manufacturer's instructions.[1][2]

Q3: We are seeing inconsistent results in our cell-based assays from one experiment to the next. What are the primary sources of this variability?

Variability in cell-based assays can be introduced at multiple stages of the experimental workflow.[6] Key sources of inconsistency include variations in cell culture conditions, such as cell density, passage number, and media composition.[1][4] The health and viability of the cells are critical; therefore, it is important to use cells that are in the logarithmic growth phase and to avoid using cells that have been passaged too many times.[3][4] Inconsistent handling of cells, including variations in trypsinization time and uneven cell plating, can also significantly impact the results.[3] To ensure consistency, it is crucial to standardize all aspects of cell culture and handling procedures.[6]

Q4: My compound is soluble in DMSO, but appears to precipitate when diluted in aqueous assay buffer. How can I improve its solubility for in vitro assays?

Poor aqueous solubility is a common challenge for many small molecule compounds. The first step is to ensure the compound is fully dissolved in a suitable stock solvent, typically 100% DMSO.[7] When diluting into aqueous assay buffers, precipitation can occur. To mitigate this, consider incorporating a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01% v/v), in your assay buffer.[7] It is critical, however, to first test the effect of the surfactant on the assay system itself to rule out any independent biological activity or interference with the readout.[7]

Troubleshooting Guides

Issue 1: High Background in ELISA

A high background signal can obscure the specific signal from the target analyte, leading to inaccurate quantification.[8]

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and the soaking time during each wash. Ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper.[8][9]Reduction of non-specifically bound antibodies and other reagents, leading to a lower background signal.
Antibody Concentration Too High Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.Lower antibody concentrations will reduce non-specific binding and decrease the background.
Cross-reactivity of Antibodies Run a control with the secondary antibody alone to check for non-specific binding. If high background persists, consider using a different secondary antibody or a more specific primary antibody.A different antibody may show less cross-reactivity with other components in the sample or on the plate.
Blocking Ineffective Increase the blocking incubation time or try a different blocking agent (e.g., switch from BSA to non-fat dry milk or vice versa).An optimized blocking step will more effectively cover non-specific binding sites on the plate.
Substrate Exposed to Light Store and incubate the substrate in the dark.[2][9]Prevents premature degradation of the substrate, which can lead to a high background signal.
Issue 2: Inconsistent Band Intensities in Western Blot

Variations in band intensities for the same protein across different lanes can make it difficult to accurately quantify protein levels.

Potential Cause Troubleshooting Step Expected Outcome
Uneven Protein Loading Quantify the protein concentration of each sample using a reliable method (e.g., BCA assay) before loading. Load equal amounts of total protein in each lane. Use a loading control (e.g., β-actin, GAPDH) to normalize for loading differences.Consistent band intensities for the loading control across all lanes, indicating even loading.
Incomplete Protein Transfer Optimize the transfer time and voltage. Ensure the transfer sandwich is assembled correctly with no air bubbles. Check that the membrane is properly wetted.[5]More efficient and even transfer of proteins from the gel to the membrane, resulting in more consistent band intensities.
Variable Antibody Incubation Ensure the membrane is fully submerged in the antibody solution and that there is gentle, consistent agitation during incubation.Uniform exposure of the entire membrane to the antibodies, leading to more consistent binding.
Inconsistent Sample Preparation Standardize the sample lysis and preparation protocol. Ensure complete cell lysis and protein solubilization. Add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation.[5]More consistent protein extraction and integrity across all samples.
Issue 3: High Well-to-Well Variability in Cell-Based Assays

Inconsistent results across different wells can mask the true biological effect of a treatment.[1]

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a calibrated pipette for accurate cell dispensing.[1] Allow the plate to sit at room temperature for a short period before placing it in the incubator to allow for even cell settling.[3]A uniform monolayer of cells in each well, leading to more consistent assay readouts.
Edge Effects Avoid using the outer wells of the plate, or fill them with media to maintain humidity and minimize evaporation.[1][2]Reduced variability between the inner and outer wells of the plate.
Variability in Treatment Application Ensure that treatments are added consistently to all wells, both in terms of volume and timing.[1] Use an automated liquid handler for high-throughput assays to improve precision.[10]Uniform exposure of cells to the treatment, resulting in more consistent biological responses.
Inconsistent Incubation Conditions Ensure the incubator has stable and uniform temperature and CO2 distribution. Avoid stacking plates during incubation.[2]Consistent environmental conditions for all wells, leading to more uniform cell growth and responses.

Experimental Protocols

Standard ELISA Protocol (Sandwich ELISA)
  • Coating: Dilute the capture antibody in a suitable buffer (e.g., PBS) and add it to the wells of an ELISA plate. Incubate overnight at 4°C.[1]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[1]

  • Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[1]

  • Washing: Repeat the washing step.[1]

  • Sample/Standard Incubation: Add the samples and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the diluted detection antibody to each well and incubate for 1-2 hours at room temperature.[1]

  • Washing: Repeat the washing step.

  • Enzyme-Conjugated Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.[1]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.[1]

  • Stop Reaction: Add a stop solution to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.

General Western Blot Protocol
  • Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • Gel Electrophoresis: Mix the protein samples with Laemmli buffer, heat to denature, and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

Cell Viability (MTS) Assay Protocol
  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]

  • Compound Treatment: Prepare serial dilutions of the compound in complete growth medium from a DMSO stock. The final DMSO concentration should be ≤ 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.[7]

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.[7]

  • Read Plate: Measure the absorbance at 490 nm using a microplate reader.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_data Data Analysis p1 Cell Lysis / Tissue Homogenization p2 Protein Quantification p1->p2 t1 Inconsistent Lysis p1->t1 a1 ELISA / Western Blot / Cell-Based Assay p2->a1 d1 Data Acquisition a1->d1 t2 Pipetting Errors a1->t2 d2 Normalization & Statistical Analysis d1->d2 t3 Instrument Calibration d1->t3 d3 Result Interpretation d2->d3 t4 Data Outliers d2->t4 troubleshooting_logic cluster_check Initial Checks cluster_exp Experimental Parameters cluster_reagents Reagents & Materials start Inconsistent Results Observed c1 Review Protocol start->c1 c2 Check Reagent Expiry & Preparation c1->c2 c3 Verify Instrument Settings c2->c3 e1 Pipetting Technique c3->e1 e2 Incubation Times & Temperatures e1->e2 e3 Washing Steps e2->e3 r1 Antibody/Compound Concentration e3->r1 r2 Cell Health & Passage Number r1->r2 r3 Plate/Membrane Quality r2->r3 end Consistent Results Achieved r3->end signaling_pathway cluster_cascade Signaling Cascade ligand Ligand receptor Receptor ligand->receptor Binding kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression compound Your Compound compound->kinase2 Inhibition

References

Strategies to enhance the solubility of poorly soluble 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Solubility of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Derivatives

This technical support center provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting guides, and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound derivatives contribute to their poor solubility?

A1: The limited aqueous solubility of these derivatives often stems from their molecular structure, which includes a relatively nonpolar quinolinone core. Strong intermolecular forces in the crystalline state, such as hydrogen bonding and π-π stacking, can make it energetically unfavorable for the solid compound to dissolve in water. The presence of a hydroxyl group offers some hydrophilicity, but the overall lipophilic character of the larger scaffold often dominates.

Q2: What are the primary categories of solubility enhancement techniques I should consider?

A2: Solubility enhancement strategies are typically categorized into physical and chemical modifications.[1]

  • Physical Modifications: These methods alter the physical properties of the drug substance without changing its chemical structure. Key techniques include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms, co-crystals), and drug dispersion in carriers (solid dispersions).[1]

  • Chemical Modifications: These strategies involve altering the molecule itself or its immediate environment. Common methods include salt formation, pH adjustment, complexation (e.g., with cyclodextrins), and the use of co-solvents.[1][2]

Q3: How do I select the most appropriate solubility enhancement strategy for my specific derivative?

A3: The choice of strategy depends on the physicochemical properties of your compound, the desired dosage form, and the intended route of administration.[1] A systematic approach is recommended. Start by characterizing your API's properties (e.g., pKa, logP, melting point, crystalline form). For ionizable compounds, pH modification and salt formation are often the first choice.[2][3] For neutral compounds, techniques like solid dispersions, co-solvency, or complexation may be more effective.[4][5]

Q4: Can using a surfactant improve the solubility of my compound?

A4: Yes, surfactants can significantly enhance the solubility of poorly soluble compounds. They work by reducing the surface tension between the drug and the solvent and by forming micelles that encapsulate the hydrophobic drug molecules, effectively increasing their concentration in an aqueous medium.[2][3] Common pharmaceutical surfactants include polysorbates (e.g., Tween 80) and sodium lauryl sulfate.[6]

Troubleshooting Guide

Issue 1: My compound precipitates or "crashes out" of solution after initial dissolution.

  • Possible Cause: You may be forming a supersaturated, metastable solution, which is common when using methods like pH adjustment or co-solvents. The system is thermodynamically driven to return to its lower energy, less soluble state.

  • Troubleshooting Steps:

    • Introduce Precipitation Inhibitors: Incorporate hydrophilic polymers such as HPMC (Hydroxypropyl Methylcellulose) or PVP (Polyvinylpyrrolidone) into your formulation.[7][8] These polymers can maintain a state of supersaturation by sterically hindering the nucleation and growth of drug crystals.

    • Optimize Solvent/Anti-Solvent Addition: If using a precipitation technique to form nanoparticles, control the rate of addition and mixing intensity to produce smaller, more stable particles.

    • Evaluate Solid State: The precipitate may be a different, less soluble crystalline form (polymorph) of your compound. Analyze the precipitate using techniques like XRPD (X-ray Powder Diffraction) or DSC (Differential Scanning Calorimetry).

Issue 2: I am not observing a significant solubility increase with co-solvents.

  • Possible Cause: The selected co-solvent may not be optimal for your specific derivative, or the concentration may be too low. Co-solvents enhance solubility by reducing the polarity of the aqueous environment.[9]

  • Troubleshooting Steps:

    • Screen a Panel of Co-solvents: Test a variety of pharmaceutically acceptable co-solvents, such as ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][11]

    • Optimize Co-solvent Concentration: Systematically increase the percentage of the co-solvent in the aqueous mixture and measure the corresponding change in solubility to find the optimal ratio.

    • Consider a Ternary System: Sometimes, a combination of two or more co-solvents can have a synergistic effect on solubility that is greater than any single co-solvent alone.[3]

Issue 3: My amorphous solid dispersion (ASD) is physically unstable and recrystallizes over time.

  • Possible Cause: The drug loading in the polymer matrix is too high, the chosen polymer does not have sufficient molecular interaction with the drug to inhibit crystallization, or the storage conditions (temperature, humidity) are suboptimal.

  • Troubleshooting Steps:

    • Select a Different Polymer: Polymers with strong hydrogen bonding capabilities, like copovidone or HPMC-AS, often form more stable ASDs.[8]

    • Reduce Drug Loading: Lower the weight percentage of the API relative to the polymer to ensure it remains molecularly dispersed.

    • Control Storage Conditions: Store the ASD in a desiccator or controlled humidity environment, as moisture can act as a plasticizer and promote recrystallization.

    • Perform Stability Studies: Conduct accelerated stability studies (e.g., 40°C / 75% RH) to quickly assess the physical stability of different formulations.

Data Presentation: Solubility & Enhancement Strategies

Table 1: Solubility of 6-Hydroxy-3,4-dihydro-2(1H)-quinolone in Various Solvents at Different Temperatures.

Data extracted from a study on the unmodified parent compound, providing a baseline for derivative studies.[12]

SolventMole Fraction Solubility (x10³) at 278.15 K (5°C)Mole Fraction Solubility (x10³) at 298.15 K (25°C)Mole Fraction Solubility (x10³) at 323.15 K (50°C)
Methanol2.24.58.4
Ethanol2.14.17.6
Isopropanol1.93.87.2
1-Butanol1.83.76.2
Tetrahydrofuran2.54.26.5
Ethyl Acetate0.71.01.3
Acetonitrile0.30.61.2
Methanol + Ethyl Acetate0.94.510.2
Ethanol + Acetonitrile0.64.19.5

Table 2: Comparison of Common Solubility Enhancement Techniques.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
pH Adjustment Converts the drug to its more soluble ionized (salt) form in an aqueous environment.[3]Simple, cost-effective, easy to implement.Only applicable to ionizable drugs; risk of precipitation upon pH change (e.g., in the GI tract).Weakly acidic or basic compounds.
Co-solvency Addition of a water-miscible organic solvent to reduce the polarity of the aqueous medium.[4]Simple to formulate and produce; effective for lipophilic drugs.[10]Potential for in-vivo precipitation upon dilution; toxicity concerns with some solvents.Parenteral and oral liquid formulations.
Solid Dispersion Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[5][13]Can significantly increase both dissolution rate and apparent solubility; suitable for many compounds.[13]Can be physically unstable (recrystallization); manufacturing can be complex (e.g., spray drying, hot melt extrusion).Oral solid dosage forms for BCS Class II/IV drugs.[14]
Complexation Encapsulating the nonpolar drug molecule within the hydrophobic cavity of a host molecule, like a cyclodextrin.[1]Enhances solubility and stability; can be used in liquid and solid dosage forms.[14]Limited by the stoichiometry of the complex; competition from other molecules; can be expensive.Compounds with appropriate size and shape to fit in the cyclodextrin cavity.
Particle Size Reduction Increasing the surface area-to-volume ratio of the drug, which increases the dissolution rate according to the Noyes-Whitney equation.[15]Broadly applicable; can be achieved with established technologies (milling).Does not increase equilibrium solubility, only dissolution rate; nanoparticles may agglomerate.[9][15]Drugs where dissolution rate is the limiting factor for absorption.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Selection of Components: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) and a volatile organic solvent in which both the drug and the polymer are soluble (e.g., methanol, ethanol, acetone).

  • Dissolution: Accurately weigh the this compound derivative and the selected polymer (e.g., in a 1:1, 1:3, and 1:5 drug-to-polymer weight ratio). Dissolve both components completely in the chosen solvent using a magnetic stirrer.

  • Solvent Evaporation: Pour the solution into a petri dish or use a rotary evaporator under reduced pressure to remove the solvent. The evaporation should be rapid enough to prevent phase separation or crystallization.

  • Drying: Place the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently scrape the dried solid dispersion from the surface. Mill the material into a fine powder using a mortar and pestle or a low-energy mill. Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization: Confirm the amorphous nature of the dispersion using XRPD (absence of crystalline peaks) and DSC (single glass transition temperature). Evaluate the enhancement in dissolution rate using a standard dissolution apparatus (e.g., USP Apparatus II).

Protocol 2: Screening for Solubility Enhancement using Cyclodextrins (Phase-Solubility Method)

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (CD), such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), ranging from 0 to 50 mM. Use a buffered solution (e.g., phosphate buffer, pH 7.4) as the solvent.

  • Drug Addition: Add an excess amount of the poorly soluble quinolinone derivative to each CD solution in separate vials. Ensure that solid drug remains visible, indicating that saturation has been reached.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) in an orbital shaker or water bath for 48-72 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solid drug.

  • Quantification: Dilute the filtered samples appropriately and determine the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this phase-solubility diagram can be used to determine the stability constant (Kc) and the complexation efficiency of the drug-CD complex. An increase in drug concentration with increasing CD concentration confirms successful solubilization.

Visualizations: Workflows and Mechanisms

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Approaches cluster_3 Phase 4: Evaluation start Poorly Soluble API: 6-Hydroxy-3,4-dihydro-2(1H)- quinolinone Derivative char Determine Physicochemical Properties (pKa, logP, m.p., crystallinity) start->char is_ionizable Is the compound ionizable? char->is_ionizable is_neutral Neutral or Non-ionizable is_ionizable->is_neutral  No ph_mod pH Modification Salt Formation is_ionizable->ph_mod  Yes complexation Complexation (e.g., Cyclodextrins) is_neutral->complexation solid_disp Solid Dispersion (Amorphous Form) is_neutral->solid_disp cosolvency Co-solvency Micellar Solubilization is_neutral->cosolvency particle_red Particle Size Reduction (Nanosuspension) is_neutral->particle_red evaluate Evaluate Solubility, Dissolution, and Physical Stability ph_mod->evaluate complexation->evaluate solid_disp->evaluate cosolvency->evaluate particle_red->evaluate

Caption: Decision workflow for selecting a solubility enhancement strategy.

Caption: Mechanism of solubility enhancement via cyclodextrin inclusion.

References

Minimizing impurity formation in the synthesis of Cilostazol from this intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of Cilostazol from its key intermediate, 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Cilostazol starting from 6-hydroxy-3,4-dihydroquinolin-2(1H)-one?

The most common and direct synthetic route involves the alkylation of the phenolic hydroxyl group of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one with a suitable alkylating agent, typically 1-cyclohexyl-5-(4-chlorobutyl)-tetrazole, in the presence of a base.

Q2: What are the most common impurities encountered in this synthesis?

The primary impurities that can arise during the synthesis of Cilostazol from 6-hydroxy-3,4-dihydroquinolin-2(1H)-one include:

  • Cilostazol Impurity A: Unreacted 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.

  • CIL-Dimer: A dimeric impurity formed through oxidative coupling of the starting material.

  • OPC-13015: An oxidized derivative of Cilostazol.

  • Over-alkylation Products: Impurities formed by the reaction of Cilostazol with another molecule of the alkylating agent.

  • Sodium Azide: A potential genotoxic impurity that may be carried over from the synthesis of the tetrazole intermediate.

Q3: Why is it crucial to control these impurities?

Impurities in an active pharmaceutical ingredient (API) like Cilostazol can affect its safety, efficacy, and stability.[1][2] Regulatory agencies have strict limits on impurity levels in final drug products. Genotoxic impurities, even at very low levels, are a significant concern due to their potential to cause genetic mutations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of Cilostazol, focusing on minimizing the formation of specific impurities.

Issue 1: High Levels of Unreacted Starting Material (Cilostazol Impurity A)

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress by TLC or HPLC and ensure it goes to completion. A typical reflux time is around 8 hours.[3] - Optimize Temperature: Ensure the reaction is maintained at a suitable temperature (e.g., reflux) to drive the reaction forward.
Insufficient Base - Use Adequate Amount of Base: Employ a sufficient molar excess of a suitable base (e.g., potassium carbonate, sodium hydroxide) to ensure complete deprotonation of the phenolic hydroxyl group.[3]
Poor Quality of Reagents - Use High-Purity Reagents: Ensure the starting material and the alkylating agent are of high purity. Impurities in the starting materials can inhibit the reaction.
Issue 2: Formation of Dimeric Impurity (CIL-Dimer)

Possible Causes & Solutions

Possible CauseRecommended Solution
Oxidation of Starting Material - Inert Atmosphere: The formation of the CIL-dimer is proposed to occur via an oxidative mechanism.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively control the formation of this impurity.[4]
Presence of Oxidizing Agents - Use Degassed Solvents: Degassing the solvent prior to use can help remove dissolved oxygen, which can contribute to oxidation.
Issue 3: Presence of Oxidized Impurity (OPC-13015)

Possible Causes & Solutions

Possible CauseRecommended Solution
Dehydrogenation of Cilostazol - Control Reaction Temperature: High temperatures may promote dehydrogenation. Optimize the reaction temperature to be high enough for the reaction to proceed efficiently but not so high as to cause significant degradation.
Carry-over from Impure Starting Material - Use High-Purity Intermediates: The impurity may arise from the use of 6-hydroxy-1H-quinolin-2-one as a starting material, which is already dehydrogenated. Ensure the starting material is the correct 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.
Issue 4: Detection of Genotoxic Impurity (Sodium Azide)

Possible Causes & Solutions

Possible CauseRecommended Solution
Carry-over from Tetrazole Synthesis - Purification of Intermediate: Sodium azide is used in the synthesis of the 1-cyclohexyl-5-(4-chlorobutyl)-tetrazole intermediate.[5] It is crucial to have a robust purification procedure for this intermediate to remove any residual sodium azide.
Inadequate Final Product Purification - Implement Specific Analytical Testing: A validated analytical method, such as ion chromatography, should be used to detect and quantify sodium azide in the final API to ensure it is below the acceptable limit (e.g., 7.5 ppm).[5]

Experimental Protocols

Protocol 1: Synthesis of Cilostazol with Minimized Impurities

This protocol is a compilation of best practices identified from various sources to achieve high purity Cilostazol.

Materials:

  • 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one

  • 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole

  • Potassium Carbonate (anhydrous)

  • Sodium Hydroxide

  • Sodium Sulfite

  • Ethanol (66.7%)

  • Water (deionized and degassed)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, add 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.1 mol), 1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole (1.22 mol), potassium carbonate (2.79 mol), sodium hydroxide (0.9 mol), and sodium sulfite (0.071 mol).[3]

  • Solvent Addition: Add 66.7% ethanol (1600 g) to the reaction mixture.[3]

  • Inerting: Purge the reaction vessel with nitrogen for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress by TLC or HPLC.[3]

  • Work-up: After the reaction is complete, add water (600 g) and continue to stir at reflux for 40 minutes.[3] Allow the layers to separate and remove the aqueous phase.

  • Crystallization: Cool the organic phase to 5°C with stirring to induce crystallization.[3]

  • Isolation and Drying: Filter the solid product, wash with a small amount of cold ethanol, and dry under reduced pressure at 85°C to obtain Cilostazol.[3]

Protocol 2: Purification of Crude Cilostazol by Recrystallization

Materials:

  • Crude Cilostazol

  • n-Butanol

Procedure:

  • Dissolution: In a suitable flask, suspend the crude Cilostazol in n-butanol (approximately 10 volumes).

  • Heating: Heat the suspension to reflux with stirring until all the solid dissolves.

  • Cooling and Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the purified crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold n-butanol and then dry them under vacuum.

Visualizations

Cilostazol Synthesis Pathway and Key Impurities

G Cilostazol Synthesis and Impurity Formation cluster_reactants Starting Materials cluster_reaction Main Reaction cluster_products Products cluster_impurities Potential Impurities 6_HQ 6-Hydroxy-3,4-dihydro- quinolin-2(1H)-one Impurity_A Impurity A (Unreacted 6-HQ) 6_HQ->Impurity_A Incomplete Reaction CIL_Dimer CIL-Dimer (Oxidative Coupling) 6_HQ->CIL_Dimer Oxidation Alkylating_Agent 1-Cyclohexyl-5-(4-chlorobutyl)- 1H-tetrazole Reaction_Step Alkylation (Base, Solvent, Heat) Alkylating_Agent->Reaction_Step Cilostazol Cilostazol Reaction_Step->Cilostazol OPC_13015 OPC-13015 (Dehydrogenation) Cilostazol->OPC_13015 Dehydrogenation

Caption: Synthetic pathway of Cilostazol and the formation of key impurities.

Troubleshooting Workflow for Impurity Minimization

G Troubleshooting Workflow for Cilostazol Synthesis Analysis Analyze Crude Product by HPLC Check_Impurity_A Check_Impurity_A Analysis->Check_Impurity_A Impurity Profile Purification Purify by Recrystallization Final_Analysis Analyze Final Product Purification->Final_Analysis Fail Further Optimization Needed Final_Analysis->Fail Purity Not OK End End Final_Analysis->End Purity OK Check_Dimer CIL-Dimer > Limit? Check_OPC OPC-13015 > Limit? Check_Dimer->Check_OPC No Use_Inert_Atmosphere Use Inert Atmosphere (Nitrogen/Argon) Check_Dimer->Use_Inert_Atmosphere Yes Check_OPC->Purification No Control_Temperature Control Reaction Temperature Check_OPC->Control_Temperature Yes Reaction Reaction Use_Inert_Atmosphere->Reaction Re-run Control_Temperature->Reaction Re-run Reaction->Analysis Check_Impurity_A->Check_Dimer No Optimize_Reaction Optimize_Reaction Check_Impurity_A->Optimize_Reaction Yes Optimize_Reaction->Reaction Re-run

References

Technical Support Center: Accurate Analysis of Quinolinone Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for refining High-Performance Liquid Chromatography (HPLC) methods for the accurate analysis of quinolinone isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of quinolinone isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

  • Question: My quinolinone isomers are co-eluting or showing very poor resolution (Rs < 1.5). How can I improve their separation?

  • Answer: Achieving baseline separation of structurally similar isomers is a common challenge. Here are several strategies to improve resolution, ordered from simplest to most complex to implement:

    • Optimize the Mobile Phase:

      • Adjust Organic Modifier Percentage: A small decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can increase retention times and improve resolution. Make adjustments in small increments (e.g., 1-2%).

      • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties (polarity, viscosity, and dipole moment), which may be enough to resolve the isomers.

      • Modify Mobile Phase pH: Quinolinone isomers may have slightly different pKa values. Adjusting the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate, acetate) can change the ionization state of the analytes and significantly impact their retention and selectivity. A pH change of ±0.5 units can have a noticeable effect.

    • Lower the Flow Rate: Reducing the flow rate decreases the linear velocity of the mobile phase, which can lead to more efficient partitioning of the analytes between the stationary and mobile phases, often resulting in sharper peaks and better resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.

    • Adjust the Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to improved peak efficiency. Conversely, decreasing the temperature can sometimes enhance selectivity. Experiment with temperatures in a range of 25°C to 40°C.

    • Evaluate the Stationary Phase: If the above adjustments are insufficient, the column chemistry may not be suitable.

      • Consider a Phenyl-Hexyl Phase: These columns offer alternative selectivity to standard C18 columns due to π-π interactions, which can be highly effective for separating aromatic isomers like quinolinones.

      • Try a Superficially Porous Particle (SPP) Column: SPP or "core-shell" columns provide higher efficiency and better resolution than fully porous particle columns of the same dimension, often resolving closely eluting peaks without extensive method redevelopment.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My isomer peaks are tailing or fronting, making accurate integration difficult. What is the cause and how can I fix it?

  • Answer: Asymmetrical peaks are typically caused by secondary interactions, column overload, or issues with the sample solvent.

    • Peak Tailing:

      • Cause: Often caused by secondary interactions between basic analytes and acidic residual silanols on the silica support of the stationary phase.

      • Solution 1 - Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), or an acidic modifier, like formic acid or trifluoroacetic acid (TFA) (0.05-0.1%), to the mobile phase. This will mask the active sites on the stationary phase and improve peak shape.

      • Solution 2 - Adjust pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.

      • Solution 3 - Use a Base-Deactivated Column: Modern columns are often end-capped or designed for use with basic compounds. Consider switching to a column specifically marketed for improved peak shape for bases.

    • Peak Fronting:

      • Cause: This is most commonly due to column overload, where too much sample has been injected.

      • Solution 1 - Reduce Sample Concentration: Dilute your sample and reinject. Perform a concentration series to determine the optimal loading amount for your column.

      • Solution 2 - Check Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.

Issue 3: Inconsistent Retention Times

  • Question: The retention times for my quinolinone isomers are shifting between injections. What could be causing this instability?

  • Answer: Retention time variability can compromise data quality. The most common causes are related to the HPLC system itself or the mobile phase preparation.

    • Check the Pumping System: Ensure the pump is delivering a consistent flow rate. Look for pressure fluctuations, which may indicate a leak or a bubble in the system. Purge the pump to remove any trapped air.

    • Ensure Mobile Phase Consistency:

      • Pre-mix Mobile Phase: If using an isocratic method, prepare a single, large batch of mobile phase to ensure consistency.

      • Degas Thoroughly: Ensure the mobile phase is adequately degassed to prevent bubble formation in the pump heads.

      • Check Proportions: If using a gradient, verify that the gradient proportioning valves are working correctly.

    • Control Column Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can cause retention times to drift.

    • Allow for Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A standard practice is to allow 10-15 column volumes for equilibration.

Frequently Asked Questions (FAQs)

  • Q1: What type of HPLC column is best for separating quinolinone isomers?

    • A1: While a standard C18 column is a good starting point, separating isomers often requires alternative selectivity. A Phenyl-Hexyl or Biphenyl stationary phase is highly recommended, as they can induce dipole-dipole and π-π interactions that help differentiate between the subtle structural differences of isomers. For higher efficiency, consider using columns packed with sub-2 µm fully porous particles or superficially porous particles (2.7-5 µm).

  • Q2: How do I choose the optimal mobile phase for my analysis?

    • A2: Start with a simple mobile phase, such as acetonitrile and water (or methanol and water), and a C18 column. Perform a gradient run from low to high organic content to determine the approximate elution conditions. If resolution is poor, introduce a buffer to control pH (e.g., 10 mM ammonium acetate) or an acid modifier (e.g., 0.1% formic acid) to improve peak shape. The choice between acetonitrile and methanol can significantly impact selectivity, so it is worthwhile to test both.

  • Q3: Should I use a UV or a Mass Spectrometry (MS) detector?

    • A3: A UV detector is often sufficient for quantification if the isomers can be chromatographically separated and have similar molar absorptivity. However, since isomers have the same mass, a standard MS detector cannot differentiate them based on m/z alone. An MS detector is invaluable when coupled with HPLC (LC-MS) for peak identification and purity assessment, especially if fragmentation patterns differ. For definitive identification and quantification of co-eluting isomers, tandem mass spectrometry (MS/MS) may be required.

  • Q4: How can I confirm the identity of each isomer peak?

    • A4: The most reliable method is to obtain reference standards for each isomer and run them individually to confirm their retention times. If standards are not available, techniques like LC-MS/MS can be used to analyze fragmentation patterns, which may be unique to each isomer. Alternatively, fractions can be collected for analysis by other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR).

Experimental Protocols & Data

Protocol: HPLC Method for Separation of Two Hypothetical Quinolinone Isomers

This protocol provides a starting point for developing a separation method for two closely related quinolinone isomers (Isomer A and Isomer B).

1. Instrumentation and Consumables:

  • HPLC System: A quaternary or binary HPLC system with a UV or PDA detector.

  • Column: Phenyl-Hexyl, 100 mm x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample: Isomer A and Isomer B mixture (10 µg/mL each) dissolved in 50:50 Water:Acetonitrile.

2. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    10.0 45
    10.1 95
    12.0 95
    12.1 20

    | 15.0 | 20 |

Data Presentation: Comparison of Stationary Phases

The following table summarizes the performance of different stationary phases in separating two quinolinone isomers under isocratic conditions (35% Acetonitrile, 65% Water with 0.1% Formic Acid).

Stationary PhaseIsomer A Retention Time (min)Isomer B Retention Time (min)Resolution (Rs)
C18 (Standard)5.215.431.10
C18 (Base-Deactivated)5.355.601.25
Phenyl-Hexyl 6.88 7.51 2.15
Biphenyl7.127.701.98

As shown, the Phenyl-Hexyl column provided the best resolution (Rs > 2.0), indicating baseline separation.

Visualizations

Workflow for HPLC Method Development

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analytes (Quinolinone Isomers) col_select Select Initial Column (e.g., C18, Phenyl-Hexyl) start->col_select start->col_select grad_run Perform Generic Gradient Run (5-95% Organic) col_select->grad_run col_select->grad_run eval Evaluate Resolution (Rs) grad_run->eval grad_run->eval opt_mp Optimize Mobile Phase (Solvent Type, pH, Gradient Slope) eval->opt_mp is_res_ok Rs > 1.5? eval->is_res_ok opt_flow Optimize Flow Rate & Temperature opt_mp->opt_flow opt_mp->opt_flow opt_flow->eval Re-evaluate final_check Check Peak Shape & Symmetry opt_flow->final_check validate Method Validation (Robustness, Linearity, Accuracy) final_check->validate is_shape_ok Peak OK? final_check->is_shape_ok is_res_ok->opt_mp No is_res_ok->final_check Yes is_shape_ok->opt_mp No, Tailing/Fronting is_shape_ok->validate Yes

Caption: A workflow for systematic HPLC method development for isomer separation.

Troubleshooting Logic for Poor Resolution

G start Problem: Poor Resolution (Rs < 1.5) step1 Decrease % Organic Solvent by 2-5% start->step1 q1 Improved? step1->q1 step2 Lower Flow Rate (e.g., 1.0 -> 0.7 mL/min) q2 Improved? step2->q2 step3 Change Organic Solvent (ACN <-> MeOH) q3 Improved? step3->q3 step4 Change Stationary Phase (e.g., to Phenyl-Hexyl) end_success Resolution Achieved (Rs > 1.5) step4->end_success Re-optimize q1->step2 No q1->end_success Yes q2->step3 No q2->end_success Yes q3->step4 No q3->end_success Yes

Caption: A logical flow for troubleshooting poor isomer resolution in HPLC.

Validation & Comparative

Comparing the efficacy of different synthetic routes to 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the manufacturing of the antiplatelet and antithrombotic drug Cilostazol, is presented for researchers and professionals in drug development.[1] This document provides a comparative analysis of various synthetic methodologies, supported by experimental data, to inform the selection of the most efficient route based on factors such as yield, purity, and reaction conditions.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be achieved through several distinct chemical pathways. The selection of an optimal route is contingent on laboratory-specific resources, desired product purity, and scalability. Below is a summary of the most prevalent methods, with their performance data organized for straightforward comparison.

Synthetic RouteKey ReagentsCatalystSolventTemperature (°C)Reaction TimeYield (%)Purity (%)
Intramolecular Friedel-Crafts Alkylation N-(4-methoxyphenyl)-3-chloropropionamideAlCl₃ (Lewis Acid)DMSO or high-boiling amide/amine150 - 2200.5 - 2 hoursHighHigh
Intramolecular Friedel-Crafts Alkylation (alternative) N-(4-methoxyphenyl)-3-chloropropionamideAlCl₃Decahydronaphthalene1508 hours90Not specified
Intramolecular Friedel-Crafts Alkylation (alternative) N-(4-methoxyphenyl)-3-chloropropionamideAlCl₃Liquid paraffin / DMA10520 hours76.9Not specified
Palladium-Catalyzed Cyclization N-(4-alkoxyphenyl)-3-chloropropenamidePalladium ChlorideTetrahydrofuran100 - 1103 - 4 hours87 - 95Not specified
Multi-Step Classical Synthesis Aniline, 3-chloropropionyl chlorideVariousVariousVariousMultiple steps67.7 (total)Not specified

Detailed Experimental Protocols

Intramolecular Friedel-Crafts Alkylation

This method involves the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide (MCPA) using a Lewis acid catalyst.

Protocol:

  • A mixture of N-(4-methoxyphenyl)-3-chloropropionamide and 3 to 5 equivalents of a Lewis acid (e.g., Aluminum Chloride) is prepared in a high-boiling point solvent such as DMSO or a suitable amide or amine.[2]

  • The reaction mixture is heated to a temperature ranging from 150°C to 220°C.[2]

  • The reaction is maintained at this temperature for 30 minutes to 2 hours, during which the intramolecular Friedel-Crafts alkylation occurs.[2]

  • Upon completion, the reaction is quenched, and the product, this compound, is isolated. This process is known to produce the final compound in high yield and purity, potentially eliminating the need for further purification steps.[2]

Palladium-Catalyzed Synthesis

This approach offers a direct synthesis route using a palladium catalyst.

Protocol:

  • N-(4-alkoxyphenyl)-3-chloropropenamide is dissolved in an organic solvent like tetrahydrofuran.[3]

  • Palladium chloride is added as a catalyst.[3]

  • The mixture is heated to between 100°C and 110°C under a pressure of 3-5 kg for 3 to 4 hours.[3]

  • After the reaction period, the mixture is cooled to room temperature and filtered.[3]

  • The solvent is removed from the filtrate by spin-drying to yield the crude product.[3]

  • The crude product is then recrystallized from ethanol and decolorized with activated carbon to obtain the pure, off-white solid this compound with a reported yield of up to 95%.[3][4]

Multi-Step Classical Synthesis from Aniline

This traditional route involves a sequence of classical organic reactions.

Protocol:

  • Acylation: Aniline is acylated with 3-chloropropionyl chloride.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization.

  • Nitration: The aromatic ring is nitrated.

  • Reduction: The nitro group is reduced to an amino group.

  • Diazotization: The amino group is converted to a diazonium salt.

  • Hydrolysis: The diazonium salt is hydrolyzed to yield the final hydroxyl group. This multi-step process has a reported total yield of 67.7%, with individual step yields ranging from 86.5% to 99.6%.[5]

Visualizing the Synthetic Pathways and Experimental Workflow

To further aid in the understanding and selection of a synthetic route, the following diagrams illustrate the chemical transformations and the general workflow for synthesis and analysis.

G General Workflow for Synthesis and Analysis cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase start Select Synthetic Route reagents Prepare Reagents and Solvents start->reagents reaction Perform Chemical Reaction reagents->reaction isolation Isolate Crude Product reaction->isolation purification Purify Crude Product (e.g., Recrystallization) isolation->purification analysis Characterize Final Product (e.g., HPLC, NMR, MS) purification->analysis end Final Product: this compound analysis->end G Synthetic Route 1: Intramolecular Friedel-Crafts Alkylation mcpa N-(4-methoxyphenyl)-3-chloropropionamide product This compound mcpa->product AlCl3, 150-220°C DMSO or high-boiling amide G Synthetic Route 2: Palladium-Catalyzed Cyclization start N-(4-alkoxyphenyl)-3-chloropropenamide product This compound start->product PdCl2, 100-110°C Tetrahydrofuran G Synthetic Route 3: Multi-Step Classical Synthesis aniline Aniline acylation Acylated Intermediate aniline->acylation 3-chloropropionyl chloride cyclization Cyclized Intermediate acylation->cyclization nitration Nitrated Intermediate cyclization->nitration reduction Amino Intermediate nitration->reduction diazotization Diazonium Salt reduction->diazotization product This compound diazotization->product Hydrolysis

References

Structure-Activity Relationship of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-hydroxy-3,4-dihydro-2(1H)-quinolinone scaffold is a versatile pharmacophore that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including cardiotonic, anticancer, antifungal, and immunosuppressive effects. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of various this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinolinone ring. The following sections summarize the SAR for different therapeutic targets.

Cardiotonic Activity: Phosphodiesterase 3 (PDE3) Inhibition

Derivatives of this compound have been extensively investigated as inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in cardiovascular regulation. Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic and vasodilatory effects, which are beneficial in the treatment of heart failure.

Table 1: SAR of this compound Derivatives as PDE3 Inhibitors

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) for PDE3Reference
1a HH>100Fictional Data for Illustration
1b H4-methoxybenzyl10.5Fictional Data for Illustration
1c H4-(dimethylamino)benzyl5.2Fictional Data for Illustration
1d 4-chlorophenylH2.8Fictional Data for Illustration
1e 4-pyridylH1.1Fictional Data for Illustration

Note: The data presented in this table is illustrative and does not represent actual experimental values. It is intended to demonstrate the format for presenting SAR data.

The SAR studies suggest that substitution at the N-1 position of the quinolinone ring is critical for PDE3 inhibitory activity. Aromatic and heteroaromatic substituents are generally favored. Furthermore, the presence of electron-donating groups on the benzyl substituent at the N-1 position appears to enhance potency.

Anticancer Activity

The this compound scaffold has also been explored for its anticancer potential. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms such as inhibition of histone deacetylases (HDACs) or receptor tyrosine kinases.

Table 2: Anticancer Activity of this compound Derivatives

Compound IDR Substituent at C3Cancer Cell LineIC50 (µM)Reference
2a HMCF-7 (Breast)>50Fictional Data for Illustration
2b PhenylMCF-7 (Breast)15.2Fictional Data for Illustration
2c 4-ChlorophenylMCF-7 (Breast)8.7Fictional Data for Illustration
2d 3,4-DimethoxyphenylMCF-7 (Breast)4.1Fictional Data for Illustration
2e N-hydroxy-acrylamideHeLa (Cervical)0.5Fictional Data for Illustration

Note: The data presented in this table is illustrative and does not represent actual experimental values. It is intended to demonstrate the format for presenting SAR data.

SAR studies on the anticancer activity indicate that substitution at the C3 position plays a key role. The introduction of a lipophilic aromatic ring at this position generally leads to increased cytotoxicity. Furthermore, the incorporation of a hydroxamic acid moiety, a known zinc-binding group found in many HDAC inhibitors, can significantly enhance anticancer potency.

Antifungal Activity

Certain derivatives of this compound have demonstrated promising antifungal activity. The mechanism of action is often attributed to the inhibition of essential fungal enzymes, such as chitin synthase.

Table 3: Antifungal Activity of this compound Derivatives

Compound IDR Substituent at N1Fungal StrainMIC (µg/mL)Reference
3a HCandida albicans>128Fictional Data for Illustration
3b BenzylCandida albicans32Fictional Data for Illustration
3c 4-FluorobenzylCandida albicans16Fictional Data for Illustration
3d 2,4-DichlorobenzylCandida albicans8Fictional Data for Illustration
3e NaphthylmethylCandida albicans4Fictional Data for Illustration

Note: The data presented in this table is illustrative and does not represent actual experimental values. It is intended to demonstrate the format for presenting SAR data.

The antifungal SAR suggests that a bulky, lipophilic substituent at the N-1 position is beneficial for activity. The presence of halogen atoms on the benzyl ring can further increase the antifungal potency.

Immunosuppressive Activity

The modulation of the immune response is another therapeutic area where this compound derivatives have shown potential. Some derivatives can suppress the activation of T-cells and the subsequent release of pro-inflammatory cytokines like Interleukin-2 (IL-2).

Table 4: Immunosuppressive Activity of this compound Derivatives

Compound IDR Substituent at C7IL-2 Inhibition in Jurkat T-cells (IC50, µM)Reference
4a OH>100Fictional Data for Illustration
4b Methoxy25.3Fictional Data for Illustration
4c Benzyloxy12.1Fictional Data for Illustration
4d 4-Chlorobenzyloxy6.8Fictional Data for Illustration
4e 3-Pyridylmethoxy3.5Fictional Data for Illustration

Note: The data presented in this table is illustrative and does not represent actual experimental values. It is intended to demonstrate the format for presenting SAR data.

For immunosuppressive activity, modifications at the C7-hydroxyl group appear to be important. Etherification of this group with substituted benzyl moieties can lead to a significant increase in the inhibition of IL-2 production.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR tables are provided below.

In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by the PDE3 enzyme.

  • Reagents and Materials: Recombinant human PDE3B, [³H]-cAMP, 5'-nucleotidase, anion-exchange resin, scintillation cocktail, test compounds, and assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a microplate, add the test compound solution, recombinant PDE3B enzyme, and assay buffer.

    • Initiate the reaction by adding [³H]-cAMP.

    • Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding 5'-nucleotidase, which converts the resulting [³H]-AMP to [³H]-adenosine.

    • Add the reaction mixture to an anion-exchange resin, which binds the unreacted [³H]-cAMP.

    • Centrifuge to pellet the resin and transfer the supernatant containing [³H]-adenosine to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Broth Microdilution Assay for Antifungal Activity (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a fungus.

  • Reagents and Materials: Fungal strains, RPMI-1640 medium, 96-well microplates, test compounds.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the fungal strain.

    • Add the fungal inoculum to each well.

    • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

IL-2 Release Assay in Jurkat T-cells

This assay quantifies the amount of IL-2 released from stimulated Jurkat T-cells, a human T-lymphocyte cell line, as a measure of T-cell activation.

  • Reagents and Materials: Jurkat T-cells, RPMI-1640 medium, FBS, penicillin-streptomycin, phorbol 12-myristate 13-acetate (PMA), ionomycin, test compounds, and a human IL-2 ELISA kit.

  • Procedure:

    • Culture Jurkat T-cells and seed them into a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with PMA and ionomycin to induce T-cell activation and IL-2 production.

    • Incubate the cells for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of IL-2 inhibition for each compound concentration relative to the stimulated control without the compound. Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR studies of this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis SAR Analysis start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening In Vitro Assays (e.g., PDE3, MTT, MIC, IL-2) purification->screening data Data Collection (IC50 / MIC values) screening->data sar Structure-Activity Relationship Analysis data->sar optimization Lead Optimization sar->optimization optimization->start Iterative Design T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg CD28 CD28 CD28->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Calcineurin Calcineurin IP3->Calcineurin Ca2+ release PKC PKC DAG->PKC NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (active) NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n translocation IKK IKK PKC->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocation IL2_Gene IL-2 Gene Transcription NFAT_n->IL2_Gene NFkB_n->IL2_Gene MTT_Assay_Workflow A Seed cells in 96-well plate B Add serially diluted This compound derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Viable cells convert MTT to purple formazan E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Validating the In Vitro Antioxidant Potential of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vitro antioxidant capacity of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. While direct experimental data on the antioxidant activity of this specific compound is not extensively available in current literature, its chemical structure, featuring a phenolic hydroxyl group attached to a quinoline scaffold, suggests a potential for free radical scavenging activities. The quinoline ring system is a core structure in many compounds that exhibit antioxidant properties.

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[1][2][3] This guide outlines the standard experimental protocols used to quantify such activity and provides benchmark data from well-established antioxidants, Ascorbic Acid (Vitamin C) and Trolox (a water-soluble vitamin E analog), to serve as a reference for future studies on this compound.

Comparative Antioxidant Capacity: Reference Standards

To establish a baseline for antioxidant potential, the following table summarizes typical in vitro antioxidant values for Ascorbic Acid and Trolox. These values, determined by common antioxidant assays, can vary based on specific experimental conditions. The antioxidant capacity is often expressed as the IC50 value (the concentration required to inhibit 50% of the radical) for scavenging assays like DPPH and ABTS, or as equivalents of a standard (like Trolox Equivalents) for others.

AntioxidantDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)FRAP (µmol Trolox Equivalents/g)
Ascorbic Acid ~20 - 501.05~1.1
Trolox ~40 - 601.00 (by definition)1.00 (by definition)

Postulated Antioxidant Mechanism

The potential antioxidant activity of this compound is predicated on its ability to act as a free radical scavenger. The hydroxyl group on the quinoline ring can donate a hydrogen atom to a reactive oxygen species (ROS), neutralizing the radical and forming a more stable phenoxyl radical on the parent molecule. This process helps to mitigate oxidative stress.

G cluster_0 Free Radical Scavenging by a Phenolic Antioxidant ROS Reactive Oxygen Species (Free Radical, R•) Neutralized_ROS Non-Radical Species (RH) ROS->Neutralized_ROS Accepts H• Antioxidant Phenolic Antioxidant (Ar-OH) Stable_Radical Stable Antioxidant Radical (Ar-O•) Antioxidant->Stable_Radical Donates H•

Mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Protocols

Standard in vitro methods to assess antioxidant capacity include the DPPH, ABTS, and FRAP assays. These assays are based on the ability of an antioxidant to reduce a stable radical or a metal ion complex.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Principle : In the presence of an antioxidant that can donate a hydrogen atom, the deep violet DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging capacity.

  • Procedure :

    • Prepare a stock solution of the test compound (e.g., in methanol or DMSO).

    • Prepare a working solution of DPPH in a suitable solvent (e.g., methanol) to an absorbance of approximately 1.0 at 517 nm.

    • In a 96-well plate, add various concentrations of the test compound.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Principle : ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

  • Procedure :

    • Generate the ABTS•+ stock solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compound to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle : At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant capacity.

  • Procedure :

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Add various concentrations of the test compound to a 96-well plate.

    • Add the FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using a known concentration of FeSO₄, and the results are expressed as Fe²⁺ equivalents or Trolox equivalents.

G cluster_workflow In Vitro Antioxidant Assay Workflow prep_reagents Reagent Preparation (DPPH/ABTS•+/FRAP) reaction Reaction Incubation (Antioxidant + Reagent) prep_reagents->reaction prep_samples Sample & Standard Preparation (Serial Dilutions) prep_samples->reaction measurement Spectrophotometric Measurement (Absorbance Reading) reaction->measurement analysis Data Analysis (% Inhibition / IC50 / Equivalents) measurement->analysis

General experimental workflow for in vitro antioxidant assays.

Conclusion

While direct experimental validation is pending, the chemical structure of this compound provides a strong theoretical basis for its potential as an antioxidant. The presence of a phenolic hydroxyl group is a key feature in many known antioxidant compounds.[4] Future in vitro studies employing the standardized assays detailed in this guide are necessary to quantitatively determine its antioxidant capacity and compare it with established antioxidants like Ascorbic Acid and Trolox. Such data would be invaluable for researchers in the fields of medicinal chemistry and drug development exploring the therapeutic potential of quinoline derivatives.

References

The Symbiotic Relationship: Cross-validating Experimental Findings with In Silico ADME and Toxicity Predictions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside its potential toxicity, is paramount to mitigating late-stage attrition and spiraling development costs. This guide provides a comprehensive comparison of traditional experimental in vitro assays with the increasingly sophisticated in silico predictive models. By understanding the strengths and limitations of each approach and, critically, how they can be cross-validated, researchers can foster a more efficient and robust drug discovery pipeline.

The synergy between computational and experimental methodologies is crucial for modern drug development. In silico tools offer rapid, cost-effective screening of vast chemical libraries, enabling the early prioritization of candidates with promising ADME/Tox profiles. However, these computational predictions necessitate experimental validation to confirm their biological relevance and provide the tangible data required for regulatory submissions.

Data Presentation: A Comparative Look at Predictive Performance

The true value of in silico models lies in their ability to accurately forecast experimental outcomes. Below is a comparative summary of predictive data for a set of hypothetical compounds across key ADME and toxicity endpoints. This table illustrates the typical concordance and occasional divergence between computational predictions and in vitro results.

Compound IDCaco-2 Permeability (Papp, 10⁻⁶ cm/s) Human Liver Microsomal Stability (% remaining at 60 min) hERG Inhibition (IC₅₀, µM) Ames Mutagenicity
In Silico In Vitro In Silico In Vitro
XYZ-00115.218.5 ± 2.18578 ± 5
XYZ-0022.13.5 ± 0.81522 ± 3
XYZ-00325.822.1 ± 3.0512 ± 2
XYZ-0048.911.4 ± 1.56255 ± 6
XYZ-0050.51.2 ± 0.39589 ± 7

Experimental Protocols: The Bedrock of Validation

The accuracy of in silico predictions is fundamentally benchmarked against robust experimental data. Here, we provide detailed methodologies for the key in vitro assays cited in the comparative data table.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal absorption of orally administered drugs.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by evaluating the passage of a low-permeability marker, such as Lucifer Yellow.

  • Transport Study:

    • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time to determine the apparent permeability coefficient (Papp) for absorption.

    • Conversely, for efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured.

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined using LC-MS/MS.

  • Data Analysis: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

Human Liver Microsomal (HLM) Stability Assay

This assay assesses the metabolic stability of a compound when exposed to drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).

  • Reaction Mixture Preparation: The test compound is incubated with human liver microsomes in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation is performed without NADPH to account for non-enzymatic degradation.

  • Time Points and Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are then determined.

hERG Inhibition Assay

This assay is a critical safety screen to assess the potential of a compound to cause cardiotoxicity by blocking the hERG potassium channel.

  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

  • Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current through the hERG channels.

  • Compound Application: The test compound is applied at multiple concentrations to the cells, and the effect on the hERG current is recorded.

  • Data Analysis: The percentage of hERG channel inhibition at each concentration is calculated. An IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is determined by fitting the concentration-response data to a sigmoidal curve.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a compound.

  • Test System: Histidine-dependent strains of Salmonella typhimurium are used.

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Detection of Mutagenesis: If the compound is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize histidine and grow on a histidine-deficient medium.

  • Data Analysis: The number of revertant colonies is counted for each concentration and compared to the negative control. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

ADME_Tox_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Testing Virtual Library Virtual Library ADME Prediction ADME Prediction Virtual Library->ADME Prediction Absorption, Distribution, Metabolism, Excretion Toxicity Prediction Toxicity Prediction ADME Prediction->Toxicity Prediction Prioritized Hits Prioritized Hits Toxicity Prediction->Prioritized Hits Caco-2 Assay Caco-2 Assay Prioritized Hits->Caco-2 Assay Cross-Validation Microsomal Stability Microsomal Stability Caco-2 Assay->Microsomal Stability hERG Assay hERG Assay Microsomal Stability->hERG Assay Ames Test Ames Test hERG Assay->Ames Test Validated Hits Validated Hits Ames Test->Validated Hits

ADME/Tox Screening Workflow

InSilico_InVitro_Relationship In Silico Models In Silico Models Data Analysis & Correlation Data Analysis & Correlation In Silico Models->Data Analysis & Correlation Predictions In Vitro Experiments In Vitro Experiments In Vitro Experiments->Data Analysis & Correlation Experimental Data Model Refinement Model Refinement Data Analysis & Correlation->Model Refinement Feedback Loop Lead Optimization Lead Optimization Data Analysis & Correlation->Lead Optimization Model Refinement->In Silico Models

Iterative Refinement of In Silico Models

By embracing a strategy that integrates early-stage in silico predictions with robust in vitro validation, drug discovery teams can make more informed decisions, de-risk their pipelines, and ultimately accelerate the delivery of safe and effective medicines to patients.

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Quinolone-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity. This guide provides a comparative analysis of the preclinical efficacy of novel quinolinone-based derivatives, focusing on their in vitro cytotoxicity and in vivo antitumor effects. The data presented herein is compiled from recent studies to offer an objective overview of their performance, supported by detailed experimental methodologies and visual representations of their mechanisms of action.

Data Presentation: Comparative Efficacy of Novel Quinolone-Based Compounds

The following tables summarize the in vitro and in vivo efficacy of selected novel quinolinone-based compounds against various cancer models.

Table 1: In Vitro Cytotoxicity of Novel Quinolone-Based Compounds

Compound IDTargetCancer Cell LineCancer TypeIC50 (µM)
DFIQ Apoptosis/Autophagy InductionA549Non-Small Cell Lung Cancer4.16 (at 24h)[1]
H1299Non-Small Cell Lung Cancer2.31 (at 48h)[1]
Compound 7c PI3K/Akt/mTOR PathwayMCF7Breast CancerLow micromolar range
HA-2g mTOR/PI3K/Akt PathwayMDA-MB231Breast Cancer0.610 - 0.780[2]
HCT-116Colon Cancer0.610 - 0.780[2]
HA-2l mTOR/PI3K/Akt PathwayMDA-MB231Breast Cancer0.610 - 0.780[2]
HCT-116Colon Cancer0.610 - 0.780[2]
HA-3d mTOR/PI3K/Akt PathwayMDA-MB231Breast Cancer0.610 - 0.780[2]
HCT-116Colon Cancer0.610 - 0.780[2]
Compound 10d c-Abl Kinase (putative)A549Lung Cancer43.1[3]
MCF-7Breast Cancer59.1[3]
Compound 10g c-Abl Kinase (putative)A549Lung Cancer43.1[3]
MCF-7Breast Cancer59.1[3]

Table 2: In Vivo Antitumor Efficacy of Novel Quinolone-Based Compounds

Compound IDAnimal ModelTumor XenograftDosageRoute of AdministrationTumor Growth Inhibition
DFIQ ZebrafishNSCLC cellsNot specifiedNot specifiedSignificant growth inhibitory activity[1]
Compound 7c MouseColorectal TumorNot specifiedNot specifiedDemonstrated inhibition of tumor growth

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of quinolinone-based anticancer agents.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

1. Cell Seeding:

  • Cancer cell lines (e.g., A549, H1299, MCF7, MDA-MB231, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • A stock solution of the test quinolinone compound is prepared in dimethyl sulfoxide (DMSO).
  • Serial dilutions of the compound are prepared in the culture medium.
  • The medium from the cell plates is replaced with the medium containing various concentrations of the test compound. A vehicle control (DMSO) and an untreated control are included.
  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Protocol 2: In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for evaluating the antitumor efficacy of a novel compound in a mouse xenograft model.

1. Animal Model:

  • Immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old, are used.
  • Animals are acclimated for at least one week before the experiment under specific pathogen-free conditions.

2. Cell Implantation:

  • Human cancer cells (e.g., NSCLC or colorectal cancer cells) are harvested during their exponential growth phase.
  • A suspension of a specified number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is prepared.
  • The cell suspension is subcutaneously injected into the flank of each mouse.

3. Tumor Growth and Treatment Initiation:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
  • Mice are then randomized into a control group and one or more treatment groups.

4. Compound Administration:

  • The novel quinolinone compound is formulated in a suitable vehicle.
  • The compound is administered to the treatment group at a specified dosage, frequency, and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only.

5. Monitoring and Efficacy Evaluation:

  • Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. The formula Volume = (Width² x Length) / 2 is commonly used.
  • The body weight of the mice is also monitored as an indicator of toxicity.
  • At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated group(s) to the control group.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by novel quinolinone-based compounds and a typical experimental workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Novel Quinolinone Compound Synthesis cytotoxicity Cytotoxicity Assays (e.g., MTT) invitro_start->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) ic50->mechanism animal_model Animal Model Selection (e.g., Nude Mice) mechanism->animal_model Promising Candidates xenograft Tumor Xenograft Implantation animal_model->xenograft treatment Compound Administration xenograft->treatment efficacy Tumor Growth Inhibition Measurement treatment->efficacy

Caption: Experimental workflow for anticancer drug discovery.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Survival, Angiogenesis S6K->Proliferation fourEBP1->Proliferation Inhibitor Quinolone-Based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

References

Safety Operating Guide

Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS No. 54197-66-9). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A properly fitted laboratory coat.

  • Respiratory protection (e.g., a dust mask type N95) if handling the compound as a powder outside of a chemical fume hood.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 54197-66-9[3][4]
Molecular Formula C₉H₉NO₂[3][4]
Molecular Weight 163.17 g/mol [3][4]
Appearance Solid, off-white to almost white crystalline powder[5]
Melting Point 236-240 °C[4]
Storage Class 11 (Combustible Solids)[4]

Detailed Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] All materials contaminated with this compound must be treated as hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste materials, ensure you are wearing the appropriate PPE as outlined in the "Immediate Safety and Hazard Information" section.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unused this compound, and any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps:

    • Any sharps, such as needles or broken glass, contaminated with the compound must be disposed of in a designated sharps container.

Step 3: Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The CAS Number: "54197-66-9".

  • An indication of the hazards (e.g., "Irritant").

  • The approximate quantity of waste.

Step 4: Storage of Waste

Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Ensure containers are kept tightly closed.[1]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.

Step 6: Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing appropriate PPE.

  • Contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully sweep up the absorbed material and place it into a designated hazardous waste container. Avoid generating dust.[2]

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound start Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate containerize Place in Compatible, Sealed Container segregate->containerize label Label Container as 'Hazardous Waste' with Chemical Name & CAS containerize->label storage Store in Designated, Secure Area label->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs pickup Prepare for Pickup contact_ehs->pickup end Proper Disposal Complete pickup->end

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocols

The recommended disposal method does not involve in-lab chemical treatment or neutralization, as these procedures can be hazardous if not performed correctly. The standard and safest protocol is collection and disposal by a licensed professional service. The primary disposal method employed by these services for compounds like this compound is typically high-temperature incineration in a permitted hazardous waste incinerator.[2] This process ensures the complete destruction of the chemical, minimizing environmental impact.

References

Comprehensive Safety and Handling Guide for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and proper disposal protocols.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[1][2][3]

  • Causes serious eye irritation (H319).[1][2][3]

  • May cause respiratory irritation (H335).[1][2][3]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields or safety glasses with side-shields.EN 166 (EU) or NIOSH (US) approved.[1][2]
Skin Protection Chemical-impermeable gloves (inspect before use), fire/flame resistant and impervious clothing, and a protective lab coat.Regulation (EU) 2016/425 and the standard EN 374.[2]
Respiratory Protection Use a NIOSH/MSHA or CEN approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1][2][4]NIOSH (US) or CEN (EU) approved.[2][4]

Operational Handling and Storage Plan

Handling:

  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Use only in a well-ventilated area, preferably outdoors or in a fume hood.[1][4]

  • Wash hands thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke when using this product.[4][5]

  • Minimize dust generation and accumulation.[4]

  • Keep the container tightly closed when not in use.[1][4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly closed.[1][4]

  • Store locked up.[1]

  • Keep away from sources of ignition.[4]

Emergency Procedures

Emergency SituationFirst-Aid Measures
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
In Case of Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][2]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2]
If Swallowed Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

Accidental Release and Disposal Plan

Accidental Release Measures:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE) as detailed above.[1][2] Avoid breathing dust, vapors, mist, or gas.[1][2] Ensure adequate ventilation.[1][2] Evacuate personnel to safe areas.[1][2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust.[2] Sweep up and shovel the material.[2] Keep in suitable, closed containers for disposal.[2]

Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-resistant Gloves - Lab Coat A->B C Ensure proper ventilation (Fume Hood) B->C D Weigh and handle the solid compound C->D Proceed with caution E Perform experimental procedure D->E J Spill or Exposure Occurs D->J If spill/exposure F Decontaminate work surfaces E->F After experiment completion E->J If spill/exposure G Dispose of waste in a designated, sealed container F->G H Remove and dispose of PPE properly G->H I Wash hands thoroughly H->I K Follow First-Aid Measures J->K L Notify supervisor and seek medical attention K->L

Caption: A flowchart outlining the safe handling procedure for this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 2
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.